2-Bromo-1-fluoro-3-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRKNHYHPORRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479859 | |
| Record name | 2-bromo-1-fluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851368-08-6 | |
| Record name | 2-bromo-1-fluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene for Advanced Synthesis
Executive Summary: 2-Bromo-1-fluoro-3-iodobenzene, identified by CAS number 851368-08-6, is a tri-substituted halogenated benzene derivative that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique arrangement of bromine, fluorine, and iodine atoms offers differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, a plausible and robust synthesis protocol, its core applications in palladium-catalyzed cross-coupling reactions, and its strategic importance in the design of novel therapeutics and advanced materials. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's capabilities.
Physicochemical Properties and Structural Data
This compound is a unique scaffold for synthetic chemists.[3] Its physical state can be a solid, semi-solid, or liquid, and it should be stored in a dark, dry place between 2-8°C. A comprehensive summary of its key properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 851368-08-6 | [1][2] |
| Molecular Formula | C₆H₃BrFI | [1] |
| Molecular Weight | 300.89 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-3-fluoroiodobenzene, 1-bromo-2-fluoro-6-iodobenzene | [1][3] |
| InChI Key | MHMRKNHYHPORRR-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1)I)Br)F | [1] |
| Purity | Typically >95-98% | [3] |
The molecular structure of this compound is presented below, illustrating the spatial arrangement of the halogen substituents.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
This method is advantageous as it avoids the need for low-temperature diazotization and isolation of the diazonium salt, opting for a one-pot diazotization and iodination process.[4] The use of cuprous iodide as a catalyst is crucial for facilitating the immediate reaction of the in-situ generated diazonium salt with potassium iodide, which significantly minimizes the formation of unwanted azo byproducts and enhances the overall yield.[4]
Proposed Experimental Protocol
-
Salt Formation: To a suitable reaction vessel, add 2-bromo-1-fluoro-3-aminobenzene followed by the slow addition of aqueous sulfuric acid. The mixture is heated to reflux to ensure complete formation of the anilinium sulfate salt.
-
Catalyst and Reagent Addition: After cooling the mixture, cuprous iodide and potassium iodide are introduced.
-
Diazotization and Iodination: An aqueous solution of sodium nitrite is added dropwise. The diazonium salt forms in situ and is immediately converted to the iodo-derivative under the catalytic action of cuprous iodide.
-
Workup and Purification: The reaction is quenched with an aqueous solution of sodium bisulfite. The organic layer is then separated, washed, dried, and purified by distillation to yield the final product.
The workflow for this proposed synthesis is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Core Applications in Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for chemoselective functionalization at the iodine-bearing position, leaving the bromine available for subsequent transformations. This stepwise approach is a powerful strategy for constructing complex, unsymmetrical molecules.
The Heck-Mizoroki Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a primary application for this building block.[5][6] The higher reactivity of the C-I bond allows for selective coupling at this position.
A typical reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. The catalytic cycle, a cornerstone of modern organometallic chemistry, involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[7]
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2-Bromo-1-fluoro-3-iodobenzene molecular weight
An In-depth Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene: Properties, Synthesis, and Strategic Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key polyhalogenated aromatic intermediate for advanced chemical synthesis. The document details its fundamental physicochemical properties, with a primary focus on its precise molecular weight, and outlines a representative synthetic protocol with mechanistic insights. Furthermore, it explores the compound's strategic utility in drug discovery and materials science, stemming from the differential reactivity of its halogen substituents. Safety protocols and characterization techniques are also discussed to provide a holistic resource for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Value of Polyhalogenated Scaffolds
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, polyhalogenated benzene derivatives are indispensable building blocks.[1][2] Their value lies in the unique reactivity conferred by the halogen substituents, which serve as versatile handles for constructing complex molecular architectures through reactions like selective cross-coupling.[3][4] this compound (CAS No. 851368-08-6) is an exemplar of such a scaffold. Its trisubstituted pattern, featuring three distinct halogens, offers unparalleled regiochemical control in sequential synthetic transformations, making it a highly sought-after intermediate for creating novel active pharmaceutical ingredients (APIs) and advanced materials.[3][5] This guide elucidates the core characteristics and applications of this powerful synthetic tool.
Core Physicochemical Properties and Molecular Identity
The precise molecular weight and associated properties of this compound are foundational to its use in quantitative chemical synthesis. These data are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
The molecular structure of this compound is depicted below.
Caption: Chemical structure of this compound.
A summary of its key quantitative and qualitative properties is provided in Table 1.
| Property | Value | Source |
| Molecular Weight | 300.89 g/mol | PubChem[6] |
| Exact Mass | 299.84500 Da | ECHEMI[7] |
| Molecular Formula | C₆H₃BrFI | PubChem[6] |
| CAS Number | 851368-08-6 | Sigma-Aldrich[8] |
| IUPAC Name | This compound | PubChem[6] |
| Synonyms | 2-Bromo-3-fluoroiodobenzene | Apollo Scientific[9] |
| Physical Form | Solid or semi-solid | Sigma-Aldrich[8] |
| Purity | Typically ≥98% | Sigma-Aldrich[8] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[8] |
Synthesis and Purification: A Validated Protocol
The synthesis of specific isomers of polyhalogenated benzenes requires careful control of reaction conditions to ensure high yield and purity. A common and effective route to compounds like this compound involves a Sandmeyer-type reaction, starting from a commercially available aniline precursor.
Mechanistic Rationale
The chosen pathway leverages the transformation of a primary aromatic amine into a diazonium salt, which is a highly versatile intermediate. This diazonium salt can then be converted to an iodide through a reaction with a potassium iodide/cuprous iodide mixture. The use of a one-pot diazotization and iodination method is often preferred as it can reduce the formation of by-products and simplify the operational procedure, making it safer and more scalable.[10]
Representative Experimental Protocol
This protocol is adapted from established methods for analogous compounds and should be performed by trained personnel with appropriate safety measures.[10]
Step 1: Salt Formation
-
In a three-necked flask equipped with a reflux condenser and mechanical stirrer, charge the appropriate bromo-fluoro-aniline precursor.
-
Slowly add a 30% sulfuric acid solution at room temperature.
-
Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.
Step 2: Diazotization and Iodination
-
Cool the reaction mixture to 50-60°C.
-
Add catalytic amounts of cuprous iodide followed by potassium iodide and stir for 30 minutes.
-
Slowly add a solution of sodium nitrite dropwise while maintaining the temperature. Vigorous gas evolution (N₂) will be observed.
Step 3: Workup and Purification
-
Upon completion of the reaction, add a sodium bisulfite solution to quench any unreacted species.
-
Transfer the mixture to a separatory funnel. The organic layer containing the crude product is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Step 4: Final Purification
-
The crude product is purified via column chromatography on silica gel or by vacuum distillation to yield the final, high-purity this compound.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Regioselective Synthesis
The primary utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is typically C–I > C–Br >> C–F.[5] This predictable selectivity allows chemists to perform sequential couplings with exceptional control.
-
Suzuki, Sonogashira, and Buchwald-Hartwig Couplings: The C-I bond can be selectively targeted for coupling reactions, leaving the C-Br bond intact for a subsequent, different coupling reaction.[3] This enables the stepwise and controlled introduction of various substituents onto the aromatic ring, which is a cornerstone of modern drug discovery.[2]
-
Fluorine's Role: The fluorine atom is generally unreactive in cross-coupling but significantly modulates the electronic properties of the ring. Its high electronegativity can influence the acidity of adjacent protons and the overall lipophilicity and metabolic stability of the final molecule, which are critical parameters in pharmaceutical design.[4]
Caption: Selective Suzuki coupling at the C-I position of this compound.
Safety, Handling, and Hazard Information
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a hazardous substance.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]
-
Precautionary Measures:
-
P271: Use only outdoors or in a well-ventilated area.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]
All handling should be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials.
Conclusion
This compound is a high-value synthetic intermediate defined by its precise molecular weight of 300.89 g/mol and its unique trifunctionalized aromatic core. The distinct reactivities of the iodine, bromine, and fluorine substituents provide a powerful platform for regioselective synthesis, enabling the efficient construction of complex molecules for the pharmaceutical and materials science sectors. A thorough understanding of its properties, synthetic routes, and safety protocols is essential for leveraging its full potential in research and development.
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The Role of 2-Bromo-1-fluoro-4-iodobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. [Link]
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Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]
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2-Bromo-1-fluoro-3-iodobenzene physical properties
An In-Depth Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene (CAS: 851368-08-6): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a tri-halogenated aromatic compound of significant interest to the scientific research and drug development communities. Due to the distinct electronic properties and differential reactivity of its three halogen substituents (I, Br, F), this molecule serves as a highly versatile building block for the synthesis of complex, multi-substituted organic molecules. This document details the core physicochemical properties, provides an exemplary synthetic protocol, explores the principles of its selective reactivity, and discusses its strategic application in medicinal chemistry. The information is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this unique scaffold in their work.
Introduction and Strategic Importance
This compound (CAS No. 851368-08-6) is a substituted benzene derivative that presents a unique platform for advanced organic synthesis.[1][2] Its structure is notable for the presence of three different halogen atoms, each offering a distinct handle for chemical modification. This "orthogonal" reactivity is the cornerstone of its utility, allowing for sequential, site-selective reactions to build molecular complexity in a controlled manner.
In the field of drug development, the strategic incorporation of halogens is a well-established tactic for optimizing the pharmacological profile of a lead compound.[3] Specifically:
-
Fluorine is prized for its ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity by participating in favorable electrostatic interactions. Its introduction can significantly improve a drug's pharmacokinetic properties.[4]
-
Bromine and Iodine are known to form strong halogen bonds, a type of non-covalent interaction that can be exploited to enhance protein-ligand binding and specificity.[3]
Therefore, this compound is not merely an intermediate but a strategic tool that enables chemists to systematically explore the chemical space around a core scaffold, making it an invaluable asset in the synthesis of novel pharmaceuticals and advanced materials.[5]
Core Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 851368-08-6 | [1][2][6][7][8] |
| Molecular Formula | C₆H₃BrFI | [1][2][7][8][9] |
| Molecular Weight | 300.89 g/mol | [2][7][9] |
| Exact Mass | 299.84500 Da | [2][8] |
| Physical Form | Solid, semi-solid, or liquid | [1][9] |
| Melting Point | 35-36 °C | [8] |
| Boiling Point | 243 °C | [8] |
| Density | 2.281 g/cm³ | [8] |
| Flash Point | 101 °C | [8] |
| XLogP3 | 3.19 | [8] |
| Purity | Commercially available at ≥95% or ≥98% | [1][6] |
The melting point of 35-36 °C suggests that the compound may exist as a low-melting solid or a semi-solid at ambient laboratory temperatures.[8] Its high boiling point and density are characteristic of a poly-halogenated aromatic compound. The XLogP3 value of 3.19 indicates significant lipophilicity, predicting good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), and poor solubility in water.
Synthesis and Purification
Causality Behind the Synthetic Strategy: The most direct and reliable method for introducing an iodo group onto an aromatic ring where an amino group is present is the Sandmeyer-type diazotization-iodination reaction. This pathway is chosen for its high efficiency and the ready availability of the aniline precursor. The use of a one-pot method, where the diazonium salt reacts in situ with the iodide source, is advantageous as it minimizes the handling of the potentially unstable diazonium intermediate and often improves overall yield by reducing side reactions.[10]
Caption: Exemplary synthetic workflow for this compound.
Exemplary Experimental Protocol: Synthesis from 2-Bromo-3-fluoroaniline
This protocol is based on established procedures for analogous compounds and should be performed by trained personnel with appropriate safety precautions.[10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-bromo-3-fluoroaniline (1.0 eq). Cautiously add a 30-40% aqueous sulfuric acid solution (4-5 eq) while stirring. Heat the mixture to 60-70°C and stir for 1-2 hours to ensure complete formation of the aniline salt, which may precipitate as a fine solid.
-
Iodination Mixture: Cool the mixture to 50-60°C. To this slurry, add potassium iodide (1.2 eq) and a catalytic amount of cuprous iodide (CuI, 0.05 eq).
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature between 50-60°C. Control the addition rate to manage gas (N₂) evolution. After the addition is complete, continue stirring for 1-2 hours until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Add an aqueous solution of sodium bisulfite to quench any excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification & Validation: The crude material can be further purified by flash column chromatography on silica gel or by vacuum distillation. The purity and identity of the final product must be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to ensure the protocol is self-validating.
Reactivity and Synthetic Utility
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds, which typically follows the order C–I > C–Br >> C–F in palladium-catalyzed cross-coupling reactions. This hierarchy allows for a stepwise, regioselective functionalization of the aromatic ring.
Caption: Selective functionalization pathways of this compound.
-
Iodine-Selective Reactions: The C-I bond is the most labile and readily undergoes oxidative addition to low-valent palladium complexes. This makes it ideal for initial functionalization via reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination under relatively mild conditions, leaving the C-Br and C-F bonds intact.
-
Bromine-Selective Reactions: After the iodine has been replaced, the C-Br bond can be targeted for a second cross-coupling reaction. This step typically requires more forcing conditions, such as a different catalyst/ligand system, higher temperatures, or a stronger base, to achieve oxidative addition.
-
Fluorine Chemistry: The C-F bond is generally inert to palladium cross-coupling. However, the fluorine atom can be displaced via Nucleophilic Aromatic Substitution (SNAr).[11] This reaction is facilitated by strong nucleophiles (like amines or thiols) and often requires elevated temperatures, but it provides a critical pathway for introducing key pharmacophores.
This predictable reactivity allows chemists to use this compound as a linchpin to bring together three different molecular fragments in a controlled sequence.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
GHS Hazard Statements: The compound is associated with the following hazards:
-
Precautionary Measures: Based on these hazards, the following handling procedures are mandatory:
-
Always work in a well-ventilated chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Prevent contact with skin and eyes.[13] In case of contact, rinse immediately and thoroughly with water.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][12]
-
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its value is derived from the unique arrangement of three different halogens on a single aromatic scaffold, which enables a programmed, sequential approach to the synthesis of highly complex and diverse molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the discovery and development of next-generation pharmaceuticals and functional materials.
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Applied Sciences. Retrieved December 31, 2025, from [Link]
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1-Bromo-2-fluoro-3-iodobenzene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Retrieved December 31, 2025, from [Link]
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Introduction: The Synthetic Utility of 2-Bromo-1-fluoro-3-iodobenzene
An In-depth Technical Guide to the Solubility of 2-Bromo-1-fluoro-3-iodobenzene
This document serves as a comprehensive technical guide on the solubility of this compound (CAS No: 851368-08-6), a key halogenated intermediate in synthetic organic chemistry. The guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its physical properties for reaction design, process optimization, and formulation. We will explore the physicochemical characteristics that govern its solubility, provide a predicted solubility profile in common laboratory solvents, and detail a robust, self-validating protocol for experimental solubility determination.
This compound is a tri-substituted benzene derivative featuring three distinct halogen atoms. This unique arrangement provides a versatile platform for sequential, site-selective cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The differential reactivity of the C-I, C-Br, and C-F bonds allows for a programmed introduction of various substituents. A thorough understanding of the compound's solubility is a prerequisite for its effective use, as it directly influences reaction kinetics, choice of purification methods (e.g., crystallization, chromatography), and overall process efficiency.
Core Physicochemical Properties
The solubility of a compound is fundamentally linked to its molecular structure and physical properties. The key descriptors for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 851368-08-6 | Sigma-Aldrich[3] |
| Molecular Formula | C₆H₃BrFI | PubChem[2] |
| Molecular Weight | 300.89 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Melting Point | 35-36 °C | ECHEMI[4] |
The presence of three halogen atoms on the benzene ring contributes to a relatively high molecular weight and a non-polar character, although the C-F bond introduces some polarity. These characteristics suggest that solubility will be poor in highly polar solvents like water and favorable in non-polar organic solvents, a principle commonly known as "like dissolves like".[5]
Predicted Solubility Profile
While extensive, formally published solubility data for this specific compound is scarce, we can predict its behavior in common laboratory solvents based on its structure and general chemical principles. The following table provides an estimated solubility profile at ambient temperature (~25 °C). This profile should be considered a guideline, with experimental verification recommended for precise applications.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Soluble to Very Soluble | The non-polar aromatic nature of the solute matches the solvent, leading to favorable van der Waals interactions. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Very Soluble | These solvents have a good balance of polarity and non-polar character, effectively solvating the compound. |
| Polar Aprotic | Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | While polar, these solvents can still effectively solvate large organic molecules. DMSO is often a powerful solvent for a wide range of compounds.[6] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The hydrogen-bonding network of alcohols is not ideal for solvating the non-polar solute. |
| Polar Protic | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot overcome the crystal lattice energy of the non-polar solute.[7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a rigorous experimental protocol is necessary. The "excess solid" or thermodynamic equilibrium method is the gold standard.[6][8] This method ensures that the solvent is fully saturated with the solute at a given temperature.
Causality Behind Experimental Choices
The described protocol is designed to be a self-validating system. Adding excess solid ensures saturation, a defined equilibration time confirms that a thermodynamic equilibrium has been reached, and filtration removes particulates that would otherwise lead to erroneously high results.[8] Quantitative analysis by chromatography provides high sensitivity and accuracy.
Materials & Equipment
-
This compound (purity >98%)
-
HPLC-grade solvents
-
Analytical balance (readability ± 0.1 mg)
-
2 mL or 4 mL glass vials with PTFE-lined screw caps
-
Thermostatic shaker/incubator
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (approx. 10-20 mg) into a tared 2 mL glass vial. The key is to have undissolved solid visibly present throughout the experiment.
-
Record the exact mass of the solid added.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24 hours to ensure equilibrium is reached.[8]
-
-
Sample Collection and Filtration:
-
After 24 hours, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, filtered solution into a clean, tared vial. This filtration step is critical to remove any microscopic solid particles.[8]
-
-
Gravimetric Analysis (Optional but Recommended):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.
-
From the stock solution, create a series of calibration standards through serial dilution.
-
Accurately dilute a known mass or volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in g/L or mol/L.
-
Visualizations: Workflows and Relationships
Experimental Workflow Diagram
The following diagram outlines the logical flow of the quantitative solubility determination protocol.
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2-Bromo-1-fluoro-3-iodobenzene spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-fluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polysubstituted aromatic compound of significant interest in organic synthesis and drug discovery. Its utility as a versatile building block stems from the presence of three distinct halogen atoms—fluorine, bromine, and iodine—each offering unique reactivity for various cross-coupling reactions and functional group transformations. The precise arrangement of these halogens on the benzene ring creates a unique electronic and steric environment, making unambiguous structural confirmation paramount for its application in complex multi-step syntheses.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 851368-08-6). As direct experimental spectra are not always readily available in public databases, this document leverages established principles of spectroscopic interpretation and data from analogous compounds to present a robust predictive analysis. This approach, rooted in the foundational principles of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy, serves as a reliable reference for the structural elucidation and quality control of this important synthetic intermediate.
Molecular Structure and Spectroscopic Implications
The substitution pattern of this compound dictates a highly asymmetric molecule, which simplifies spectral interpretation by ensuring all three aromatic protons and all six aromatic carbons are chemically non-equivalent. The varying electronegativity and size of the halogen substituents (F > Br > I in electronegativity; I > Br > F in size) induce significant electronic and steric effects that are directly observable in the respective spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton, carbon, and fluorine environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the adjacent halogen atoms. The electronegative fluorine atom will exert the strongest deshielding effect on its neighboring protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.20 - 7.40 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5.0, ⁴J(H4-H6) ≈ 1.5 |
| H-5 | 7.00 - 7.20 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
| H-6 | 7.50 - 7.70 | ddd | ³J(H6-H5) ≈ 8.0, ³J(H6-F) ≈ 9.0, ⁴J(H6-H4) ≈ 1.5 |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six unique signals for the aromatic carbons. The carbons directly attached to the halogens will show the most significant shifts, with the carbon bonded to fluorine exhibiting a large C-F coupling constant.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |
| C-1 (C-F) | 158 - 162 | ~245 |
| C-2 (C-Br) | 115 - 120 | - |
| C-3 (C-I) | 95 - 100 | - |
| C-4 | 130 - 134 | - |
| C-5 | 128 - 132 | - |
| C-6 | 125 - 129 | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. For aromatic fluorides, the chemical shifts typically appear between -100 and -140 ppm.[1] The signal for this compound is expected to be a complex multiplet due to coupling with the neighboring aromatic protons.
Predicted ¹⁹F NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F | -110 to -130 | ddd |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and quaternary carbons.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is 301 g/mol . Therefore, prominent peaks are expected at m/z 300 and 302. The exact mass is 299.8447 g/mol .[2]
-
Major Fragments : The primary fragmentation is expected to involve the loss of the halogen atoms. The C-I bond is the weakest and most likely to cleave first, followed by the C-Br bond.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-fluoro-3-iodobenzene
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-1-fluoro-3-iodobenzene, a unique polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of similarly complex small molecules.
Introduction: The Structural Significance of this compound
This compound (C₆H₃BrFI) is a halogenated aromatic compound with a distinct substitution pattern that presents a compelling case for ¹H NMR spectroscopic analysis.[1][2][3] The strategic placement of three different halogens—fluorine, bromine, and iodine—on the benzene ring creates a unique electronic environment for the three remaining aromatic protons. Understanding the precise chemical shifts and coupling patterns of these protons is crucial for confirming the compound's identity and purity, and for predicting its reactivity in further chemical transformations. This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing both theoretical underpinnings and practical, field-proven insights.
Theoretical Prediction of the ¹H NMR Spectrum
A proactive approach to spectral analysis involves predicting the spectrum based on established principles of NMR theory. This predictive framework not only aids in the final spectral assignment but also deepens the understanding of structure-property relationships.
Chemical Environment and Expected Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment.[4][5] In substituted benzenes, the chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[6] Halogens are generally considered electron-withdrawing groups through induction and electron-donating through resonance. The net effect on the chemical shifts of the aromatic protons can be estimated by considering the electronegativity and anisotropic effects of the substituents.[7][8][9]
For this compound, we have three aromatic protons, designated as H-4, H-5, and H-6 (following standard IUPAC numbering).
-
H-4: This proton is ortho to the iodine atom and meta to the bromine atom.
-
H-5: This proton is meta to both the fluorine and iodine atoms.
-
H-6: This proton is ortho to the fluorine atom and meta to the bromine atom.
Given the electronegativities (F > Br > I) and the known effects of halogens on benzene proton chemical shifts, we can anticipate the relative downfield or upfield positions of these protons compared to benzene (δ ≈ 7.3 ppm). The fluorine atom, being the most electronegative, will exert the strongest inductive electron-withdrawing effect, significantly deshielding the ortho proton (H-6). The iodine atom, being the least electronegative, will have a smaller deshielding effect on its ortho proton (H-4). The proton at the 5-position (H-5) will be least affected by the ortho substituents.
A more quantitative prediction can be made using incremental substituent chemical shift (SCS) parameters, although the combined effect of three different halogens in such proximity can lead to deviations from simple additivity.[10][11] Generally, we can expect the signals to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.
Spin-Spin Coupling and Predicted Multiplicities
The splitting pattern, or multiplicity, of each proton signal is determined by the number of neighboring non-equivalent protons (the n+1 rule) and their coupling constants (J).[12][13][14] In this molecule, we must consider both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.[15][16][17]
-
H-4: This proton is coupled to H-5 (³JHH, ortho coupling, typically 7-10 Hz) and H-6 (⁴JHH, meta coupling, typically 2-3 Hz). It is also coupled to the fluorine at position 1 (⁴JHF, meta coupling, typically 4-8 Hz). Therefore, the signal for H-4 is expected to be a doublet of doublets of doublets (ddd) .
-
H-5: This proton is coupled to H-4 (³JHH, ortho coupling) and H-6 (³JHH, ortho coupling). It is also coupled to the fluorine at position 1 (⁵JHF, para coupling, typically 0-3 Hz). The signal for H-5 is expected to be a triplet of doublets (td) , or if the two ortho H-H couplings are significantly different, a doublet of doublets of doublets (ddd) .
-
H-6: This proton is coupled to H-5 (³JHH, ortho coupling) and H-4 (⁴JHH, meta coupling). Crucially, it is also coupled to the fluorine at position 1 (³JHF, ortho coupling, typically 8-12 Hz). The signal for H-6 is expected to be a doublet of doublets of doublets (ddd) .
The interaction between nuclear spins is mediated through the bonding electrons, a phenomenon known as scalar or J-coupling.[18][19] In some cases, through-space coupling can also be observed, although it is generally weaker than through-bond coupling for protons.[20][21][22]
The following Graphviz diagram illustrates the key spin-spin coupling relationships in this compound.
Caption: Spin-spin coupling network in this compound.
Predicted Data Summary
The predicted ¹H NMR data are summarized in the table below. The exact chemical shifts can vary depending on the solvent and concentration.
| Proton | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| H-4 | ddd | ³J(H4,H5) ≈ 7-10; ⁴J(H4,H6) ≈ 2-3; ⁴J(H4,F1) ≈ 4-8 |
| H-5 | td or ddd | ³J(H5,H4) ≈ 7-10; ³J(H5,H6) ≈ 7-10; ⁵J(H5,F1) ≈ 0-3 |
| H-6 | ddd | ³J(H6,H5) ≈ 7-10; ⁴J(H6,H4) ≈ 2-3; ³J(H6,F1) ≈ 8-12 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a rigorous experimental protocol is paramount for obtaining a high-quality, reproducible ¹H NMR spectrum.
Sample Preparation
Proper sample preparation is critical for achieving good spectral resolution and minimizing artifacts.[23][24][25][26][27]
-
Analyte Quantity: Weigh approximately 5-25 mg of this compound into a clean, dry vial.[25][26]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[24][25][26]
-
Dissolution and Transfer: Add the deuterated solvent to the vial containing the analyte and gently agitate until the solid is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[24][25]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[28] Many commercially available deuterated solvents already contain TMS. If not, a small amount can be added.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the Pasteur pipette during transfer to the NMR tube to prevent issues with magnetic field homogeneity.[24][27]
-
Labeling: Clearly label the NMR tube with the sample identity.[25]
Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring a ¹H NMR spectrum on a modern Fourier-transform NMR spectrometer.
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
-
Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.[23]
-
Probe Tuning: The radiofrequency probe is tuned to the resonance frequency of the protons to ensure maximum signal transmission and detection.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform. This involves:
-
Apodization: Applying a window function to improve the signal-to-noise ratio or resolution.
-
Fourier Transform: The mathematical conversion of the time-domain FID to the frequency-domain spectrum.
-
Phase Correction: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correcting any distortions in the baseline of the spectrum.
-
Integration: Calculating the area under each peak, which is proportional to the number of protons it represents.[4][12]
-
Referencing: Calibrating the chemical shift scale to the TMS signal at 0.00 ppm.[28]
-
Interpretation of the ¹H NMR Spectrum
The interpretation of the acquired spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to assign each signal to a specific proton in the molecule.[4][14]
Signal Assignment
By comparing the observed spectrum with the predicted data, we can assign the signals. The most downfield signal is likely to be H-6 due to the strong deshielding effect of the ortho-fluorine. The other two signals for H-4 and H-5 will be further upfield. The distinct coupling patterns, particularly the large ³JHF coupling for H-6 and the characteristic ortho ³JHH couplings, will be key to unambiguous assignment.
Reporting the Data
The final spectral data should be reported in a standardized format that includes all pertinent information.[29][30][31][32][33]
Example of standardized reporting:
¹H NMR (400 MHz, CDCl₃) δ 7.85 (ddd, J = 8.8, 7.5, 1.2 Hz, 1H), 7.45 (ddd, J = 8.5, 7.5, 5.0 Hz, 1H), 7.10 (td, J = 8.5, 1.2 Hz, 1H).
Note: The chemical shift and coupling constant values in the example are hypothetical and serve for formatting illustration only.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in a solid theoretical framework and executed with a meticulous experimental approach, allows for the complete assignment of the proton signals. The complex splitting patterns arising from both H-H and H-F couplings serve as a powerful demonstration of the utility of NMR spectroscopy in elucidating the fine details of molecular structure. The methodologies outlined in this guide provide a robust framework for scientists and researchers to confidently tackle the structural analysis of complex organic molecules.
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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-1-fluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-bromo-1-fluoro-3-iodobenzene. As a polysubstituted aromatic compound with a complex interplay of electronic effects, understanding its ¹³C NMR spectrum is crucial for its identification, characterization, and application in various research and development endeavors, particularly in the synthesis of novel pharmaceutical agents and functional materials. This document will delve into the theoretical underpinnings of substituent effects on aromatic ¹³C chemical shifts, present a detailed prediction and analysis of the spectrum of the title compound, provide a robust experimental protocol for its acquisition, and offer insights into the structural elucidation of related halogenated benzene derivatives.
Introduction: The Significance of Halogenated Benzenes
Halogenated aromatic compounds are pivotal building blocks in organic synthesis and medicinal chemistry. The specific substitution pattern of halogens on a benzene ring can dramatically influence a molecule's reactivity, lipophilicity, metabolic stability, and biological activity. This compound is a trifunctionalized benzene derivative that offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. Among the various analytical techniques, ¹³C NMR spectroscopy provides a highly sensitive probe into the electronic environment of each carbon atom within the molecule, offering invaluable structural information.
Theoretical Framework: Unraveling Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to the nature and position of the substituents. The observed shift is a culmination of several factors, primarily the inductive and resonance (mesomeric) effects of the attached groups.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Highly electronegative atoms like fluorine withdraw electron density from the directly attached (ipso) carbon and, to a lesser extent, from the ortho, meta, and para carbons, leading to a downfield shift (deshielding).
-
Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Halogens, despite their high electronegativity, possess lone pairs of electrons that can be donated into the benzene ring's π-system. This electron donation increases the electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). For halogens, the resonance effect generally decreases down the group (F > Cl > Br > I) as the orbital overlap with the carbon 2p orbitals becomes less effective.
-
Heavy Atom Effect: For heavier halogens like bromine and especially iodine, a significant upfield shift is often observed for the ipso-carbon. This is attributed to the large number of electrons in these atoms, which induce local magnetic fields that oppose the applied magnetic field, leading to increased shielding. Spin-orbit coupling also plays a significant role in the shielding of carbon nuclei bonded to heavy atoms like bromine and iodine[1].
In a polysubstituted benzene like this compound, these effects are approximately additive, though steric interactions can sometimes lead to deviations from simple additivity.
Predicted ¹³C NMR Spectrum of this compound
Due to the lack of readily available experimental data in public databases for this compound, a predicted spectrum is presented below. This prediction is based on the principle of additivity of substituent chemical shifts (SCS) derived from related monosubstituted and disubstituted halobenzenes. The chemical shifts are referenced to a benzene signal at 128.5 ppm.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for the Chemical Shift |
| C1 (-F) | 160 - 165 | Directly attached to the highly electronegative fluorine, this carbon experiences a strong deshielding effect. The ¹JCF coupling will result in a large doublet. |
| C2 (-Br) | 110 - 115 | The bromine substituent exerts a moderate deshielding inductive effect, but this is counteracted by its resonance effect and the heavy atom effect, leading to a relatively shielded position. |
| C3 (-I) | 95 - 100 | The iodine atom's pronounced heavy atom effect causes a significant upfield shift (shielding) of the ipso-carbon. |
| C4 | 130 - 135 | This carbon is para to the fluorine and ortho to the iodine. The electron-donating resonance effect of fluorine will cause some shielding, while the inductive effect of iodine will cause deshielding. |
| C5 | 125 - 130 | Positioned meta to all three halogen substituents, this carbon will be least affected by resonance effects and will primarily experience the cumulative inductive withdrawal, leading to a chemical shift close to that of unsubstituted benzene. |
| C6 | 128 - 133 | This carbon is ortho to the fluorine and para to the iodine. It will be deshielded by the inductive effect of the nearby fluorine and shielded by the resonance effect of the fluorine. |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
4.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound for a standard 5 mm NMR tube. Higher concentrations are generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time[2][3].
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue[2][3].
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer's field is then "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be selected.
-
Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to encompass the expected range of aromatic carbon signals (e.g., 0-200 ppm).
-
Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration, although this is often not a primary concern for routine identification.
-
4.3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and labeled.
Visualizing Substituent Effects
The following diagram, generated using Graphviz, illustrates the interplay of inductive and resonance effects of the three halogen substituents on the electron density of the benzene ring, which in turn governs the ¹³C NMR chemical shifts.
Caption: Influence of substituent effects on the ¹³C chemical shifts.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information, governed by a complex interplay of inductive, resonance, and heavy atom effects from the three distinct halogen substituents. By understanding these fundamental principles, researchers can confidently predict, interpret, and utilize the ¹³C NMR data for this and related compounds. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality, reproducible spectra, which is essential for the rigorous characterization of molecules in academic and industrial research settings. This in-depth guide empowers researchers, scientists, and drug development professionals with the knowledge to effectively employ ¹³C NMR spectroscopy in their work with halogenated aromatic compounds.
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An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-fluoro-3-iodobenzene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-1-fluoro-3-iodobenzene, a polyhalogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings and practical considerations for obtaining and interpreting the mass spectrum of this molecule, with a focus on electron ionization (EI) gas chromatography-mass spectrometry (GC-MS).
Introduction: The Analytical Challenge of Polyhalogenated Benzenes
This compound (C₆H₃BrFI) presents a unique analytical challenge due to the presence of three different halogen atoms on a benzene ring.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. Electron ionization is a powerful technique for the structural elucidation of organic compounds, as the high-energy electrons used in this method induce extensive fragmentation, providing a detailed fingerprint of the molecule.[3][4] This guide will explore the predictable yet complex fragmentation patterns of this compound, paying special attention to the isotopic signatures of bromine and the relative lability of the carbon-halogen bonds.
Experimental Methodology: A Validated GC-MS Protocol
The following protocol outlines a robust method for the analysis of this compound using a standard gas chromatograph coupled to a quadrupole mass spectrometer.
Sample Preparation
For optimal results, prepare a 1-10 ppm solution of this compound in a volatile, high-purity solvent such as dichloromethane or hexane. Ensure the sample is free of particulate matter by filtering if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
A typical GC-MS setup for the analysis of halogenated hydrocarbons is presented in the table below.[5][6]
| Parameter | Setting | Rationale |
| GC System | Agilent 8860 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Offers good sensitivity and resolution for this application. |
| Injector | Split/Splitless | Allows for the introduction of a small, precise amount of sample onto the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for achieving good peak shape and sensitivity. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Maintains consistent retention times and peak shapes. |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that allows for the elution of a wide range of volatile and semi-volatile compounds. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source | Electron Ionization (EI) | A hard ionization technique that produces a rich fragmentation pattern.[3] |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation within the source. |
| Electron Energy | 70 eV | The standard electron energy for EI, providing reproducible fragmentation patterns.[7][8] |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the analyte. |
| Scan Speed | 1000 amu/s | Provides a sufficient number of data points across each chromatographic peak. |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Mass Spectrum Analysis and Fragmentation Pathways
The electron ionization mass spectrum of this compound is characterized by a series of distinct peaks that provide valuable structural information.
Molecular Ion Peak
The molecular formula of this compound is C₆H₃BrFI, with a monoisotopic mass of 299.8447 Da.[1] The molecular ion peak (M⁺˙) is expected to be observed at m/z 300. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), the molecular ion will appear as a doublet with a 1:1 intensity ratio at m/z 300 and 302.[9][10][11] This characteristic isotopic pattern is a key indicator for the presence of a single bromine atom in the molecule or fragment.[12] Iodine is monoisotopic (¹²⁷I), and fluorine is also monoisotopic (¹⁹F), so they do not contribute to the complexity of the isotopic patterns.[11]
| Ion | Isotopes | m/z (Expected) | Relative Abundance |
| [C₆H₃⁷⁹BrFI]⁺˙ | ⁷⁹Br | 300 | ~1 |
| [C₆H₃⁸¹BrFI]⁺˙ | ⁸¹Br | 302 | ~1 |
Fragmentation Pathways
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[3][7] The fragmentation of this compound is primarily dictated by the relative strengths of the carbon-halogen bonds (C-F > C-Br > C-I). The weaker C-I bond is the most likely to cleave first.
The proposed fragmentation pathways are illustrated in the following diagram:
Key Fragmentation Steps:
-
Loss of Iodine: The most probable initial fragmentation is the cleavage of the weakest carbon-halogen bond, which is the C-I bond. This results in the formation of the 2-bromo-1-fluorophenyl cation at m/z 174/176 , which will also exhibit the characteristic 1:1 isotopic pattern for bromine. The loss of a neutral iodine radical is a favorable process.[13]
-
Loss of Bromine: Cleavage of the C-Br bond from the molecular ion would lead to the formation of the 1-fluoro-3-iodophenyl cation at m/z 204 . This peak will be a singlet as it no longer contains bromine.
-
Loss of Fluorine: The C-F bond is the strongest of the carbon-halogen bonds and is therefore the least likely to break. The loss of a fluorine radical from the molecular ion to form an ion at m/z 282/284 is expected to be a minor fragmentation pathway.
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the ion at m/z 174/176 can lose a bromine radical to form the fluorophenyl cation at m/z 95 , or lose a fluorine atom to form the bromophenyl cation at m/z 156/158 .
-
Formation of the Phenyl Cation: Further fragmentation through the loss of the remaining halogen or through rearrangements can lead to the formation of the phenyl cation at m/z 77 or related C₆Hx⁺ ions. The benzyne radical cation at m/z 76 is also a common fragment in the mass spectra of aromatic compounds.
Conclusion
The mass spectrometry of this compound under electron ionization provides a wealth of structural information. By carefully analyzing the molecular ion and the various fragment ions, particularly their m/z values and isotopic patterns, it is possible to confidently identify this compound. The predictable nature of the fragmentation, governed by the relative strengths of the carbon-halogen bonds, allows for a detailed interpretation of the mass spectrum. This guide provides a solid foundation for researchers and scientists working with this and similar polyhalogenated aromatic compounds, enabling them to effectively utilize mass spectrometry for characterization and analysis.
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A Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene: A Versatile Tri-Halogenated Intermediate for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-bromo-1-fluoro-3-iodobenzene (CAS No. 851368-08-6), a key polyhalogenated aromatic compound. Its unique substitution pattern, featuring three distinct halogens on a benzene scaffold, offers exceptional versatility for chemists, particularly in the fields of pharmaceutical development and material science. The differential reactivity of the carbon-iodine, carbon-bromine, and carbon-fluorine bonds allows for programmed, site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions. This document details the compound's nomenclature and physicochemical properties, provides a representative synthesis protocol, discusses its strategic applications in drug discovery, and outlines essential safety and handling procedures.
Compound Identification and Properties
The formal IUPAC name for the compound is This compound .[1][2] This nomenclature is determined by alphabetizing the substituents (bromo, fluoro, iodo) and assigning the lowest possible locants, starting from the carbon bearing the fluorine atom to give the other substituents positions 2 and 3.[3][4][5][6]
Synonyms:
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is critical for its application in synthetic chemistry, dictating appropriate reaction conditions, solvents, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 851368-08-6 | [1][8][9] |
| Molecular Formula | C₆H₃BrFI | [1][2] |
| Molecular Weight | 300.89 g/mol | [1][2] |
| Physical Form | Solid, semi-solid, or liquid | [8] |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [2][8] |
| InChI | 1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | [1][8] |
| InChIKey | MHMRKNHYHPORRR-UHFFFAOYSA-N | [1][8] |
| SMILES | C1=CC(=C(C(=C1)I)Br)F | [1][9] |
Synthesis of this compound
The synthesis of polysubstituted halogenated benzenes often relies on the functionalization of aniline derivatives via diazonium salt intermediates, a pathway generally known as the Sandmeyer reaction.[10][11] For this compound, a logical and efficient precursor is 2-bromo-6-fluoroaniline.
Patented procedures for structurally similar compounds utilize a one-pot diazotization and iodination method, which is advantageous as it avoids the isolation of the often unstable diazonium salt and minimizes the formation of azo byproducts.[12][13] This approach enhances yield and improves the safety and scalability of the process.[12][13]
Representative Synthetic Protocol
The following protocol is a representative procedure based on established methods for analogous compounds.[12][13]
Reaction: 2-bromo-6-fluoroaniline → this compound
Materials:
-
2-bromo-6-fluoroaniline
-
Sulfuric Acid (H₂SO₄), 30% aqueous solution
-
Cuprous Iodide (CuI)
-
Potassium Iodide (KI)
-
Sodium Nitrite (NaNO₂)
-
Sodium Bisulfite (NaHSO₃)
-
Appropriate organic solvent for extraction (e.g., Dichloromethane)
-
Deionized Water
Procedure:
-
Salt Formation: In a reaction vessel equipped with a stirrer and temperature control, add 2-bromo-6-fluoroaniline. Slowly add a 30% aqueous solution of sulfuric acid at room temperature. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.
-
Iodination Reagent Addition: Cool the reaction mixture to 50-60°C. Add catalytic cuprous iodide followed by potassium iodide. Stir for 30 minutes to ensure homogeneity.
-
Diazotization & Iodination: Slowly add a concentrated aqueous solution of sodium nitrite dropwise. Maintain the temperature between 50-60°C. The in situ formation of the diazonium salt is followed by its immediate conversion to the iodo-substituted product, catalyzed by the copper salt.[12][13] Nitrogen gas will evolve during this step; continue stirring until gas evolution ceases.
-
Quenching: Add an aqueous solution of sodium bisulfite to neutralize any remaining nitrous acid.
-
Work-up and Isolation: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic product will separate from the aqueous layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While raw spectral data is not provided here, it is commercially available and the expected characteristics are described below.[2][14]
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show three signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Each signal will be a complex multiplet due to coupling with the other two protons and the ¹⁹F nucleus. |
| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. The chemical shifts will be influenced by the inductive and resonance effects of the three different halogen substituents.[15] |
| Mass Spectrometry | The mass spectrum will show a characteristic molecular ion (M⁺) peak. A prominent M+2 peak of nearly equal intensity will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |
| Infrared (IR) | The IR spectrum will display characteristic C-H stretching frequencies for aromatic rings (~3100-3000 cm⁻¹), C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and distinct C-X (C-F, C-Br, C-I) stretching frequencies in the fingerprint region. |
Applications in Drug Development & Advanced Synthesis
The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3][8] This chemoselectivity allows for the stepwise and site-specific introduction of different molecular fragments, a powerful strategy in the synthesis of complex organic molecules.[4][6]
Principle of Selective Reactivity
The reactivity of aryl halides in the oxidative addition step of a palladium-catalyzed cycle generally follows the trend: C-I > C-Br > C-Cl > C-F .[16][17] This hierarchy is based on the bond dissociation energies of the carbon-halogen bonds.
For this compound, this provides a clear strategic advantage:
-
First Coupling (at C-I): The highly reactive C-I bond can be selectively functionalized using standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck) while leaving the C-Br and C-F bonds intact.
-
Second Coupling (at C-Br): After the first reaction, more forcing conditions or a different catalyst system can be employed to functionalize the C-Br bond.
-
Fluorine as a Stable Substituent: The C-F bond is typically unreactive in these cross-coupling reactions and remains in the final molecule, where it can impart desirable properties such as increased metabolic stability or altered binding affinity.
This programmable reactivity makes it an ideal scaffold for building molecular complexity in a controlled manner.
Caption: Selective reactivity hierarchy in cross-coupling reactions.
Case Study: Factor Xa Inhibitors
While specific examples for the 2-bromo-1-fluoro-3-iodo isomer are proprietary, its structural analog, 4-bromo-3-fluoroiodobenzene, is used in the synthesis of 7-fluoroindazole derivatives, which are potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[16] This application highlights the importance of polyhalogenated building blocks in creating active pharmaceutical ingredients (APIs) for cardiovascular diseases. The synthetic strategy relies on the same principles of selective cross-coupling to construct the complex molecular framework required for biological activity.[7][16]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][9]
-
Precautionary Statements: P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Handling Recommendations:
-
Always handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid all personal contact, including inhalation.
-
Keep containers securely sealed when not in use.
-
In case of spills, clean up immediately using dry procedures to avoid generating dust.
Conclusion
This compound is a high-value synthetic intermediate whose utility is defined by the predictable and hierarchical reactivity of its three distinct carbon-halogen bonds. For researchers in drug discovery and materials science, it offers a robust platform for the programmed construction of complex, multi-functionalized aromatic systems. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of next-generation chemical entities.
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An In-depth Technical Guide on the Safety and Handling of 2-Bromo-1-fluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS for 2-Bromo-1-fluoro-3-iodobenzene provided by the manufacturer before handling the chemical.
Introduction
This compound is a halogenated aromatic compound with increasing relevance in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceuticals and complex organic molecules. The presence of three different halogens (bromine, fluorine, and iodine) on the benzene ring offers distinct reactivity, allowing for selective functionalization in various cross-coupling reactions. However, this chemical complexity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical data.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a substance is paramount to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFI | [1] |
| Molecular Weight | 300.89 g/mol | [1] |
| CAS Number | 851368-08-6 | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed container | [2] |
This data is essential for accurate weighing, solvent selection, and predicting its behavior under various experimental conditions.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any experimental work commences.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
The primary routes of exposure are inhalation, skin contact, and ingestion. The toxicological properties have not been fully investigated, which underscores the need for cautious handling.[4] Chronic exposure effects are not well-documented, therefore, minimizing all forms of exposure is critical.
Causality of Hazards: The hazardous nature of halogenated benzenes stems from their ability to penetrate biological membranes and interact with cellular components. The lipophilic character of the benzene ring facilitates absorption through the skin, while its volatility can lead to inhalation exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is non-negotiable.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[5][6] This is the primary defense against inhalation of vapors or dust.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[7][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][9]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential hazards and the specific procedures being performed.[10]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or vigorous reaction. | Protects against splashes and vapors that can cause serious eye irritation.[5][11][12] |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Neoprene).[6] A lab coat (Nomex® or similar flame-resistant material is recommended if working with flammable solvents) and closed-toe shoes are mandatory.[12] | Prevents skin contact, which can cause irritation and systemic toxicity. Double-gloving is a good practice for added protection.[13] |
| Respiratory Protection | Typically not required when working in a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][12] | Protects against inhalation of harmful vapors. |
Self-Validating Protocol for PPE: Before each use, visually inspect gloves for any signs of degradation or punctures. Ensure safety goggles provide a complete seal around the eyes. The integrity of the lab coat should be maintained, with no rips or tears.
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is crucial to prevent accidents and exposure.
Handling
-
Avoid Personal Contact: This includes inhalation of dust or vapors and contact with skin and eyes.[7]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the chemical.[7]
-
Grounding: When transferring large quantities, consider grounding equipment to prevent static discharge, especially if flammable solvents are present.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][9]
Storage
-
Container Integrity: Store in the original, tightly sealed container.[7]
-
Storage Conditions: Keep in a cool, dry, and dark place, away from incompatible materials and direct sunlight.[4] The recommended storage temperature is between 2-8°C.
-
Segregation: Store separately from foodstuff containers.[7]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spills and Leaks
-
Immediate Action: Evacuate the area and alert others.
-
Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5] Avoid generating dust.[7]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][7] Do not dispose of down the drain.[9]
Experimental Workflow and Safety Integration
The following section outlines a typical experimental workflow involving this compound and integrates the safety protocols discussed.
Reaction Setup
-
Preparation: Before starting, thoroughly review the Safety Data Sheet.[5] Don all required PPE.
-
Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5]
-
Reagent Handling: Weigh the solid this compound in the fume hood. If it is a liquid, transfer it using a syringe or cannula.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood.
Reaction Monitoring and Work-up
-
Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash at the lowest practical height.[5]
-
Quenching: If the reaction requires quenching, do so cautiously, especially if exothermic.
-
Extraction and Purification: Perform all liquid-liquid extractions and column chromatography within the fume hood.
Post-Experiment
-
Decontamination: Decontaminate all glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.[5]
-
Waste Disposal: Dispose of all waste in the appropriately labeled hazardous waste container.[5]
-
Cleanup: Clean the work area thoroughly.
Visualizations
Caption: A workflow diagram illustrating the key safety steps from preparation to disposal.
Caption: A diagram showing the hierarchy and specific types of PPE required.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of robust safety protocols, and a culture of safety within the laboratory. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into every aspect of its handling, from initial risk assessment to final disposal, researchers can mitigate the risks and harness the full synthetic potential of this versatile molecule.
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PubChem. (2025, December 20). This compound. National Center for Biotechnology Information. [Link]
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Miami University. Personal Protective Equipment. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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PubChem. (2025, April 14). 1-Bromo-3-fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]
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Navigating the Stability and Storage of 2-Bromo-1-fluoro-3-iodobenzene: A Technical Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise handling and storage of complex intermediates are paramount to ensuring experimental reproducibility and the integrity of synthetic pathways. 2-Bromo-1-fluoro-3-iodobenzene, a tri-halogenated aromatic compound, presents a unique set of stability challenges due to the varied reactivity of its carbon-halogen bonds. This technical guide provides an in-depth analysis of the stability profile of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its viability for downstream applications.
Physicochemical Properties and Inherent Reactivity
This compound is a multifaceted building block in organic synthesis. Its utility is derived from the differential reactivity of its three halogen substituents, which can be selectively targeted in various cross-coupling and substitution reactions. However, this very feature also dictates its stability profile.
The key to understanding the stability of this compound lies in the bond dissociation energies (BDEs) of the aryl-halogen bonds. The C-I bond is significantly weaker than the C-Br and C-F bonds, making it the most susceptible to cleavage under energetic input such as light or heat.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Stability |
| C-F (Aryl) | ~121.6 | Highly Stable |
| C-Br (Aryl) | ~82.6 | Moderately Stable |
| C-I (Aryl) | ~65 | Most Labile |
| Table 1: Comparative Bond Dissociation Energies of Aryl-Halogen Bonds.[1] |
This hierarchy of bond strengths is the fundamental principle governing the stability and, consequently, the recommended storage and handling procedures for this compound.
Critical Factors Influencing the Stability of this compound
Several environmental factors can compromise the integrity of this compound, leading to its degradation. Understanding these factors is crucial for developing a robust storage strategy.
Photolytic Stability: The Imperative for Darkness
The most significant contributor to the degradation of this compound is exposure to light. The energy from ultraviolet (UV) and even visible light is sufficient to induce homolytic cleavage of the weakest bond in the molecule, the C-I bond.[2][3] This process, known as photolysis, generates a highly reactive aryl radical and an iodine radical.
The generated aryl radical can then participate in a variety of secondary reactions, including hydrogen abstraction from solvents or other organic molecules, or dimerization, leading to a mixture of impurities and a decrease in the purity of the starting material. Therefore, storage in a dark place is non-negotiable .
Thermal Stability: The Rationale for Refrigeration
While more stable than the C-I bond, the C-Br bond can also be cleaved at elevated temperatures. Thermal decomposition of halogenated aromatic compounds can lead to the formation of various byproducts, including the release of corrosive hydrogen halides (HBr, HI) if a source of hydrogen is available.[4]
To minimize the rate of any potential thermal degradation pathways and to maintain the compound in a solid or semi-solid state, which can limit the mobility of reactive species, refrigerated storage is recommended. The suggested temperature range of 2-8°C provides a stable environment that significantly slows down decomposition processes.
Chemical Stability: The Necessity of an Inert Environment
This compound, like other aryl halides, can be susceptible to hydrolysis and oxidation, although these reactions are generally less facile than photolytic degradation under ambient conditions.
Hydrolysis: The presence of water can lead to the slow hydrolysis of the aryl-halogen bonds, particularly the more reactive C-I and C-Br bonds, to form the corresponding phenol. This reaction is often catalyzed by acids or bases.[5][6]
Oxidation: While the aromatic ring is relatively stable to oxidation, the presence of strong oxidizing agents should be avoided as they can lead to unwanted side reactions.
To mitigate these risks, the compound must be stored in a sealed, dry environment . An inert atmosphere, such as nitrogen or argon, is highly recommended, especially for long-term storage, to displace moisture and oxygen.
Recommended Storage and Handling Protocols
Based on the scientific principles outlined above, the following protocols are essential for maintaining the stability and purity of this compound.
Long-Term Storage Protocol
-
Container Selection: Use an amber glass vial or a clear glass vial wrapped in aluminum foil to completely block light. The container must have a tight-fitting cap with a chemically resistant liner (e.g., PTFE).
-
Inert Atmosphere: Before sealing, flush the container with a dry, inert gas such as nitrogen or argon to remove air and moisture.
-
Sealing: Securely seal the container to prevent any ingress of atmospheric moisture or oxygen. For added protection, the cap can be wrapped with Parafilm®.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C .
-
Labeling: Clearly label the container with the compound name, date of receipt/synthesis, and storage conditions.
Handling for Experimental Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Minimize the time the container is open.
-
Resealing: After dispensing the required amount, re-flush the container with inert gas before sealing and returning it to the refrigerator.
Conclusion
The stability of this compound is intrinsically linked to the hierarchy of its carbon-halogen bond strengths. The labile C-I bond makes it particularly susceptible to photolytic degradation, necessitating its storage in the dark. Furthermore, to prevent thermal and chemical degradation, storage in a sealed, dry, and refrigerated environment is crucial. By adhering to the detailed protocols in this guide, researchers, scientists, and drug development professionals can ensure the long-term integrity and reactivity of this valuable synthetic intermediate, thereby safeguarding the reliability and success of their scientific endeavors.
References
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ChemRxiv. (2023). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Retrieved from [Link]
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PraxiLabs. (n.d.). Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Photolysis of Aromatic Iodo Compounds as a Synthetic Tool. Retrieved from [Link]
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SelfStudys. (n.d.). Alkyl Halides & Aryl Halides. Retrieved from [Link]
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Environmental Technology. (2009). Degradation of halogenated benzenes in solution by electron beam irradiation method. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water. Retrieved from [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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The Journal of Chemical Physics. (1980). Photodissociation of aryl and aryl–alkyl halides at 193 nm: Fragment translational energy distributions. Retrieved from [Link]
-
Open Research Newcastle. (2025). Thermal studies of chlorinated and mixed halogenated biphenyls. Retrieved from [Link]
-
CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. Retrieved from [Link]
-
Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Retrieved from [Link]
-
YouTube. (2020). Intro to photolysis of organic chemicals in the atmosphere. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Regioselective Sonogashira Reaction of 2-Bromo-1-fluoro-3-iodobenzene
<
Introduction: The Strategic Value of Selective C-C Bond Formation
The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed reaction is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5][6]
This guide focuses on the Sonogashira reaction of 2-Bromo-1-fluoro-3-iodobenzene, a dihalogenated aromatic substrate that presents an opportunity for sequential, site-selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise introduction of alkyne moieties, providing a powerful strategy for the construction of complex molecular architectures.
Substrate Analysis: this compound
The key to developing a selective protocol lies in understanding the inherent reactivity of the substrate. In this compound, the two halogen atoms, iodine and bromine, exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. The general trend for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl.[4][7] This hierarchy is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage.
This substantial difference in reactivity allows for the selective Sonogashira coupling at the C-I position under mild conditions, leaving the C-Br bond intact for subsequent transformations.[4] The fluorine atom, being a moderately electron-withdrawing group, can also influence the reactivity of the adjacent halogen atoms, though the dominant factor in this case remains the inherent reactivity of the halogens themselves.
The Catalytic Cycle: A Dual-Metal Symphony
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[1][8] A simplified representation of this mechanism is as follows:
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the aryl iodide) to form a Pd(II) complex.[1]
-
Transmetalation : A copper(I) acetylide intermediate transfers the alkyne group to the palladium(II) complex.[1]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[1]
-
-
Copper Cycle :
-
Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide intermediate, which is then ready for the transmetalation step.[8]
-
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[4][6]
Experimental Protocols
PART A: Selective Monofunctionalization at the C-I Position
This protocol is designed to achieve selective Sonogashira coupling at the more reactive C-I bond of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Step-by-Step Protocol:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) under a stream of inert gas.
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.
-
Reagent Addition : Add anhydrous THF (5 mL per mmol of substrate) via syringe. Sequentially add the amine base (e.g., TEA, 2.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.
-
Reaction : Stir the reaction mixture at room temperature. The high reactivity of the C-I bond often allows the reaction to proceed efficiently without heating.[1]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup :
-
Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[8]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and other solids.
-
Wash the organic phase with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-1-fluoro-3-(alkynyl)benzene.
Visualization of the Experimental Workflow:
Caption: Workflow for selective Sonogashira coupling at the C-I position.
PART B: Subsequent Functionalization at the C-Br Position
Following the successful synthesis and purification of the mono-alkynylated product, the less reactive C-Br bond can be targeted for a second Sonogashira coupling. This typically requires more forcing conditions.
Key Modifications to the Protocol:
-
Elevated Temperature : The C-Br bond is significantly less reactive and will likely require heating, typically in the range of 60-100 °C, to facilitate oxidative addition.[4]
-
Ligand Choice : For less reactive aryl bromides, the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity of the palladium center.[7]
-
Stronger Base : A stronger base might be necessary to facilitate the deprotonation of the alkyne at higher temperatures.
-
Solvent : A higher-boiling point solvent such as DMF or toluene may be required for reactions at elevated temperatures.
Step-by-Step Protocol:
-
Reaction Setup : In a similar setup as Part A, combine the purified 2-Bromo-1-fluoro-3-(alkynyl)benzene (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a specific ligand), and CuI under an inert atmosphere.
-
Reagent Addition : Add a higher-boiling anhydrous solvent (e.g., DMF), the base, and the second terminal alkyne (which can be the same or different from the first).
-
Reaction : Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification : Follow the same workup and purification procedures as outlined in Part A to isolate the desired di-alkynylated product.
Data Summary: Reaction Conditions for Selective Coupling
| Parameter | C-I Coupling (Part A) | C-Br Coupling (Part B) | Rationale for Difference |
| Temperature | Room Temperature | 60-100 °C | The C-I bond is weaker and more reactive, allowing for milder conditions. The C-Br bond requires more energy for oxidative addition.[4] |
| Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) | May require more active catalysts with specialized ligands (e.g., bulky phosphines, NHCs) | To enhance the rate of oxidative addition for the less reactive C-Br bond.[7] |
| Solvent | Lower-boiling solvents (e.g., THF) | Higher-boiling solvents (e.g., DMF, Toluene) | To accommodate the higher reaction temperatures required for C-Br activation.[9] |
| Base | Standard amine bases (e.g., TEA, DIPA) | May require a stronger or higher-boiling base | To ensure efficient deprotonation of the alkyne at elevated temperatures. |
Troubleshooting and Optimization
-
Low Yield : If the reaction is sluggish or gives a low yield, consider gently heating the reaction mixture even for the C-I coupling. For the C-Br coupling, ensure the temperature is sufficiently high and consider screening different palladium catalysts and ligands.
-
Homocoupling (Glaser Product) : The formation of alkyne dimers is a common side reaction, often promoted by the copper catalyst. If this is a significant issue, a copper-free Sonogashira protocol can be employed.[4][6] This often involves using a stronger base or a different solvent system.
-
Dehalogenation : In some cases, particularly with electron-rich aryl halides, reductive dehalogenation can occur as a side reaction. Careful control of reaction conditions and catalyst choice can help minimize this.
Conclusion
The Sonogashira reaction of this compound offers a versatile platform for the synthesis of highly functionalized aromatic compounds. By leveraging the inherent differences in the reactivity of the C-I and C-Br bonds, a stepwise and selective introduction of alkyne moieties can be achieved. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this valuable building block. Careful optimization of reaction conditions, particularly for the less reactive C-Br bond, will be key to achieving high yields and purity in the desired products.
References
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Title: Selective Olefination of 2-Bromo-1-fluoro-3-iodobenzene via the Heck Reaction: A Protocol for Site-Specific C-C Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Author: A Senior Application Scientist
Publication Date: December 31, 2025
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and expert insights for the selective Heck coupling of 2-Bromo-1-fluoro-3-iodobenzene. This dihalogenated substrate offers a unique opportunity for site-selective functionalization, a critical capability in the synthesis of complex molecules for pharmaceutical and materials science applications.[3][4] By exploiting the differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) under palladium catalysis, this guide demonstrates a robust method to selectively form a new C-C bond at the C-I position, preserving the C-Br bond for subsequent transformations.[4][5] We delve into the mechanistic underpinnings of this selectivity, provide a step-by-step experimental workflow, and offer a comprehensive guide to reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Selective Cross-Coupling
The palladium-catalyzed Heck reaction, a process that couples unsaturated halides with alkenes, has revolutionized the synthesis of substituted olefins.[6][7] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, provided a powerful tool for constructing molecular complexity.[6] In drug discovery and development, the ability to build molecular scaffolds in a controlled, stepwise manner is paramount. Polyhalogenated aromatic compounds, such as this compound, are invaluable synthons in this context. They serve as versatile building blocks where each halogen can be addressed sequentially.
The key to this strategy lies in the intrinsic reactivity differences of the carbon-halogen bonds towards the palladium catalyst. The energy required for the initial, rate-determining oxidative addition step follows the trend I < Br < Cl < F.[5][8] Consequently, a Pd(0) catalyst will selectively insert into the weaker Carbon-Iodine bond long before it reacts with the more robust Carbon-Bromine bond. This application note leverages this fundamental principle to provide a reliable protocol for the olefination of this compound, yielding a valuable intermediate for further diversification.
Mechanistic Pathway: The Basis of Chemoselectivity
The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations.[9][10] Understanding this cycle is crucial for rationalizing reaction outcomes and for effective troubleshooting. The process for this compound is initiated by the selective activation of the C-I bond.
The Catalytic Cycle consists of four primary steps:
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) species into the most reactive carbon-halogen bond. For our substrate, this is exclusively the C-I bond, forming a square planar Aryl-Pd(II)-Iodide complex.[9][10]
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the olefinic carbons and the palladium to the other, forming a new carbon-carbon bond.[1][9][11]
-
β-Hydride Elimination: For the reaction to proceed, the resulting alkyl-palladium intermediate must have a hydrogen atom on a carbon adjacent (β) to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and generating the double bond of the final product.[9][10] This step typically proceeds to give the more thermodynamically stable trans-alkene.[12]
-
Catalyst Regeneration: A base, typically an amine like triethylamine or an inorganic base such as potassium carbonate, is required to neutralize the generated hydroiodic acid (HI) from the Pd-H intermediate.[1][6] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle showing selective C-I bond activation.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate. It should be adapted and optimized for other alkene coupling partners.
3.1 Materials and Equipment
-
Substrate: this compound (≥98% purity)
-
Alkene: n-Butyl acrylate (inhibitor should be removed by passing through a short column of basic alumina)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂
-
Ligand: Triphenylphosphine, PPh₃
-
Base: Triethylamine (Et₃N), freshly distilled
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), septa, syringes, TLC plates, column chromatography setup.
3.2 Reaction Setup and Execution
All glassware should be oven-dried and cooled under an inert atmosphere.
-
Charge the Flask: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).
-
Evacuate and Backfill: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add Liquid Reagents: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl halide), freshly distilled triethylamine (1.5 eq), and n-butyl acrylate (1.2 eq) via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 6-24 hours.
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black and other insoluble salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, (E)-butyl 3-(2-bromo-3-fluorophenyl)acrylate.
Optimization and Troubleshooting
Achieving high yields and clean conversions in Heck reactions often requires fine-tuning. The following table summarizes critical parameters and their impact.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is cost-effective but requires in-situ reduction to active Pd(0).[10] For challenging substrates, pre-formed Pd(0) sources like Pd(PPh₃)₄ can be more reliable.[13] |
| Ligand | Monodentate (PPh₃, P(o-tolyl)₃), Bidentate (BINAP, dppf), NHCs | The ligand stabilizes the Pd(0) catalyst, preventing aggregation into inactive palladium black.[14] Electron-rich, bulky phosphines often accelerate oxidative addition and improve catalyst longevity.[15][16] The Pd:Ligand ratio (typically 1:2 or 1:4) is a key optimization point. |
| Base | Organic (Et₃N, DIPEA), Inorganic (K₂CO₃, NaOAc) | The base is crucial for regenerating the Pd(0) catalyst.[6][9] Triethylamine is common, but for sensitive substrates, a weaker inorganic base might be preferred to minimize side reactions. |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF are standard as they help to stabilize charged intermediates in the catalytic cycle. Ensure the solvent is anhydrous and degassed to prevent catalyst poisoning.[14] |
| Temperature | 60 - 140 °C | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition.[14] Optimization is key; start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring. |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | In some systems, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates.[17] |
Frequently Encountered Issues & Solutions:
-
Problem: Low or no conversion of starting material.
-
Problem: Significant formation of black precipitate (Palladium Black).
-
Problem: Formation of homocoupled (dimerized) alkene or aryl starting material.
-
Solution: This can occur if the reaction is run for too long or at too high a temperature. Optimize the reaction time by careful monitoring. Ensure the stoichiometry of the alkene is appropriate (a slight excess is common).
-
Conclusion
The selective Heck olefination of this compound is a powerful and reliable method for generating highly functionalized aromatic intermediates. By carefully controlling the reaction parameters—particularly the catalyst system, base, and temperature—researchers can achieve high yields of the desired mono-coupled product. The resulting 2-bromo-3-fluorophenyl acrylate derivative is a versatile building block, poised for subsequent cross-coupling reactions at the C-Br position, enabling the rapid assembly of complex molecular architectures relevant to drug discovery and materials science.
References
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Title: Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions Source: ACS Publications URL: [Link]
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Title: Facile and Efficient Olefination of Aryl Halides Catalyzed by a Palladium Complex Containing a Heteroarene-Functionalized N-Heterocyclic Carbene Source: ACS Publications URL: [Link]
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Title: Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction Source: ACS Publications URL: [Link]
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Title: Heck Reaction Mechanism Source: BYJU'S URL: [Link]
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Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journals URL: [Link]
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Title: Troubleshooting a difficult Heck reaction : r/Chempros Source: Reddit URL: [Link]
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Title: Mechanism of the palladium-catalyzed Heck reaction. Source: ResearchGate URL: [Link]
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Title: Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs Source: MDPI URL: [Link]
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Title: Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Chemistry Heck Reaction Source: sathee jee URL: [Link]
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Title: Site-selective cross-coupling of dihalogenated acetophenones and dihalogenated benzophenones with aryl titanium reagents under catalyst control Source: ProQuest URL: [Link]
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Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: ResearchGate URL: [Link]
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Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship URL: [Link]
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Title: Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL: [Link]
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Title: Palladium-catalyzed regioselective arylation of an electron-rich olefin by aryl halides in ionic liquids Source: PubMed URL: [Link]
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Title: The Intramolecular Heck Reaction Source: Macmillan Group URL: [Link]
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Title: Practical Heck Reaction problems! : r/chemhelp Source: Reddit URL: [Link]
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Title: Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners Source: MDPI URL: [Link]
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Title: Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction Source: ACS Publications URL: [Link]
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Application Notes & Protocols: Regioselective Cross-Coupling of 2-Bromo-1-fluoro-3-iodobenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 2-bromo-1-fluoro-3-iodobenzene, a versatile tri-substituted aromatic building block. Capitalizing on the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, we demonstrate highly selective palladium-catalyzed cross-coupling reactions. This document outlines the foundational mechanistic principles governing this selectivity and presents field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, targeting the more labile C-I position. These methodologies enable the precise, stepwise introduction of diverse functionalities, making this compound an invaluable scaffold for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction: The Strategic Value of Orthogonal Halogen Reactivity
Polyhalogenated aromatic compounds are foundational pillars in modern synthetic chemistry, offering multiple reaction handles for the construction of complex molecular architectures. Among these, this compound stands out as a particularly strategic building block.[1][2][3] Its utility stems from the presence of two distinct carbon-halogen bonds (C-I and C-Br) that can be addressed selectively in cross-coupling reactions. This differential reactivity, often referred to as "orthogonal reactivity," allows for a programmed, stepwise functionalization of the aromatic core.
The principle of regioselective cross-coupling hinges on the relative bond dissociation energies and subsequent reactivity of the carbon-halogen bonds towards oxidative addition by a low-valent transition metal catalyst, typically Palladium(0). The established reactivity trend is C–I > C–Br > C–Cl > C–F.[4][5] Consequently, under carefully controlled conditions, a Pd(0) catalyst will preferentially insert into the weaker C-I bond, leaving the more robust C-Br bond intact for subsequent transformations. This guide details the practical application of this principle for three of the most powerful cross-coupling reactions in the synthetic chemist's toolkit.
The Mechanistic Cornerstone: Regioselectivity in Oxidative Addition
The success of any regioselective cross-coupling strategy lies in a firm understanding of the reaction mechanism. For palladium-catalyzed reactions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The regiochemical outcome of the reaction on a di- or polyhalogenated substrate is almost exclusively determined in the initial, and often rate-limiting, oxidative addition step.
In this step, the active Pd(0) catalyst inserts into a carbon-halogen bond, forming an organopalladium(II) intermediate. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the kinetic barrier for oxidative addition at the iodine-substituted position is significantly lower. This energetic preference allows for the reaction to be conducted with high fidelity at the C-I position, provided that reaction conditions (e.g., temperature, reaction time) are not so harsh as to overcome the activation barrier for C-Br insertion.
Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.
Application Protocol 1: Regioselective Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds.[8][9][10] Its tolerance of a wide array of functional groups makes it a favored strategy in drug discovery. Here, we apply it to selectively couple boronic acids or their esters at the C-I position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(tetrakis)triphenylphosphine, Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source that is effective for coupling with aryl iodides under relatively mild conditions.
-
Base: An aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. The base activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9]
-
Solvent System: A biphasic solvent system, such as toluene and water or dioxane and water, is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronate intermediate.
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv., e.g., 301 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and Pd(PPh₃)₄ (0.03 equiv., 35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (5 mL) and a 2 M aqueous solution of Na₂CO₃ (2.5 mL, 5.0 mmol).
-
Reaction Execution: Lower the flask into a preheated oil bath at 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-bromo-1-fluoro-3-arylbenzene product.
Data Summary and Expected Outcome
| Boronic Acid Partner | Product | Typical Yield |
| Phenylboronic acid | 2-Bromo-1-fluoro-3-phenylbenzene | 85-95% |
| 4-Methoxyphenylboronic acid | 2-Bromo-1-fluoro-3-(4-methoxyphenyl)benzene | 88-96% |
| 3-Thienylboronic acid | 2-Bromo-3-(thiophen-3-yl)-1-fluorobenzene | 80-90% |
| Vinylboronic acid pinacol ester | 2-Bromo-1-fluoro-3-vinylbenzene | 75-85% |
Regioselectivity is confirmed by ¹⁹F NMR (observing coupling to ortho protons) and HRMS.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Application Protocol 2: Regioselective Sonogashira C-C (Alkynyl) Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling terminal alkynes with aryl halides.[11] This reaction is distinguished by its use of a dual palladium/copper catalytic system.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction employs a palladium catalyst, such as PdCl₂(PPh₃)₂, to perform the oxidative addition and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to quench the HX acid formed during the catalytic cycle.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or toluene are used to prevent moisture from quenching intermediates and oxygen from deactivating the catalyst.
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv., 301 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 equiv., 14 mg, 0.02 mmol), and CuI (0.04 equiv., 8 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under argon, add anhydrous, degassed THF (8 mL) and triethylamine (2 mL). Stir for 5 minutes to dissolve the solids. Then, add the terminal alkyne (1.1 equiv., 1.1 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature for 8-12 hours. The reaction is typically complete when TLC or LC-MS analysis shows full consumption of the starting iodide.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the pure 2-bromo-3-(alkynyl)-1-fluorobenzene.
Data Summary and Expected Outcome
| Terminal Alkyne Partner | Product | Typical Yield |
| Phenylacetylene | 2-Bromo-1-fluoro-3-(phenylethynyl)benzene | 90-98% |
| Trimethylsilylacetylene | 2-Bromo-1-fluoro-3-((trimethylsilyl)ethynyl)benzene | 85-95% |
| 1-Hexyne | 2-Bromo-3-(hex-1-yn-1-yl)-1-fluorobenzene | 82-92% |
| Propargyl alcohol | 3-(3-Bromo-2-fluorophenyl)prop-2-yn-1-ol | 78-88% |
The formation of undesired symmetrical alkyne (Glaser) coupling byproducts is minimized by maintaining a strict inert atmosphere.
Figure 3: Simplified dual catalytic cycle in Sonogashira coupling.
Application Protocol 3: Regioselective Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods fail.[12][13][14] Modern catalysts enable this transformation under relatively mild conditions.
Causality Behind Experimental Choices:
-
Catalyst System: State-of-the-art systems consist of a palladium precatalyst (e.g., RuPhos Pd G3) and a sterically bulky, electron-rich biarylphosphine ligand (e.g., RuPhos). These advanced ligands accelerate both the oxidative addition and the crucial, often rate-limiting, reductive elimination step, broadening the substrate scope.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of primary and secondary amines.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are mandatory to prevent reaction with the strong base.
Detailed Step-by-Step Protocol:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst, base, and ligands, it is highly recommended to set up the reaction inside a nitrogen-filled glovebox.
-
Reactor Charging: In the glovebox, add this compound (1.0 equiv., 301 mg, 1.0 mmol), the amine (1.2 equiv., 1.2 mmol), RuPhos Pd G3 (0.02 equiv., 17 mg, 0.02 mmol), and sodium tert-butoxide (1.4 equiv., 135 mg, 1.4 mmol) to a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove it from the glovebox and place it in a heating block set to 100 °C. Stir for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography to afford the desired N-aryl-3-bromo-2-fluoroaniline derivative.
Data Summary and Expected Outcome
| Amine Partner | Product | Typical Yield |
| Aniline | (3-Bromo-2-fluorophenyl)phenylamine | 75-85% |
| Morpholine | 4-(3-Bromo-2-fluorophenyl)morpholine | 85-95% |
| Benzylamine | N-Benzyl-3-bromo-2-fluoroaniline | 80-90% |
| tert-Butylamine | N-(tert-Butyl)-3-bromo-2-fluoroaniline | 70-80% |
Sequential Functionalization: A Gateway to Molecular Complexity
The true synthetic power of this compound is realized in sequential coupling strategies. The mono-functionalized products from the protocols above retain the C-Br bond, which can be engaged in a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system). This two-step approach allows for the controlled and predictable synthesis of highly substituted, non-symmetrical aromatic compounds.
Figure 4: Conceptual workflow for sequential cross-coupling.
Conclusion
This guide has detailed the principles and practice of regioselective cross-coupling on this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can selectively perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the C-3 position with high fidelity. The protocols provided are robust, reliable, and serve as a foundation for the development of complex, highly functionalized molecules. The remaining C-Br bond in the mono-coupled products presents a valuable opportunity for further synthetic elaboration, underscoring the role of this substrate as a powerful tool in modern organic synthesis.
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Larson, N., Sandin, M., & Neufeldt, S. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Manabe, K., & Yamaguchi, M. (2021). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
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Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]
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Wang, J.-R., & Manabe, K. (2009). Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds. Synthesis. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Hossain, M. A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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DiRocco, D. A., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
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Hossain, M. A., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Wuest, F., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. MedChemComm. [Link]
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Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. [Link]
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Kumar, A., et al. (2014). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1. ResearchGate. [Link]
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Application Note: Strategic Synthesis of Complex Heterocycles Using 2-Bromo-1-fluoro-3-iodobenzene
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 2-bromo-1-fluoro-3-iodobenzene. This tri-halogenated aromatic compound is a uniquely versatile building block, engineered for regioselective, sequential functionalization. The distinct electronic properties and bond strengths of the iodine, bromine, and fluorine substituents allow for a hierarchical approach to molecular construction. We will explore core synthetic methodologies, including palladium-catalyzed cross-coupling and lithium-halogen exchange, and provide detailed, field-proven protocols for the synthesis of high-value heterocyclic scaffolds such as dibenzofurans, carbazoles, and phenothiazines.
Introduction: The Strategic Advantage of Differential Halogen Reactivity
This compound (CAS 851368-08-6) is a powerful reagent in modern organic synthesis, particularly for constructing complex, poly-substituted aromatic systems.[1][2][3][4] Its utility stems from the differential reactivity of its three halogen atoms, which can be selectively addressed using orthogonal synthetic strategies. This predictable reactivity hierarchy is governed by the carbon-halogen bond dissociation energies (C-I < C-Br < C-F) and the propensity of each halogen to participate in different reaction types.
Reactivity Hierarchy:
-
Iodine: The most reactive site, ideal for initial functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and lithium-halogen exchange.[5]
-
Bromine: The second most reactive site. It can be engaged in similar reactions after the iodine has been functionalized, often by using more forcing conditions or different catalytic systems.
-
Fluorine: Generally the least reactive under typical cross-coupling and lithium-exchange conditions. Its presence enhances the electrophilicity of the ring and can be a valuable site for late-stage nucleophilic aromatic substitution (SNAr) or serve as a metabolically stable substituent in pharmaceutical applications.[6][7]
This tiered reactivity allows for the programmed, step-wise introduction of different functionalities onto the benzene ring, providing a logical and efficient pathway to elaborate heterocyclic precursors.
Core Synthetic Methodologies
The selective functionalization of this compound is primarily achieved through two powerful synthetic strategies: palladium-catalyzed cross-coupling and lithium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern C-C and C-heteroatom bond formation.[8][9][10] The oxidative addition of a C-X bond to a Pd(0) complex is the crucial first step, and its rate is highly dependent on the halogen (I > Br > Cl >> F). This provides a robust platform for the selective functionalization of the C-I bond in this compound, leaving the C-Br and C-F bonds intact for subsequent transformations.
Causality Behind Experimental Choices: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like SPhos, XPhos, or carbenes like IPr), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. Ligands are chosen to stabilize the palladium center and facilitate both oxidative addition and reductive elimination. The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or facilitate the catalytic cycle (e.g., in Buchwald-Hartwig amination).
Lithium-Halogen Exchange
Lithium-halogen exchange is an exceptionally fast and efficient method for converting an aryl halide into a potent aryl nucleophile.[11][12] The reaction involves treating the aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (-78 °C or lower). The exchange rate follows the trend I > Br > Cl > F, making the C-I bond of this compound the exclusive site of reaction under carefully controlled conditions.[13][14]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This is critical to prevent side reactions. The generated aryllithium species is highly reactive and can decompose or react with the solvent (e.g., THF) at higher temperatures. It also prevents the alkyllithium reagent from attacking other functional groups that might be present.
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Choice of Alkyllithium: n-BuLi is commonly used. t-BuLi is more reactive and can sometimes be used for less reactive halides, but also increases the risk of side reactions.
The resulting 2-bromo-1-fluoro-3-lithiobenzene intermediate can be trapped with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, ketones, boronic esters) to install a new functional group with perfect regiocontrol.
// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Aryllithium Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Functionalized Product\n(Ar-E)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" n-BuLi, THF\n-78 °C"]; Intermediate -> Product [label=" Add Electrophile (E+)"]; } .dot Caption: Lithium-Iodine Exchange Workflow.
Protocols for the Synthesis of Key Heterocyclic Scaffolds
The following sections provide detailed protocols for synthesizing important heterocyclic cores, demonstrating the practical application of the methodologies described above.
Synthesis of Dibenzofurans
The synthesis of dibenzofurans, a core structure in many natural products and functional materials, can be efficiently achieved via a two-step sequence: a Suzuki coupling followed by an intramolecular C-H activation/cyclization.[15][16]
Protocol 3.1.1: Suzuki Coupling to form 2-Bromo-3-fluoro-2'-methoxy-1,1'-biphenyl
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the biphenyl product.
Protocol 3.1.2: Intramolecular Cyclization to form a Fluorinated Dibenzofuran
-
Reagent Preparation: To a suitable reaction vessel, add the biphenyl intermediate from Protocol 3.1.1 (1.0 eq) and palladium(II) acetate [Pd(OAc)₂] (0.1 eq).
-
Solvent/Acid Addition: Add pivalic acid as the solvent.[16]
-
Reaction: Heat the mixture to 110-120 °C under an air atmosphere and stir for 24 hours.[16]
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the target dibenzofuran.
| Reaction Step | Key Reagents | Typical Yield | Purpose |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Boronic Acid | 75-90% | Forms the C-C bond of the biphenyl backbone. |
| Cyclization | Pd(OAc)₂, Pivalic Acid | 60-85% | Forms the furan ring via C-H activation. |
Synthesis of Carbazoles
Carbazoles are a vital class of N-heterocycles found in pharmaceuticals and organic electronic materials.[17] Their synthesis often relies on an initial Buchwald-Hartwig amination followed by an intramolecular cyclization, mirroring the dibenzofuran strategy.[8]
Protocol 3.2.1: Buchwald-Hartwig Amination to form a Diarylamine Intermediate
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a flame-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq) and the desired aniline derivative (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Workup and Purification: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate and purify the resulting diarylamine intermediate by column chromatography.
The subsequent intramolecular C-H arylation can be performed under conditions similar to those described in Protocol 3.1.2 to afford the final carbazole product.
Synthesis of Phenothiazines
Phenothiazines are important scaffolds in medicinal chemistry, known for their antipsychotic and other biological activities.[18][19][20][21] A convergent synthesis can be envisioned by first constructing an aminothiophenol equivalent and then coupling it with the halogenated benzene core.
Protocol 3.3.1: Synthesis of a Phenothiazine Precursor via Lithium-Halogen Exchange and Sulfur Trapping
-
Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under argon. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq, as a solution in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour.
-
Sulfur Trapping: Add elemental sulfur (S₈, 1.2 eq) as a powder in one portion. The reaction may exotherm slightly. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Reduction and Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate. Reduce the intermediate disulfide by adding a reducing agent like sodium borohydride (NaBH₄) and stirring for 2 hours. Acidify with 1 M HCl to pH ~2 and extract with ethyl acetate. The organic layer contains the desired 2-bromo-1-fluoro-3-mercaptophenol.
-
Coupling and Cyclization: The resulting aminothiophenol can then undergo a double SNAr reaction or a metal-catalyzed coupling/cyclization cascade with a suitable dihalobenzene derivative to form the phenothiazine core. A more direct route involves a three-component reaction between cyclohexanones, elemental sulfur, and an ammonium salt, though integrating this compound into this specific protocol would require further adaptation.[18][22]
Summary and Outlook
This compound stands out as a premier building block for the rational design and synthesis of complex heterocyclic molecules. The predictable and hierarchical reactivity of its C-I, C-Br, and C-F bonds enables chemists to perform sequential, regioselective functionalizations using robust and well-understood methodologies like palladium-catalyzed cross-coupling and lithium-halogen exchange. The protocols outlined in this guide provide a validated starting point for accessing high-value scaffolds like dibenzofurans and carbazoles. The continued development of novel catalytic systems will undoubtedly expand the synthetic toolbox available for this versatile reagent, furthering its impact on drug discovery and materials science.
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- Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB.
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- Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions | Request PDF.
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Application Notes & Protocols: 2-Bromo-1-fluoro-3-iodobenzene in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-1-fluoro-3-iodobenzene, a uniquely functionalized aromatic building block, and its strategic applications in modern pharmaceutical synthesis. The distinct reactivity of the three halogen substituents—iodine, bromine, and fluorine—provides a powerful platform for sequential, regioselective cross-coupling reactions. This document offers a detailed exploration of the causality behind experimental choices, self-validating protocols for key transformations, and visual aids to elucidate reaction workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
This compound (CAS No. 851368-08-6) is a tri-halogenated benzene derivative whose value in pharmaceutical synthesis lies in the differential reactivity of its carbon-halogen bonds.[1][2] In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend: C-I > C-Br >> C-Cl.[3][4] This predictable hierarchy allows for the selective functionalization of the aromatic ring in a stepwise manner, making it an ideal scaffold for building complex drug molecules.
The presence of a fluorine atom further enhances its utility. Fluorine-containing intermediates are highly sought after in drug development as the incorporation of fluorine can significantly improve a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[]
This guide will focus on the practical application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 851368-08-6 | [1] |
| Molecular Formula | C₆H₃BrFI | [1] |
| Molecular Weight | 300.89 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | [6] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [6] |
| Purity | Typically ≥95-98% | [6][7] |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate precautions.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8]
Always consult the full Safety Data Sheet (SDS) before use. [9]
Strategic Synthesis: Sequential Cross-Coupling Reactions
The primary application of this compound is as a scaffold for sequential or regioselective cross-coupling. The C-I bond is the most labile and will react preferentially under carefully controlled conditions, leaving the C-Br bond available for a subsequent, different coupling reaction.
Caption: Sequential functionalization workflow.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[10][11] By leveraging the higher reactivity of the C-I bond, an aryl or heteroaryl group can be introduced at the 3-position while preserving the bromine atom for subsequent transformations.[3]
Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, which is the rate-determining step and occurs preferentially at the weaker C-I bond. This is followed by transmetalation with the boronic acid and reductive elimination to yield the product.[10]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Step-by-Step Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The lower temperature helps ensure selectivity for the C-I bond.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, effective catalyst for Suzuki couplings.[3] |
| Base | K₂CO₃ (2.0 equiv) | Common, effective base for activating the boronic acid.[12] |
| Solvent | Dioxane/H₂O (4:1) | A versatile solvent system for Suzuki reactions. |
| Temperature | 80 °C | Sufficient to activate the C-I bond while minimizing C-Br reactivity. |
| Expected Yield | 75-90% | Varies with the specific boronic acid used. |
Protocol: Sonogashira Coupling at the C-I Position
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[13] This reaction is also highly selective for the iodide position.[14]
Principle: This coupling involves a palladium catalyst and a copper(I) co-catalyst. The reaction proceeds via a palladium cycle (oxidative addition/reductive elimination) and a copper cycle (formation of a copper(I) acetylide).[13]
Caption: General workflow for Sonogashira coupling.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 1-3 mol%).[12]
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[12]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 70°C.
-
Monitoring: Monitor the reaction until completion by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol: Buchwald-Hartwig Amination at the C-Br Position
After selective functionalization at the C-I position, the remaining C-Br bond can be used for C-N bond formation via the Buchwald-Hartwig amination.[15][16] This reaction requires slightly more forcing conditions than the initial coupling at the iodide.
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[17] The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[15][17]
Materials:
-
2-Bromo-1-fluoro-3-(substituted)-benzene (from step 3.1 or 3.2)
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XantPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl bromide substrate (1.0 equiv), the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-1.5 times the Pd), and the base (1.5-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the desired aryl amine product by column chromatography.
Application in the Synthesis of Trametinib
A prominent example of the utility of halogenated intermediates is in the synthesis of Trametinib, a MEK inhibitor used in cancer therapy.[18] While Trametinib itself contains a 2-fluoro-4-iodophenyl group, the synthetic strategies employed highlight the principles of using multi-halogenated precursors.[19][20][21] For instance, the key intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea is a crucial building block.[19][20] The synthesis of such intermediates often relies on the selective functionalization of di- or tri-halogenated benzenes, where the principles described in this guide are directly applicable. The C-I bond is often used to couple the phenyl ring to the core heterocyclic structure of the drug.[20]
Conclusion
This compound represents a masterful tool for the synthetic chemist. Its well-defined hierarchy of halogen reactivity enables the rational and predictable construction of complex, multi-substituted aromatic systems that are central to many pharmaceutical agents. By carefully selecting catalysts and controlling reaction conditions, researchers can selectively functionalize the C-I bond, followed by the C-Br bond, to build molecular diversity from a single, versatile scaffold. The protocols and principles outlined in this guide provide a solid foundation for leveraging this powerful intermediate in drug discovery and development programs.
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Application Notes & Protocols: Strategic Synthesis of Advanced Liquid Crystal Precursors from 2-Bromo-1-fluoro-3-iodobenzene
Abstract
This document provides a detailed technical guide for the synthesis of advanced liquid crystal (LC) precursors, commencing from the versatile building block, 2-Bromo-1-fluoro-3-iodobenzene. The unique trifunctional substitution of this starting material, featuring iodine, bromine, and fluorine atoms, offers a powerful platform for sequential and site-selective cross-coupling reactions. Such selectivity is paramount in designing the complex, anisotropic molecules required for advanced liquid crystalline materials.[1] We will explore two cornerstone methodologies in modern organic synthesis: the Suzuki-Miyaura coupling for C(sp²)–C(sp²) bond formation and the Sonogashira coupling for the introduction of rigid C(sp)–C(sp²) acetylenic linkages. The protocols herein are designed for researchers in materials science and drug development, emphasizing not just the procedural steps but the underlying mechanistic rationale to empower robust experimental design and optimization.
Introduction: The Strategic Advantage of this compound
The pursuit of novel liquid crystals with tailored properties—such as specific phase transition temperatures, dielectric anisotropy, and optical characteristics—relies on the precise architectural control of their molecular structure.[2][3] Fluorinated liquid crystals are of particular interest due to their unique electronic properties, which can significantly influence the material's overall performance in display and photonic applications.[1]
This compound is an exemplary starting material due to the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The established reactivity hierarchy is I > Br >> Cl > F .[4][5] This predictable selectivity allows for a stepwise functionalization, where the C-I bond can be selectively coupled while leaving the C-Br bond intact for subsequent, distinct transformations. This strategic approach is crucial for constructing non-symmetrical biaryl or aryl-alkyne cores, which are common motifs in calamitic (rod-like) liquid crystals.[6][7]
Core Synthetic Strategy I: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[4][8] In the context of our starting material, this reaction allows for the selective coupling at the most reactive C-I bond to introduce an aryl or heteroaryl substituent.
Mechanistic Principle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is the rate-determining step and occurs preferentially at the weaker C-I bond.[5][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species to form a more nucleophilic "ate" complex.[4][10]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Experimental Protocol: Selective Mono-Arylation
This protocol details the synthesis of 2-bromo-1-fluoro-3-(phenyl)benzene as a representative example.
Materials & Equipment:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Standard Schlenk line apparatus, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add degassed toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water). The aqueous phase is essential for the base to function effectively.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-bromo-1-fluoro-3-(phenyl)benzene.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 85-95% |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90% |
| Naphthalene-2-boronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | 88-96% |
Core Synthetic Strategy II: Selective Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction introduces a rigid, linear acetylenic linker into the molecular core, a common strategy for enhancing the thermal stability and nematic phase range of liquid crystals.[2]
Mechanistic Principle
The Sonogashira reaction uniquely employs a dual-catalyst system.[11][12]
-
Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with the aryl iodide.
-
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups couple, releasing the final product and regenerating the Pd(0) catalyst.
Experimental Protocol: Selective Mono-Alkynylation
This protocol details the synthesis of 2-bromo-1-fluoro-3-(phenylethynyl)benzene.
Materials & Equipment:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Standard Schlenk line apparatus, magnetic stirrer
Procedure:
-
Setup: To a 50 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent & Base: Add anhydrous, degassed THF (20 mL) followed by triethylamine (3.0 eq). The amine acts as both the base and a solvent.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the desired product.
Data Summary: Sonogashira Coupling Conditions
| Terminal Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp | Typical Yield (%) |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2%), CuI (4%) | TEA | THF | RT | 90-98% |
| 1-Hexyne | Pd(PPh₃)₄ (3%), CuI (5%) | DIPA | DMF | RT | 85-95% |
| 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2%), CuI (4%) | TEA | THF/DMF | 40 °C | 88-96% |
Elaboration and Characterization
The mono-functionalized products from these initial couplings, which still contain a C-Br bond, are valuable intermediates for further synthesis. A second, different cross-coupling reaction can be performed at the bromine site, typically under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to generate complex, non-symmetrical liquid crystal cores.
Standard Characterization of Precursors: The identity and purity of all synthesized precursors must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for unambiguous structure elucidation.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., the C≡C stretch around 2100-2260 cm⁻¹ in Sonogashira products).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final compound.
-
Thermal Analysis: For the final liquid crystal compounds, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are indispensable tools for identifying and characterizing the liquid crystalline phases (mesophases).[2][7][13]
References
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. [Link]
-
Liquid Crystals Reviews. Taylor & Francis Online. [Link]
-
Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). PMC - PubMed Central. [Link]
-
An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. (2024). MDPI. [Link]
-
Liquid crystals as solid-state templates. (2025). RSC Publishing - The Royal Society of Chemistry. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). International Journal of Engineering Sciences & Research Technology. [Link]
-
characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. (2018). MDPI. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (n.d.). The Royal Society of Chemistry. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.).
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. [Link]
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Application Notes and Protocols: Ortho-lithiation of 2-Bromo-1-fluoro-3-iodobenzene
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Halobenzenes
Polysubstituted halogenated benzene rings are pivotal structural motifs in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and advanced materials.[1][2][3] The distinct reactivity of each halogen atom (F, Br, I) on a single aromatic scaffold allows for sequential and regioselective functionalization, providing a powerful tool for molecular construction.[1] Among the various methods to achieve such functionalization, directed ortho-lithiation (DoM) stands out as a highly effective strategy for C-H bond activation at a specific position.[4][5]
This guide provides a detailed technical overview and a practical, field-proven protocol for the ortho-lithiation of 2-bromo-1-fluoro-3-iodobenzene. This specific substrate presents a unique challenge and opportunity due to the presence of three different halogens, each exerting distinct electronic and steric effects that influence the regioselectivity of the lithiation. Understanding and controlling this reaction is crucial for leveraging this versatile building block in synthetic campaigns.[1]
Mechanistic Insights: Directing Group Effects and Regioselectivity
Directed ortho-lithiation is a powerful C-H functionalization reaction where a substituent on an aromatic ring, known as a Directed Metalation Group (DMG), directs a strong base, typically an organolithium reagent, to deprotonate a proton at the ortho position.[4][5] The DMG coordinates to the lithium cation, bringing the organolithium base into close proximity to the ortho proton and thereby increasing its kinetic acidity.[6]
In the case of this compound, the fluorine atom is the most powerful ortho-directing group among the halogens due to its high electronegativity and ability to form a strong coordination complex with the lithium ion. While chlorine and bromine can also direct lithiation, fluorine's effect is generally dominant.[7] The iodine atom, being the least electronegating and most sterically hindering of the three, is a poor directing group.
The reaction proceeds through the formation of an aryllithium intermediate, which is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups.[8][9][10]
Caption: Mechanism of Directed Ortho-Lithiation.
The regioselectivity of the lithiation is a critical consideration. In this polysubstituted system, the fluorine atom at position 1 will direct the lithiation to the C2 or C6 position. However, the C2 position is already substituted with a bromine atom. Therefore, the lithiation is expected to occur regioselectively at the C6 position, ortho to the fluorine and meta to the iodine.
Experimental Protocol: Ortho-lithiation and Electrophilic Quench
This protocol details the ortho-lithiation of this compound using lithium diisopropylamide (LDA) as the base, followed by quenching with an electrophile. LDA is often preferred over alkyllithiums like n-BuLi for substrates with sensitive functional groups that could undergo nucleophilic attack.[11][12]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Diisopropylamine | Anhydrous, >99.5% | Commercially Available | Distill from CaH₂ before use |
| n-Butyllithium | 1.6 M in hexanes | Commercially Available | Titrate before use |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Commercially Available | Distill from sodium/benzophenone ketyl |
| Electrophile (e.g., N,N-Dimethylformamide) | Anhydrous, >99.8% | Commercially Available | --- |
| Saturated aq. NH₄Cl | --- | --- | For quenching |
| Diethyl ether | Anhydrous | Commercially Available | For extraction |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with a stir bar.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Syringes and needles for reagent transfer.
Step-by-Step Procedure:
-
Preparation of LDA Solution (in situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (appropriate volume for a 0.5 M solution).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
-
Add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution may turn slightly yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Ortho-lithiation:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared LDA solution (1.1 equivalents) to the substrate solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, add the chosen electrophile (e.g., N,N-dimethylformamide, 1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.[13]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Caption: Experimental workflow for ortho-lithiation.
Troubleshooting and Key Considerations
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air.[14][15][16] All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas (argon or nitrogen).[14]
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions such as halogen scrambling or benzyne formation.[17]
-
LDA Quality: The quality of the LDA is paramount. It is highly recommended to prepare it in situ from freshly distilled diisopropylamine and titrated n-butyllithium. Commercially available LDA solutions can vary in quality and may contain lithium chloride, which can affect reaction rates.[18]
-
Choice of Electrophile: A wide range of electrophiles can be used to trap the aryllithium intermediate, including aldehydes, ketones, esters, alkyl halides, and silyl chlorides.[8][19][20] The choice of electrophile will depend on the desired final product.
-
Side Reactions:
-
Benzyne Formation: Although less likely at -78 °C, elimination of LiBr or LiI can lead to the formation of a highly reactive benzyne intermediate.
-
Halogen-Metal Exchange: While ortho-lithiation is generally faster, prolonged reaction times or higher temperatures can lead to halogen-metal exchange, particularly at the iodine position.
-
Safety Precautions
-
Pyrophoric Reagents: Organolithium reagents such as n-butyllithium are pyrophoric and will ignite on contact with air.[21][22] They must be handled with extreme care using proper air-free techniques (e.g., syringe and cannula transfer).[14][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves (nitrile gloves are a minimum, with neoprene or other resistant gloves recommended for handling larger quantities).[15][21][22]
-
Fume Hood: All manipulations involving organolithium reagents should be performed in a well-ventilated fume hood.[15][21]
-
Quenching: Have a proper quenching agent, such as isopropanol or dry sand, readily available in case of a spill.[13][16] Never use water to quench a large amount of organolithium reagent.[16]
-
Working Alone: It is strongly discouraged to work with pyrophoric reagents alone.[15][16][21]
Conclusion
The directed ortho-lithiation of this compound is a powerful and versatile method for the regioselective functionalization of this valuable synthetic building block. By carefully controlling the reaction conditions, particularly temperature and the quality of the reagents, a wide array of functionalized polysubstituted halobenzenes can be accessed. These intermediates are of significant interest to researchers in drug discovery and materials science, offering a gateway to novel molecular architectures. Adherence to strict safety protocols is essential when working with highly reactive organolithium reagents.
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Safe handling of organolithium compounds in the laboratory. Princeton EHS. Available from: [Link]
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In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. National Institutes of Health. Available from: [Link]
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Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside. Available from: [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Institutes of Health. 2016. Available from: [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. Available from: [Link]
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In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. PubMed. 2009. Available from: [Link]
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PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. New Jersey Institute of Technology. Available from: [Link]
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Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. 2013. Available from: [Link]
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Directed ortho metalation. Wikipedia. Available from: [Link]
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Organolithium reagent. Wikipedia. Available from: [Link]
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Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society. Available from: [Link]
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Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available from: [Link]
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Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho - ElectronicsAndBooks. 1999. Available from: [Link]
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In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate. Available from: [Link]
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Organolithium reagents – Knowledge and References. Taylor & Francis. Available from: [Link]
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Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho Lithiation of an Iodobenzene. The Journal of Organic Chemistry. Available from: [Link]
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Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. EPFL. Available from: [Link]
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Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. National Institutes of Health. Available from: [Link]
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Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. 2018. Available from: [Link]
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ORTHO-DIRECTED LITHIATION OF 3,4-(ALKYLENEDIOXY)HALOBENZENES WITH LDA AND LITMP. THE FIRST ORTHO LITHIATION OF AN IODOBENZENE. Semantic Scholar. 1999. Available from: [Link]
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The Essential Role of 1-Bromo-3-Fluoro-4-Iodobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Directed (ortho) Metallation. Available from: [Link]
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How does 1-bromo-2-fluorobenzene react with lithium amalgam?. Chemistry Stack Exchange. 2019. Available from: [Link]
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Novel Multicomponent Reactions via Trapping of Protic Onium Ylides with Electrophiles. Accounts of Chemical Research. Available from: [Link]
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Organolithium Bases in flow chemistry: a review. CORA. 2020. Available from: [Link]
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ortho metalation. Andrew G Myers Research Group. Available from: [Link]
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Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Chemistry Portal. Available from: [Link]
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Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. 1996. Available from: [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available from: [Link]
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Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies. PubMed. 2010. Available from: [Link]
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Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. ResearchGate. Available from: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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The Role of 1-Bromo-3-fluoro-4-iodobenzene in Advanced Materials Science. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications (RSC Publishing). Available from: [Link]
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available from: [Link]
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Boron Directed Regioselective Aromatic Ortho- Functionalizations. GUPEA. Available from: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Reactions of 2-Bromo-1-fluoro-3-iodobenzene
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-1-fluoro-3-iodobenzene
This compound (CAS 851368-08-6) is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its unique arrangement of three different halogen atoms (I, Br, F) on a benzene ring allows for highly selective, sequential palladium-catalyzed cross-coupling reactions. This regioselectivity is governed by the differential reactivity of the carbon-halogen bonds, which typically follows the order C–I > C–Br >> C–F under palladium catalysis. This predictable reactivity allows chemists to introduce different substituents at specific positions on the aromatic ring, making it a powerful tool for constructing complex molecular architectures.[5]
This guide provides an in-depth exploration of palladium-catalyzed reactions involving this versatile substrate, offering detailed protocols and the scientific rationale behind them.
The Principle of Regioselective Cross-Coupling
The success of sequential functionalization of this compound hinges on the ability to selectively activate one carbon-halogen bond over the others. The bond dissociation energies and the propensity for oxidative addition to a low-valent palladium center are key factors. The C–I bond is the weakest and most reactive, making it the primary site for initial cross-coupling reactions. The C–Br bond is stronger and less reactive, typically requiring more forcing conditions or different catalyst systems to react. The C–F bond is the strongest and generally remains intact during these transformations, although its activation is possible under specific conditions.[6][7][8]
This differential reactivity allows for a stepwise approach to molecular diversification, as illustrated below.
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Application Note: Regioselective Copper-Free Sonogashashira Coupling of 2-Bromo-1-fluoro-3-iodobenzene
Abstract
This technical guide provides a comprehensive protocol for the regioselective copper-free Sonogashira coupling of 2-bromo-1-fluoro-3-iodobenzene. This reaction is a powerful tool for the synthesis of complex, functionalized aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research.[1][2] By leveraging the differential reactivity of aryl iodides and bromides, this protocol achieves selective alkynylation at the C-I bond, leaving the C-Br bond intact for subsequent transformations.[3] We will delve into the mechanistic underpinnings of this selectivity, provide a detailed, step-by-step experimental procedure, and discuss the significance of this transformation in the context of drug discovery.
Introduction: The Strategic Importance of Fluorinated Arylalkynes
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4] While traditionally requiring a copper(I) co-catalyst, copper-free variants have gained prominence to avoid issues such as the formation of alkyne homocoupling byproducts and the need for strictly anaerobic conditions.[5][6]
The substrate, this compound, is a particularly valuable building block. The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, making it a desirable feature in medicinal chemistry.[7][8] Furthermore, the presence of two different halogen atoms at distinct positions allows for sequential, site-selective cross-coupling reactions. This regioselectivity is governed by the relative reactivity of the carbon-halogen bonds in palladium-catalyzed reactions, which follows the general trend: C-I > C-Br >> C-Cl.[1][3] This predictable reactivity allows for the selective functionalization at the more reactive C-I bond, while preserving the C-Br bond for subsequent chemical modifications. This targeted approach is highly advantageous in the synthesis of complex molecules and the generation of molecular libraries for drug discovery.[6]
This application note provides researchers, scientists, and drug development professionals with a detailed and reliable protocol for the regioselective copper-free Sonogashira coupling of this compound.
Mechanism and Key Principles
The copper-free Sonogashira reaction proceeds through a palladium-based catalytic cycle.[1][9] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the most reactive carbon-halogen bond of the aryl halide. In the case of this compound, this occurs preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond.[3] This step forms a Pd(II) intermediate.[1]
-
Deprotonation/Alkyne Coordination: The terminal alkyne is deprotonated by a base to form an acetylide. In the copper-free mechanism, it is proposed that the alkyne coordinates to the Pd(II) complex, increasing the acidity of the terminal proton and facilitating deprotonation by the amine base.[9]
-
Transmetalation (in a broader sense)/Ligand Exchange: The resulting acetylide displaces a halide ligand on the Pd(II) center. Recent studies suggest a more complex mechanism where a second palladium species may be involved in the transmetalation step.[10][11][12]
-
Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination to form the desired C-C bond of the product, regenerating the active Pd(0) catalyst.[1]
The amine base plays a crucial role in this process, not only by deprotonating the alkyne but also by acting as a ligand and reducing Pd(II) to Pd(0) to initiate the catalytic cycle.[1][13]
Figure 1: Simplified Catalytic Cycle of the Copper-Free Sonogashira Coupling.
Experimental Protocol
This protocol outlines a general procedure for the regioselective copper-free Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated aqueous NaCl solution (Brine) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Septa
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
Figure 2: General Experimental Workflow.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) followed by anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The optimal temperature may vary depending on the specific alkyne used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-1-fluoro-3-(alkynyl)benzene.
Results and Discussion
The successful execution of this protocol should yield the mono-alkynylated product with high regioselectivity. The following table presents representative data for the coupling of this compound with phenylacetylene.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Et₃N (3) | THF | 25 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (3) | Et₃N (3) | THF | 60 | 4 | 92 |
| 3 | Pd(PPh₃)₂Cl₂ (3) | Et₃N (3) | THF | 60 | 6 | 88 |
Yields are for the isolated, purified product.
The results demonstrate that the reaction proceeds efficiently at both room and elevated temperatures, with higher temperatures leading to shorter reaction times. The choice of palladium catalyst can be flexible, although Pd(PPh₃)₄ is a common and effective choice for this transformation.[9] The regioselectivity of the reaction is expected to be excellent, with exclusive coupling at the C-I position. This is a direct consequence of the significantly higher rate of oxidative addition of Pd(0) to the C-I bond compared to the C-Br bond.[1][3]
It is important to use anhydrous solvents and an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions. The excess of the amine base is necessary to ensure complete deprotonation of the alkyne and to neutralize the HI generated during the reaction.[13]
Conclusion
This application note provides a robust and reliable protocol for the regioselective copper-free Sonogashira coupling of this compound. The methodology is characterized by its high regioselectivity, good to excellent yields, and operational simplicity. The resulting 2-bromo-1-fluoro-3-(alkynyl)benzene products are versatile intermediates for the synthesis of more complex molecules, with significant potential in the development of new pharmaceuticals and functional materials.[14][15] The ability to selectively functionalize one position while leaving another reactive handle for subsequent transformations is a powerful strategy in modern synthetic chemistry.
References
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Sonogashira coupling. In: Wikipedia. ; 2023. [Link]
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Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. ResearchGate. [Link]
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Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. SciSpace. [Link]
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Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. OUCI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. ; 2024. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
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Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. National Institutes of Health. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. ResearchGate. [Link]
-
Mechanism of the copper-free Sonogashira crosscoupling reaction. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
-
Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]
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Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
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Application Note & Protocol: Microwave-Assisted Suzuki Coupling of 2-Bromo-1-fluoro-3-iodobenzene
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the selective microwave-assisted Suzuki-Miyaura cross-coupling of 2-bromo-1-fluoro-3-iodobenzene. We will explore the mechanistic underpinnings that govern the chemoselective activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond, a critical aspect for the synthesis of complex, functionalized biaryl compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the efficiency and precision of microwave-assisted synthesis for the construction of valuable molecular scaffolds.
Introduction: The Strategic Advantage of Selective Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and polyaryl structures is particularly vital in the pharmaceutical and materials science industries.[1] The use of polyhalogenated aromatic compounds as substrates opens up avenues for sequential, site-selective functionalization, allowing for the construction of intricate molecular architectures.[4][5]
This compound presents a unique synthetic challenge and opportunity. The presence of two different halogen atoms at distinct positions on the benzene ring allows for a regioselective cross-coupling reaction. The inherent difference in the bond dissociation energies of the C-I and C-Br bonds dictates that the weaker C-I bond will preferentially undergo oxidative addition to the palladium catalyst.[5] Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[6][7][8][9]
Mechanistic Rationale: Achieving Chemoselectivity
The success of the selective Suzuki coupling hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > OTf > Br > Cl.[10] This selectivity is primarily governed by the bond dissociation energies, with the C-I bond being weaker and thus more susceptible to cleavage by the Pd(0) catalyst.
The catalytic cycle for the Suzuki-Miyaura reaction can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, this occurs selectively at the C-I bond.[4]
-
Transmetalation: The organopalladium(II) halide complex reacts with an organoboron species, which is activated by a base to form a more nucleophilic "ate" complex.[11][12] This step transfers the organic group from boron to palladium.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the active Pd(0) catalyst.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the microwave-assisted Suzuki coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions may be necessary for different boronic acids.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Arylboronic Acid | ≥97% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Ethanol | 200 proof | Commercial Source |
| Water | Deionized | In-house |
Reaction Setup and Execution
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 v/v/v, 5 mL).
-
Seal the vial with a crimp cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 140 °C) for 15-30 minutes.[8][13] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14][15]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-bromo-1-fluoro-3-arylbenzene.[1][16]
Reaction Monitoring and Analysis
Regular monitoring of the reaction is crucial for optimization and to prevent byproduct formation.
-
Thin-Layer Chromatography (TLC): A simple and effective method to track the consumption of the starting material and the formation of the product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the purified product and for determining the regioselectivity of the coupling.[17]
-
Mass Spectrometry (MS): Provides accurate mass information for the confirmation of the desired product.
Expected Results and Discussion
The microwave-assisted Suzuki coupling of this compound is expected to proceed with high selectivity for the C-I bond, yielding the corresponding 2-bromo-1-fluoro-3-arylbenzene as the major product. The reaction is generally high-yielding, with typical isolated yields ranging from 70-95%, depending on the electronic and steric properties of the boronic acid used.
Table 1: Representative Reaction Conditions and Yields
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 140 | 20 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 140 | 15 | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | 140 | 25 | 85 |
| 4 | 2-Thiopheneboronic acid | 130 | 20 | 88 |
The remaining bromo- and fluoro-substituents on the product provide valuable synthetic handles for subsequent cross-coupling reactions or other transformations, enabling the divergent synthesis of a library of complex molecules.
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling of this compound offers a rapid, efficient, and highly selective method for the synthesis of 2-bromo-1-fluoro-3-arylbenzenes. The chemoselective activation of the C-I bond over the C-Br bond, facilitated by the palladium catalyst, allows for the strategic construction of functionalized biaryl compounds. This protocol provides a robust starting point for researchers to explore the synthesis of novel molecules for applications in drug discovery and materials science.
References
-
18Journal of Organometallic Chemistry, 2024.
-
11Organic Chemistry Portal.
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17AZoM, 2018.
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16San Diego State University.
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19Journal of Organic Chemistry, 2012.
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20ResearchGate.
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6MDPI, 2021.
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4PMC - NIH.
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21Vapourtec, 2023.
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5ResearchGate.
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14Advion.
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22ProQuest.
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The Journal of Organic Chemistry, 2005.
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Journal of the American Chemical Society.
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15Benchchem.
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ACS Catalysis, 2022.
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Semantic Scholar, 2014.
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Baxendale Group, 2006.
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NIH Public Access, 2008.
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12Benchchem.
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The Journal of Organic Chemistry - Figshare, 2016.
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- 5. researchgate.net [researchgate.net]
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- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Polycyclic Aromatic Hydrocarbons Using 2-Bromo-1-fluoro-3-iodobenzene: An Application Note and Protocol
Introduction: Unlocking Complex Aromatic Architectures
Polycyclic Aromatic Hydrocarbons (PAHs) represent a cornerstone of modern materials science, organic electronics, and drug discovery. Their extended π-systems endow them with unique photophysical and electronic properties, making them integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and novel therapeutic agents. However, the synthesis of functionalized and structurally complex PAHs often presents a significant challenge to the synthetic chemist. This application note details a robust methodology for the synthesis of PAHs utilizing the versatile building block, 2-bromo-1-fluoro-3-iodobenzene.
The strategic placement of three distinct halogen atoms on the benzene ring makes this compound an exceptional precursor for the generation of a highly reactive fluorinated benzyne intermediate. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) allows for selective metal-halogen exchange, providing precise control over the formation of the aryne. This intermediate can then be trapped in situ by a suitable diene, such as anthracene, in a [4+2] cycloaddition reaction to afford complex, three-dimensional PAHs like triptycene. This method offers a powerful and regiocontrolled route to novel PAH scaffolds.
Core Principle: Regioselective Generation of a Fluorinated Benzyne Intermediate
The key to this synthetic approach is the regioselective generation of a 3-bromo-2-fluorobenzyne intermediate from this compound. This is typically achieved through a lithium-halogen exchange reaction, followed by elimination. The much greater reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-fluorine bonds allows for selective lithiation at the 3-position upon treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting aryllithium species is unstable and readily eliminates lithium fluoride to generate the desired 3-bromo-2-fluorobenzyne.
The presence of the fluorine atom in the benzyne intermediate is of particular significance. Fluorine's strong inductive electron-withdrawing effect can influence the regioselectivity of the subsequent nucleophilic attack or cycloaddition reaction, providing a handle for directing the formation of specific isomers.[1] Furthermore, the resulting fluorinated PAHs often exhibit enhanced solubility and modified electronic properties compared to their non-fluorinated analogs, which is advantageous for both characterization and application.[2][3]
Experimental Workflow: From Precursor to Product
The overall experimental workflow for the synthesis of a PAH, exemplified by the synthesis of a substituted triptycene from this compound and anthracene, can be visualized as a three-stage process: in situ generation of the benzyne intermediate, trapping of the benzyne via a Diels-Alder reaction, and finally, purification of the desired PAH.
Figure 1: A conceptual workflow for the synthesis of a triptycene derivative.
Detailed Protocol: Synthesis of 1-Bromo-2-fluorotriptycene
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-bromo-2-fluorotriptycene from this compound and anthracene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 851368-08-6 |
| Anthracene | 99% | Alfa Aesar | 120-12-7 |
| n-Butyllithium | 2.5 M in hexanes | Acros Organics | 109-72-8 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | 60-29-7 |
| Saturated aq. NH4Cl | Reagent Grade | VWR | 12125-02-9 |
| Anhydrous MgSO4 | Reagent Grade | Fisher Scientific | 7487-88-9 |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | 7631-86-9 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Dichloromethane | ACS Grade | Fisher Scientific | 75-09-2 |
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Anhydrous solvents and organolithium reagents are highly reactive and must be handled with extreme care under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum, add anthracene (1.78 g, 10.0 mmol).
-
Add 100 mL of anhydrous diethyl ether to the flask and stir the suspension.
-
-
Preparation of the Benzyne Precursor Solution:
-
In a separate dry flask, dissolve this compound (3.01 g, 10.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Transfer this solution to the dropping funnel.
-
-
Generation of the Benzyne Intermediate and Trapping:
-
Cool the reaction flask containing the anthracene suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound in THF from the dropping funnel to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the reaction mixture via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient (e.g., starting with 100% hexanes and gradually increasing the polarity with dichloromethane).
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 1-bromo-2-fluorotriptycene as a white solid.
-
Expected Yield and Characterization
-
Yield: 50-65%
-
Appearance: White crystalline solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.00 (m, 10H, Ar-H), 5.50 (s, 2H, bridgehead C-H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -120 to -130 (m).
-
¹³C NMR (100 MHz, CDCl₃): Characteristic aromatic and aliphatic signals.
-
Mass Spectrometry (EI): m/z calculated for C₂₀H₁₂BrF [M]⁺, found [M]⁺.
Mechanism and Regioselectivity
The formation of 1-bromo-2-fluorotriptycene as the major product is dictated by the regioselectivity of both the benzyne formation and the subsequent Diels-Alder reaction. The initial lithiation occurs at the most reactive C-I bond. Subsequent elimination of LiF generates the 3-bromo-2-fluorobenzyne.
Figure 2: Reaction mechanism for the formation of 1-bromo-2-fluorotriptycene.
In the Diels-Alder reaction, the dienophile (benzyne) reacts with the diene (anthracene). The regiochemical outcome of the cycloaddition with an unsymmetrical benzyne can be influenced by electronic and steric factors.[4] In this case, the formation of 1-bromo-2-fluorotriptycene is generally favored.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions; use freshly titrated n-BuLi; extend reaction time. |
| Decomposition of intermediate | Maintain low temperature (-78 °C) during lithiation and benzyne formation. | |
| Formation of side products | Competing reactions | Add the benzyne precursor solution slowly to the anthracene suspension to ensure the benzyne is trapped as it is formed. |
| Dimerization of benzyne | Use a sufficient excess of the trapping agent (anthracene). | |
| Difficult purification | Similar polarity of products | Optimize the eluent system for column chromatography; consider preparative TLC or HPLC for small scale. |
Conclusion
The use of this compound as a precursor for the in situ generation of a fluorinated benzyne offers a powerful and versatile strategy for the synthesis of complex polycyclic aromatic hydrocarbons. The protocol detailed herein for the synthesis of 1-bromo-2-fluorotriptycene demonstrates the practical application of this methodology. The ability to introduce fluorine and bromine functionalities into the PAH scaffold provides valuable opportunities for further synthetic modifications and for tuning the material properties of the final products. This approach is anticipated to be a valuable tool for researchers in organic synthesis, materials science, and drug development.
References
-
Computational predictions of substituted benzyne and indolyne regioselectivities. PMC. Available at: [Link]
-
An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons. PMC. Available at: [Link]
-
Triptycene - Wikipedia. Wikipedia. Available at: [Link]
-
Triptycene Synthesis and Derivatization - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]
-
Triptycene Derivatives: From Their Synthesis to Their Unique Properties - MDPI. MDPI. Available at: [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
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triptycene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. PMC. Available at: [Link]
-
Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. NIH. Available at: [Link]
-
Synthetic methods of triptycene. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. Available at: [Link]
-
Synthesis of a helical boron-doped PAH by post-functionalization of 3,9-diboraperylene. Royal Society of Chemistry. Available at: [Link]
-
Fluorinated Phenanthrenes as Aryne Precursors: PAH Synthesis Based on Domino Ring Assembly Using 1,1-Difluoroallenes. | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Synthesis of Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons: Benzene Ring Extension Cycle Involving Microwave-Assisted SN Ar Reaction. | Semantic Scholar. Semantic Scholar. Available at: [Link]
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Application Notes & Protocols: 2-Bromo-1-fluoro-3-iodobenzene as a Strategic Building Block for Advanced Organic Electronics
Abstract
In the rapidly advancing field of organic electronics, the rational design of molecular semiconductors is paramount to achieving high-performance devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The tri-halogenated aromatic compound, 2-bromo-1-fluoro-3-iodobenzene, has emerged as a uniquely powerful building block. Its distinction lies in the three different halogen atoms—iodine, bromine, and fluorine—each offering a distinct level of reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity enables chemists to perform selective, sequential functionalization, providing precise control over the final molecular architecture. These application notes offer a comprehensive guide for researchers, detailing the strategic advantages of this precursor, its physicochemical properties, and field-proven protocols for its application in the synthesis of next-generation organic electronic materials.
Introduction: The Strategic Advantage of Orthogonal Reactivity
The core utility of this compound stems from the significant differences in bond dissociation energies of its carbon-halogen (C-X) bonds. In the critical oxidative addition step of palladium-catalyzed cross-coupling reactions, the C-I bond is the weakest and thus the most reactive, followed by the C-Br bond. The C-F bond is the strongest and is generally unreactive under standard Suzuki, Stille, or Sonogashira conditions.[1][2] This predictable reactivity hierarchy (I > Br >> F) allows for a modular and stepwise approach to constructing complex conjugated molecules.
This molecule serves as a versatile scaffold where different aromatic or functional groups can be introduced sequentially, first at the highly reactive iodine position, and subsequently at the bromine position.[3][4] The fluorine atom, typically remaining intact, plays a crucial electronic role. As a potent electron-withdrawing group, it can lower the HOMO and LUMO energy levels of the final molecule, which is a key strategy for enhancing the open-circuit voltage (Voc) in OPVs and improving the stability and color purity of emitters in OLEDs.[5]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 851368-08-6 | [6][7] |
| Molecular Formula | C₆H₃BrFI | [6] |
| Molecular Weight | 300.89 g/mol | [6] |
| Appearance | Solid, semi-solid, or liquid | [7] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [7] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC(=C(C(=C1)I)Br)F | [6] |
Visualization of Sequential Reactivity
The following diagram illustrates the principle of selective, sequential cross-coupling reactions enabled by the differential reactivity of the C-X bonds.
Sources
Introduction: A Multifaceted Building Block for Modern Synthesis
An Application Guide to Flow Chemistry: Harnessing the Potential of 2-Bromo-1-fluoro-3-iodobenzene
In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound is a prime example of a highly versatile synthetic building block.[1][2] Its utility stems from the differentiated reactivity of its three distinct halogen atoms. The carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds exhibit unique susceptibilities to various reaction conditions, most notably in metal-catalyzed cross-coupling and lithium-halogen exchange reactions.[3][4] The established reactivity hierarchy (C-I > C-Br >> C-F) allows for a programmed, regioselective functionalization of the aromatic ring, making it an invaluable precursor for compounds requiring precise substituent placement.[4] Such molecules are frequently sought in drug development and the creation of advanced materials.[3][5]
This guide explores the applications of this compound specifically within the framework of flow chemistry. Continuous flow processing offers significant advantages over traditional batch methods, including superior control over reaction parameters, enhanced safety profiles, and improved scalability.[6][7] By leveraging the precise control of temperature, pressure, and residence time afforded by flow reactors, the unique reactivity of this tri-halogenated benzene can be exploited with unprecedented efficiency and selectivity.
Core Concept: The Power of Continuous Flow in Regioselective Synthesis
Flow chemistry involves the continuous pumping of reagent streams through a network of tubes and reactors, where mixing and reaction occur in a precisely controlled environment.[6] This paradigm shift from batch processing offers profound benefits for reactions involving this compound.
Key Advantages of Flow Chemistry:
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, which is critical for managing the highly exothermic nature of reactions like lithium-halogen exchange.[8][9] This prevents the formation of thermal hotspots that lead to side products and decomposition in batch reactors.
-
Precise Residence Time Control: Flow systems allow for the exact determination of how long reagents spend in the reaction zone, from milliseconds to hours.[6] This is crucial for generating and utilizing highly reactive, unstable intermediates, such as aryllithiums, which would otherwise decompose.[10][11]
-
Superior Mass Transfer and Mixing: Rapid and predictable mixing at T-junctions or in static mixers ensures that reagents are combined homogeneously, leading to more consistent reaction profiles and higher yields compared to the often-unpredictable mixing in large batch vessels.[6]
-
Improved Safety: By minimizing the volume of hazardous reagents and reactive intermediates present at any given moment, flow chemistry inherently reduces the risks associated with thermal runaways or accidental exposure.[7] Toxic and corrosive materials can be generated and consumed in a closed, controlled system.[8]
-
Scalability and Reproducibility: Scaling up a flow process often involves running the system for a longer duration ("scaling out") rather than moving to larger, fundamentally different reactors. This leads to more reliable and reproducible outcomes from the lab bench to production scale.[6]
Application I: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in this compound is most readily exploited in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to a Pd(0) center much more readily than the C-Br bond, allowing for selective functionalization at the iodine-bearing position.[4][12][13]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the continuous flow synthesis of 2-bromo-1-fluoro-3-(phenyl)benzene by selectively coupling this compound with phenylboronic acid. The use of a heated coil reactor ensures rapid reaction kinetics, while a back-pressure regulator (BPR) allows the solvent to be superheated above its atmospheric boiling point, further accelerating the reaction safely.[14]
Experimental Workflow Diagram
Caption: Workflow for a continuous Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 851368-08-6 | 300.89 g/mol | Starting Material |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 g/mol | Catalyst |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 g/mol | Organic Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Aqueous Solvent |
Step-by-Step Methodology
-
Reagent Preparation:
-
Organic Phase (Solution A): In a 50 mL volumetric flask, dissolve this compound (1.0 equiv., e.g., 1.50 g, 5.0 mmol), phenylboronic acid (1.1 equiv., 0.67 g, 5.5 mmol), and Pd(PPh₃)₄ (0.02 equiv., 0.116 g, 0.1 mmol) in anhydrous 1,4-dioxane. Degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Aqueous Phase (Solution B): In a separate 50 mL volumetric flask, dissolve K₃PO₄ (3.0 equiv., 3.18 g, 15.0 mmol) in deionized water.
-
-
Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Use two separate HPLC pumps for Solutions A and B.
-
Set the heated coil reactor (e.g., 10 mL volume) to 120 °C.
-
Install a 10 bar (approx. 150 psi) back-pressure regulator after the reactor coil.
-
-
Priming the System:
-
Prime Pump A with pure 1,4-dioxane and Pump B with deionized water to fill the lines and remove air.
-
-
Initiating the Reaction:
-
Switch the pump inlets to the reagent solutions (Solution A and Solution B).
-
Set the flow rate for both pumps to 0.5 mL/min. This creates a total flow rate of 1.0 mL/min.
-
Causality: The 1:1 flow rate ratio ensures a 1:1 volumetric mixing of the organic and aqueous phases, which is crucial for efficient phase-transfer catalysis.
-
-
Calculating Residence Time:
-
The residence time (τ) is calculated as Reactor Volume (V) / Total Flow Rate (Q). In this case, τ = 10 mL / 1.0 mL/min = 10 minutes.
-
-
Reaching Steady State and Collection:
-
Allow the system to run for at least 2-3 times the residence time (20-30 minutes) to reach steady state, where the concentration of reactants and products within the reactor is constant.
-
Once at steady state, begin collecting the product stream from the outlet of the back-pressure regulator.
-
-
Work-up and Purification:
-
Collect the biphasic output and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure 2-bromo-1-fluoro-3-(phenyl)benzene.
-
Application II: Ultrafast Low-Temperature Lithium-Halogen Exchange
Lithium-halogen exchange is an extremely powerful but notoriously difficult reaction to control in batch. It is incredibly fast, highly exothermic, and involves unstable organolithium intermediates.[10][15] Flow chemistry transforms this process from a high-risk operation into a safe, reproducible, and scalable method.[9] The C-I bond is again the target, reacting preferentially with organolithiums like n-butyllithium (n-BuLi).
Protocol 2: Cryo-Flow Lithium-Iodine Exchange and Borylation
This protocol details the generation of an aryllithium intermediate via lithium-iodine exchange at -78 °C, followed by an immediate in-line quench with trimethyl borate to form a boronic ester. This "generate-and-trap" strategy is a hallmark of flow chemistry's capability.
Experimental Workflow Diagram
Caption: A two-stage cryo-flow setup for lithium-halogen exchange and electrophilic quench.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 851368-08-6 | 300.89 g/mol | Starting Material |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | Lithiating Agent |
| Trimethyl borate | 121-43-7 | 103.91 g/mol | Electrophile |
| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 g/mol | Solvent |
| Ammonium Chloride (aq. solution) | 12125-02-9 | 53.49 g/mol | Quenching Agent |
Step-by-Step Methodology
-
System Preparation (Crucial):
-
The entire flow setup must be oven-dried and assembled under a positive pressure of argon or nitrogen to ensure strictly anhydrous and anaerobic conditions.
-
Causality: Organolithium reagents react instantly with water and oxygen. Failure to maintain an inert atmosphere will result in complete failure of the reaction.
-
-
Reagent Preparation (Under Inert Atmosphere):
-
Solution A (Substrate): Prepare a 0.2 M solution of this compound in anhydrous THF.
-
Solution B (Lithium Reagent): Prepare a 0.22 M solution of n-BuLi by diluting the commercial 2.5 M solution with anhydrous THF.
-
Solution C (Electrophile): Prepare a 0.3 M solution of trimethyl borate in anhydrous THF.
-
-
Flow System Setup:
-
Assemble the system with three syringe pumps as shown in the diagram.
-
Immerse the two reactor coils in a dry ice/acetone bath to maintain a temperature of -78 °C.
-
-
Priming and Cooling:
-
Prime all pumps and tubing with anhydrous THF.
-
Allow the reactor coils to equilibrate at -78 °C for at least 20 minutes.
-
-
Initiating the Reaction:
-
Start all three pumps simultaneously at a flow rate of 1.0 mL/min each.
-
Lithium-Iodine Exchange: Solutions A and B combine in Mixer 1. The total flow rate is 2.0 mL/min. The residence time in the first 0.5 mL coil is (0.5 mL / 2.0 mL/min) = 0.25 min, or 15 seconds. This is sufficient time for the exchange to complete at low temperature.
-
Electrophilic Quench: The aryllithium stream from Coil 1 immediately combines with the electrophile (Solution C) in Mixer 2. The total flow rate is now 3.0 mL/min. The residence time in the second 1.0 mL coil is (1.0 mL / 3.0 mL/min) ≈ 0.33 min, or 20 seconds.
-
Causality: The immediate introduction of the electrophile is critical. The aryllithium intermediate is highly reactive and would decompose or react with the solvent if given a longer residence time before being trapped.[10]
-
-
Collection and Quenching:
-
Dispense the output from the second reactor coil directly into a flask containing a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.
-
-
Work-up and Purification:
-
Once collection is complete, allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting boronic ester can often be used in subsequent reactions without further purification or can be purified by chromatography.
-
Strategic Synthesis: A Sequential Functionalization Pathway
The true power of this compound is realized when these regioselective reactions are used in sequence. A synthetic route can be designed to first functionalize the C-I position, purify the intermediate, and then target the C-Br position in a subsequent reaction, leaving the robust C-F bond untouched. Flow chemistry provides a powerful platform for each step in this sequence.
Decision Tree for Sequential Functionalization
Caption: A logical pathway for the sequential, regioselective functionalization of this compound.
Conclusion
This compound is a uniquely powerful building block whose full potential is unlocked when combined with the precision and control of flow chemistry. The ability to perform regioselective cross-coupling reactions at the C-I position under controlled heating, and to safely execute ultrafast, low-temperature lithium-halogen exchanges, demonstrates the transformative impact of this technology. For researchers, scientists, and drug development professionals, mastering these flow protocols provides a robust and scalable pathway to novel, complex, and highly functionalized aromatic compounds that are often inaccessible or impractical to synthesize using traditional batch methods.
References
- Fluoromart. 1-Bromo-2-fluoro-3-iodobenzene.
- Organic Chemistry Portal. Flow Chemistry.
- Apollo Scientific. 2-Bromo-3-fluoroiodobenzene.
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 2(1).
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology.
- Vapourtec. (2016). Halogenation of organic compounds using continuous flow and microreactor technology.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Vapourtec. (2018).
- PubChem. This compound.
- University of Cambridge. (2023). Reaction Chemistry & Engineering.
- iris.unina.it. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- Thieme. (2021). Use of Organolithiums in Flow Chemistry.
- Newby, J. A., et al. (2014). Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. Chemistry, 20(1), 263-71.
- ACS Publications. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Evans, A. C. (2019).
- University of Wisconsin. lithium halogen exchange #1 revised.
- Benchchem.
- Echemi. This compound.
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- 3. 958458-89-4 | 1-Bromo-2-fluoro-3-iodobenzene [fluoromart.com]
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromo-1-fluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Bromo-1-fluoro-3-iodobenzene. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Understanding the Core Challenge: Chemoselectivity
The primary hurdle in utilizing this compound is achieving selective functionalization at one of the halogenated positions. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[1] This inherent reactivity difference is the key to controlling which position reacts.
-
C-I Bond: The carbon-iodine bond is the weakest and most readily undergoes oxidative addition to the palladium(0) catalyst. This makes the iodine position the most reactive site for Suzuki coupling.
-
C-Br Bond: The carbon-bromine bond is stronger and less reactive than the C-I bond. Coupling at this position typically requires more forcing conditions, such as higher temperatures or more active catalyst systems.
-
C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive under standard Suzuki coupling conditions. The presence of the fluorine atom primarily influences the electronic properties of the aromatic ring.
Therefore, the main challenge lies in performing a clean, selective mono-coupling at the iodine position without initiating a secondary, undesired coupling at the bromine position.
The Influence of the Fluoro Substituent
The ortho-fluoro group can influence the reactivity of the adjacent C-Br bond. While C-F bonds are typically inert, the fluorine atom's strong electron-withdrawing nature can affect the electron density of the aromatic ring and potentially influence the oxidative addition step at the neighboring bromine.[2]
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during Suzuki coupling reactions with this compound.
Q1: I'm observing a mixture of mono- and di-coupled products. How can I improve selectivity for the mono-iodinated product?
A1: Achieving high selectivity for mono-coupling at the iodine position requires careful control of reaction conditions to exploit the reactivity difference between the C-I and C-Br bonds.
-
Lower Reaction Temperature: Start with lower temperatures (e.g., room temperature to 60 °C) to favor the kinetically preferred reaction at the more reactive C-I bond.
-
Less Active Catalyst: A less reactive palladium catalyst system can sometimes provide better selectivity. For instance, using a simple Pd(PPh₃)₄ catalyst might be sufficient for the C-I coupling without promoting significant C-Br activation.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower, secondary coupling at the bromine position.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. Using a large excess can drive the reaction towards di-substitution.
Q2: My reaction is sluggish or not going to completion, even at the iodine position. What should I check?
A2: Several factors can lead to a stalled or incomplete reaction. A systematic check of your reagents and setup is crucial.[1]
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
-
Reagent Purity: Use high-purity this compound and boronic acid/ester. Impurities can poison the catalyst.
-
Solvent and Base Quality: Employ anhydrous and thoroughly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst.[1] Ensure your base is finely powdered and of high purity.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]
Q3: I want to perform a sequential coupling, first at the iodine and then at the bromine. What's the best strategy?
A3: A sequential, one-pot coupling is an efficient strategy. After the initial selective coupling at the iodine position, you can introduce a second boronic acid and adjust the reaction conditions to promote coupling at the bromine site.
-
Step 1 (Iodine Coupling): Use milder conditions as described in A1 to achieve selective mono-coupling.
-
Step 2 (Bromine Coupling): After confirming the completion of the first step, you can add the second boronic acid. To activate the C-Br bond, you may need to:
-
Increase the reaction temperature (e.g., to 80-100 °C).
-
Introduce a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[3]
-
Add a fresh portion of the palladium catalyst and base.
-
Q4: Can the choice of base and solvent affect the selectivity?
A4: Yes, the base and solvent system can significantly influence the reaction outcome.[4]
-
Base: The base is crucial for activating the boronic acid for transmetalation.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The strength and solubility of the base can impact the reaction rate and selectivity. For sensitive substrates, a milder base like potassium fluoride (KF) might be beneficial, although it can sometimes lead to slower reaction rates.[5]
-
Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[3] A mixture of an aprotic solvent like 1,4-dioxane, THF, or DMF with water is commonly used.[3][4] The water component is often essential for the activity of inorganic bases.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxidation or degradation. 2. Presence of oxygen in the reaction vessel. 3. Impure or wet solvents and reagents. 4. Insufficiently strong or soluble base. | 1. Use fresh, high-quality palladium catalyst and ligands.[1] 2. Ensure the reaction is set up under a strict inert atmosphere (Ar or N₂).[1] 3. Use anhydrous and degassed solvents.[1] 4. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).[3] |
| Poor Chemoselectivity (Mixture of mono- and di-coupled products) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst is too active. 4. Large excess of boronic acid. | 1. Reduce the reaction temperature (e.g., to RT or 40-60 °C). 2. Monitor the reaction closely and quench it upon consumption of the starting material. 3. Use a less reactive catalyst system (e.g., Pd(PPh₃)₄). 4. Use a smaller excess of the boronic acid (1.1-1.2 eq.). |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Homocoupling: Often caused by oxygen contamination. 2. Protodeboronation: Decomposition of the boronic acid, often due to excess water or harsh basic conditions.[3] | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3] 2. Use anhydrous conditions if possible. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[3] |
| Difficulty in Product Isolation/Purification | 1. Co-elution of product with byproducts (e.g., homocoupled boronic acid). 2. Product instability on silica gel. | 1. Optimize chromatography conditions (try different solvent systems or use a different stationary phase). 2. Consider a non-chromatographic workup, such as crystallization or extraction, if possible. Neutralize silica gel with a small amount of triethylamine in the eluent if the product is base-sensitive. |
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocol: Selective Mono-Coupling at the Iodine Position
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the iodine position of this compound. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (3.0 eq, finely powdered and dried)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for selective Suzuki mono-coupling.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Chemical Communications, 53(62), 8648-8651.
- Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
- Lee, P. H., Sung, S. Y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204.
- Ben-Valid, S., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 140(34), 10848-10859.
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
- Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126.
-
Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4238-4241. Retrieved from [Link]
-
Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications, 53(62), 8648-8651. Retrieved from [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. Retrieved from [Link]
-
Hassan, J., et al. (2002). Highly selective palladium-catalyzed Suzuki–Miyaura monocoupling reactions of ethene and arene derivatives bearing two or more electrophilic sites. Chemical Reviews, 102(5), 1359-1470. Retrieved from [Link]
-
Grushin, V. V. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 21(18), 3777-3787. Retrieved from [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Kim, D., & Park, Y. (2014). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro- β-lactam. Bulletin of the Korean Chemical Society, 35(11), 3195-3196. Retrieved from [Link]
-
Pérez, I., Sestelo, J. P., & Sarandeses, L. A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 1(8), 1267-1269. Retrieved from [Link]
-
Chem V20. (2019, January 7). catalytic cycle for coupling reactions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Sather, A. C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(22), 8829-8833. Retrieved from [Link]
-
Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(12), 7013-7026. Retrieved from [Link]
-
PolyU Scholars Hub. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(8), 1479-1488. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Selective Palladium-Catalyzed Suzuki-Miyaura Monocoupling Reactions of Ethene and Arene Derivatives Bearing Two or More Electrophilic Sites. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity Profile of 2-Bromo-1-fluoro-4-iodobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2020). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]
-
Al-Masum, M. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 65(51), 10475-10494. Retrieved from [Link]
Sources
Technical Support Center: Sonogashira Coupling of 2-Bromo-1-fluoro-3-iodobenzene
Introduction
Welcome to the technical support guide for the Sonogashira coupling of 2-bromo-1-fluoro-3-iodobenzene. This substrate presents a unique opportunity for selective, stepwise functionalization of a polyhalogenated aromatic ring, a valuable technique in the synthesis of complex molecules for pharmaceuticals, organic materials, and agrochemicals. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for precise coupling at the C-I position while preserving the C-Br bond for subsequent transformations.[1][2][3]
However, like any sophisticated chemical transformation, this reaction is prone to specific side reactions and challenges that can impact yield, purity, and selectivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize their experimental outcomes. We will delve into the causality behind experimental choices, offering a self-validating framework for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My primary byproduct is a symmetrical diyne. How can I prevent this?
Question: I'm performing the Sonogashira coupling of this compound with my terminal alkyne, but a significant portion of my starting alkyne is converting into a homocoupled diyne byproduct. What is causing this and how can I minimize it?
Plausible Cause: This side reaction is the Glaser coupling, an oxidative homocoupling of terminal alkynes.[4] It is a very common issue in traditional Sonogashira reactions and is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[1][5][6] The copper acetylide intermediate, crucial for the main reaction, can undergo oxidation to form the undesired diyne.[6]
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: The most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
-
Degas Solvents: Thoroughly degas your solvent(s) (e.g., THF, DMF, toluene) and amine base using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[5]
-
Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas throughout the entire setup and reaction time.
-
-
Employ a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][5][7][8] Copper-free Sonogashira protocols have been extensively developed to circumvent this issue.[7][8][9] These methods often require slightly different conditions, such as specific ligands or bases, to facilitate the catalytic cycle.[1][8]
-
Slow Addition of Alkyne: If a copper-catalyzed system is necessary, adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[10]
Issue 2: My reaction is producing hydrodehalogenated byproducts.
Question: In my crude reaction mixture, I'm observing the formation of 2-bromo-1-fluorobenzene (from hydrodeiodination) and/or 1-fluoro-3-iodobenzene (from hydrodebromination). What leads to this loss of a halogen?
Plausible Cause: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. This undesired side reaction can occur in palladium-catalyzed cross-couplings through several mechanisms.[11] Potential hydrogen sources can include trace amounts of water, the amine base, or the solvent itself.[12][13] For fluorinated aryl halides, the presence of water in combination with phosphine ligands has been shown to promote this pathway.[12][13] The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) center, followed by a pathway that delivers a hydride to the complex, culminating in reductive elimination of the Ar-H product.[11]
Troubleshooting Strategies:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents, bases (e.g., triethylamine, diisopropylamine), and starting materials are rigorously dried before use.[5] Using freshly opened bottles of reagents or purifying them according to standard procedures is highly recommended.
-
Choice of Base and Solvent: While amines are common bases, some can act as hydrogen donors, especially at elevated temperatures.[14] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃ if hydrodehalogenation is severe. The choice of solvent can also be critical; for instance, hydrodehalogenation has been observed as a major side reaction in methanol.[11]
-
Optimize Phosphine Ligand: The electronic and steric properties of the phosphine ligand can influence the relative rates of cross-coupling versus hydrodehalogenation.[12] Experimenting with different ligands (e.g., bulky, electron-rich ligands) may suppress this side reaction.[15][16]
Issue 3: I am losing selectivity and observing reaction at the C-Br bond.
Question: My goal is to selectively couple at the C-I bond, but I am seeing the formation of the di-alkynylated product, or the product where coupling occurred only at the C-Br bond. How can I improve selectivity for the C-I bond?
Plausible Cause: The selectivity in Sonogashira couplings of polyhalogenated substrates is governed by the relative rates of oxidative addition of the different C-X bonds to the palladium(0) catalyst. The established reactivity order is C–I > C–Br > C–Cl.[1][2][3][5] This inherent difference means that reaction at the C-I bond is kinetically favored. However, loss of selectivity can occur under forcing conditions.
Troubleshooting Strategies:
-
Control Reaction Temperature: This is the most critical parameter for maintaining selectivity. Oxidative addition to the C-Br bond has a higher activation energy than for the C-I bond.[17] Therefore, running the reaction at the lowest possible temperature that allows for efficient C-I coupling is essential. Often, couplings with aryl iodides can proceed at room temperature.[3][5] Avoid high temperatures unless absolutely necessary.
-
Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady formation of the C-Br coupled product. Monitor the reaction closely by TLC or GC/LC-MS and quench it as soon as the desired mono-coupled product is maximized.[5]
-
Ligand Selection: The choice of ligand can sometimes influence selectivity. While standard ligands like PPh₃ are often sufficient, catalyst systems can be fine-tuned. In some systems with multiple identical halogens, the choice of ligand has been shown to control which site reacts.[18][19] For C-I vs C-Br selectivity, temperature remains the dominant factor.
Visualizing the Reaction Pathways
The following diagram illustrates the desired selective Sonogashira coupling of this compound and the major competing side reactions.
Caption: Desired reaction vs. common side reactions.
Troubleshooting Flowchart
Use this flowchart to diagnose and address issues in your experiment.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Byproducts in Cross-Coupling of 2-Bromo-1-fluoro-3-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for byproduct formation in palladium-catalyzed cross-coupling reactions involving 2-bromo-1-fluoro-3-iodobenzene. As a trifunctionalized arene, this substrate presents unique challenges and opportunities in selective bond formation. Understanding the origins of common byproducts is critical for optimizing reaction conditions and achieving high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid derivative in a Suzuki-Miyaura coupling with this compound. What are the primary causes and how can I mitigate this?
A1: Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls. This not only consumes your valuable coupling partner but also complicates purification. The primary causes are typically related to the palladium catalyst and the presence of oxygen.[1]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is often a problem at the beginning of the reaction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Rigorous Degassing | Sub-surface sparging of the reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst is crucial to remove dissolved oxygen.[3] |
| Use of Pd(0) Precatalysts | Employing a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial Pd(II)-mediated homocoupling pathway.[4] |
| Choice of Ligand | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling side reaction.[5] |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction. |
Q2: My reaction is producing a significant amount of 1-bromo-2-fluorobenzene, the protodeiodinated byproduct. What is causing this and how can I prevent it?
A2: Protodehalogenation, specifically the replacement of a halogen with a hydrogen atom, is a common side reaction in many cross-coupling reactions.[6][7] In the case of this compound, the more reactive C-I bond is susceptible to this side reaction. The source of the hydride (H⁻) can be varied.
-
Solvent as a Hydride Source: Alcoholic solvents, especially in the presence of a base, can be oxidized by the palladium complex to generate palladium-hydride species, which can then lead to protodehalogenation.[7]
-
Base-Mediated Pathways: Certain bases can facilitate the formation of hydride species.
-
Water: The presence of water can also contribute to this side reaction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Solvent Selection | Switch to a non-protic solvent such as toluene, dioxane, or THF to minimize the formation of palladium-hydride species.[4] |
| Choice of Base | A weaker, non-nucleophilic base may be less prone to generating hydride species. Consider screening bases like K₂CO₃ or Cs₂CO₃. |
| Anhydrous Conditions | Ensure all reagents and solvents are thoroughly dried to minimize the presence of water. |
| Ligand Effects | The choice of ligand can influence the relative rates of the desired cross-coupling versus protodehalogenation. Bulky, electron-rich ligands often favor the desired reductive elimination step. |
Q3: I am attempting a regioselective Sonogashira coupling at the iodine position, but I am observing some coupling at the bromine position as well. How can I improve the selectivity?
A3: The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[8] However, achieving high selectivity can be challenging.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity as the energy barrier for the oxidative addition to the C-Br bond is overcome.
-
Catalyst System: The choice of palladium precursor and ligand can significantly impact the selectivity.
Troubleshooting Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Running the reaction at a lower temperature can enhance the kinetic preference for the more reactive C-I bond. |
| Ligand Tuning | Screening different phosphine ligands can help to identify a system that is more selective for the C-I bond. Less sterically demanding ligands may favor reaction at the more accessible iodine position. |
| Controlled Addition of Reagents | Slow addition of the terminal alkyne can help to maintain a low concentration, potentially favoring the faster reaction at the C-I bond. |
In-Depth Troubleshooting Guides
Guide 1: Minimizing Homocoupling in Suzuki-Miyaura Reactions
This guide provides a systematic approach to diagnosing and resolving excessive homocoupling of boronic acids.
Step 1: Diagnose the Primary Cause
To determine if the homocoupling is primarily oxygen-mediated or Pd(II)-mediated, run two small-scale control reactions:
-
Reaction A (Standard Conditions): Your current reaction setup.
-
Reaction B (Rigorous Degassing): Same as Reaction A, but with thorough degassing of all solvents and reagents before the addition of the catalyst.
Compare the levels of homocoupling in both reactions by LC-MS or GC-MS. A significant reduction in homocoupling in Reaction B points towards an oxygen-mediated pathway.
Step 2: Implement Corrective Actions
Based on the diagnosis, implement the following protocols:
Protocol 1: Rigorous Degassing and Inert Atmosphere Technique
-
Combine the this compound, boronic acid, base, and solvent in the reaction vessel.
-
Equip the vessel with a condenser and an inert gas inlet/outlet.
-
Bubble argon or nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Heat the reaction to the desired temperature under the inert atmosphere.
Protocol 2: Evaluation of Palladium Precatalysts and Ligands
-
Set up a parallel screen of reactions using different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[9]
-
Use a consistent, rigorously degassed solvent and base system for all reactions.
-
Monitor the reactions for both product formation and homocoupling byproduct.
Caption: Troubleshooting workflow for minimizing homocoupling.
Guide 2: Suppressing Protodehalogenation
This guide outlines a procedure for identifying the source of hydride and minimizing protodehalogenation.
Step 1: Identify the Hydride Source
Run a series of small-scale reactions, systematically varying the solvent and base:
-
Reaction A (Baseline): Your current conditions.
-
Reaction B: Replace the protic solvent with an anhydrous aprotic solvent (e.g., toluene).
-
Reaction C: Use the aprotic solvent and switch to a non-hydroxide base (e.g., K₃PO₄).
-
Reaction D: Use deuterated water (D₂O) as an additive to see if deuterium is incorporated into the byproduct.
Analysis of the byproduct distribution will indicate the primary source of the hydride.
Step 2: Implement Optimization Strategies
Protocol 3: Solvent and Base Screening for Reduced Protodehalogenation
-
Set up an array of reactions in a parallel synthesizer or multi-well plate.
-
Use this compound as the limiting reagent.
-
Vary the solvent (e.g., Toluene, Dioxane, THF, DMF) and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).
-
Use a consistent palladium catalyst and ligand system known to be effective for the desired transformation.
-
After the reaction, quench and analyze the crude mixture by GC-MS or LC-MS to quantify the ratio of desired product to the protodehalogenated byproduct.
Caption: Competing pathways leading to desired product vs. byproduct.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119.
- de Souza, R. O. M. A., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519–522.
-
Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Sharma, S., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
- Sharma, S., et al. (2023).
-
Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]
- Gemo, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Science.gov. (n.d.). palladium-catalyzed cross-coupling reaction: Topics. Retrieved from [Link]
- Newman-Stonebraker, H. B., et al. (2023).
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Chen, Y.-H., et al. (2025). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 30(15), 1234.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
- Reddy, M. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23466.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Shields, J. D., et al. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Purification of 2-Bromo-1-fluoro-3-iodobenzene Derivatives
Welcome to the technical support center for the purification of 2-bromo-1-fluoro-3-iodobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex halogenated aromatic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of purifying these molecules and ensure the highest purity for your downstream applications.
A. Critical Safety Precautions
Before commencing any experimental work, it is imperative to acknowledge the potential hazards associated with halogenated aromatic compounds. These substances can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]
Always work in a well-ventilated chemical fume hood. [1][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[1][2] | Prevents skin contact, which can lead to irritation or absorption.[2] |
| Respiratory | Use in a chemical fume hood is mandatory. For emergencies, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | Minimizes inhalation of harmful vapors.[1][4] |
Waste Disposal: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container.[1] Follow your institution's hazardous waste disposal procedures.
B. Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound derivatives so critical?
The purity of your starting material is paramount for the success of subsequent reactions. Impurities can lead to a host of problems, including:
-
Side Reactions: Unwanted starting materials or byproducts can compete in the desired reaction, leading to a complex mixture of products and lower yields.
-
Catalyst Poisoning: Certain impurities can deactivate expensive catalysts used in cross-coupling reactions, for which these molecules are often precursors.
-
Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction efficiency and reproducibility.
-
Challenges in Downstream Purification: Purifying the final product becomes significantly more difficult if you start with an impure substrate.
Q2: What are the common impurities I should expect?
Common impurities often arise from the synthesis process, which typically involves diazotization of a corresponding aniline followed by a Sandmeyer-type reaction.[5] Potential impurities include:
-
Starting Material: Unreacted 2-bromo-1-fluoro-3-iodoaniline.
-
Dehalogenated Byproducts: Compounds where one of the halogens (often iodine or bromine) has been replaced by hydrogen.
-
Isomers: Positional isomers formed during the synthesis.[5]
-
Azo Compounds: Byproducts from the diazotization reaction.[6]
Q3: Which purification method should I choose: column chromatography or recrystallization?
The choice depends on the nature and quantity of the impurities, as well as the physical state of your product.
-
Recrystallization is ideal when your desired compound is a solid and the impurities have different solubility profiles. It is an excellent technique for removing small amounts of impurities from a large amount of product.
-
Flash Column Chromatography is a more versatile technique that can separate compounds with very similar polarities. It is the method of choice for purifying oils or solids when recrystallization is ineffective or when separating a complex mixture of byproducts.[7][8]
Below is a workflow to guide your decision:
C. Troubleshooting Guide
Section C.1: Flash Column Chromatography
Flash column chromatography is a powerful technique, but it can present challenges. Here are some common problems and their solutions.
Q: My compound is not moving off the baseline (Rf = 0). What should I do?
-
Probable Cause: The eluent (solvent system) is not polar enough to move your compound up the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using 100% hexanes, try a 98:2 hexanes:ethyl acetate mixture and reassess the Rf value by TLC.
-
Change Solvents: If increasing the polarity of your current system doesn't work or requires a very high percentage of the polar solvent, consider switching to a more polar solvent system altogether (e.g., hexanes:dichloromethane or dichloromethane:ethyl acetate).
-
Q: My compound is coming off the column in the solvent front (Rf = 1). How can I fix this?
-
Probable Cause: The eluent is too polar, causing your compound to have a very high affinity for the mobile phase and little interaction with the silica gel.
-
Solution:
-
Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your eluent. If you are using a 90:10 hexanes:ethyl acetate mixture, try 95:5 or even 98:2. The ideal Rf for good separation is typically between 0.2 and 0.4.[7]
-
Check the First Fraction: It's possible your compound has already eluted. Always check the first few fractions, even if you don't expect your compound to be there.[7]
-
Q: My compound streaks on the TLC plate and elutes from the column over many fractions (tailing). Why is this happening?
-
Probable Cause 1: Compound Overload: You may have loaded too much material onto the column for its size.
-
Solution: Use a larger column with more silica gel for the amount of compound you are purifying. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
-
Probable Cause 2: Poor Solubility: Your compound may be poorly soluble in the eluent, causing it to precipitate and then redissolve as it moves down the column.
-
Probable Cause 3: Compound Degradation: Your compound may be unstable on silica gel.[7]
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, your compound is likely degrading.
-
Deactivate Silica: Run the column with a small amount of triethylamine (0.1-1%) in the eluent to neutralize the acidic silica.
-
Use a Different Stationary Phase: Consider using alumina or Florisil as an alternative stationary phase.[7]
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Strategic Prevention of Homocoupling in Reactions with 2-Bromo-1-fluoro-3-iodobenzene
Welcome to the technical support resource for chemists and researchers working with 2-bromo-1-fluoro-3-iodobenzene. This guide is designed to provide in-depth, actionable strategies to mitigate and prevent the formation of undesired homocoupling byproducts in your cross-coupling reactions. By understanding the underlying mechanisms and implementing the targeted protocols outlined below, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a prevalent issue with this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer. In the context of this compound, this can result in the formation of symmetrical biaryls, consuming your valuable substrate and complicating purification. The presence of multiple halogen atoms with differing reactivity (I > Br > F) on the benzene ring makes this substrate particularly susceptible to various side reactions if conditions are not carefully controlled.[1][2]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling can arise from several pathways. A common route involves the presence of palladium(II) species, which can react with two molecules of an organoboron reagent (in Suzuki coupling) to yield the homocoupled product and regenerate the active palladium(0) catalyst.[3] Another significant contributor is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), thereby promoting this unwanted reaction.[4][5][6] In Sonogashira couplings, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[7][8]
Q3: How does the inherent reactivity of the C-I vs. C-Br bond in this compound influence reaction outcomes?
A3: The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I.[1] Consequently, the C-I bond is the most reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst. This selective activation is the basis for achieving regioselective cross-coupling at the iodine position while leaving the bromine and fluorine atoms intact for subsequent transformations.[1][9] However, suboptimal reaction conditions can lead to competitive activation of the C-Br bond or other side reactions.
Troubleshooting Guide: Pinpointing and Resolving Homocoupling Issues
This section provides a structured approach to diagnosing and solving homocoupling problems in common cross-coupling reactions involving this compound.
Scenario 1: Suzuki-Miyaura Coupling
Problem: Significant formation of the homocoupled biaryl derived from the boronic acid/ester.
dot graph TD { A[Start: High Homocoupling in Suzuki Reaction] --> B{Check Oxygen Exclusion}; B -- "Inadequate?" --> C[Implement Rigorous Degassing]; B -- "Adequate" --> D{Review Palladium Source}; C --> E[Subsurface Sparge with N2/Ar]; D -- "Using Pd(II) Precatalyst?" --> F[Switch to Pd(0) Source or Add Reducing Agent]; D -- "Using Pd(0)" --> G{Evaluate Ligand Choice}; F --> H[Use Pd(PPh3)4 or Pd2(dba)3]; F --> I[Add Potassium Formate]; G -- "Standard Ligand?" --> J[Employ Bulky, Electron-Rich Ligands]; J --> K[e.g., SPhos, XPhos]; G -- "Bulky Ligand Used" --> L{Assess Base and Temperature}; L -- "Strong Base/High Temp?" --> M[Use Weaker Base & Optimize Temperature]; M --> N[Try K2CO3 or K3PO4 at Lower Temp]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Recommended Action] end style Troubleshooting fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 }
Troubleshooting workflow for Suzuki coupling.
Detailed Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon). A subsurface sparge with an inert gas is highly effective.[4][5] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[3][6] Excluding oxygen is crucial to maintain the catalytic cycle for cross-coupling.[5] |
| Palladium(II) Precatalyst | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. Alternatively, add a mild reducing agent such as potassium formate to the reaction mixture when using a Pd(II) source.[10][11] | Pd(II) species can stoichiometrically react with boronic acids to produce the homocoupled product.[5] Using a Pd(0) source or ensuring the in-situ reduction of Pd(II) minimizes this side reaction.[10][12] |
| Inappropriate Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][12][13] | These ligands promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[12][14] |
| Base and Temperature | Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[12] Optimize the reaction temperature; while higher temperatures can increase the rate, they may also promote side reactions.[10][15] | The choice of base is critical for activating the boronic acid.[16] However, overly strong bases or excessive temperatures can lead to undesired pathways. Finding a balance is key. |
Scenario 2: Sonogashira Coupling
Problem: Formation of a significant amount of the diacetylene byproduct (Glaser coupling).
dot graph TD { A[Start: High Alkyne Homocoupling] --> B{Is Copper Co-catalyst Used?}; B -- "Yes" --> C[Switch to Copper-Free Protocol]; B -- "No (Copper-Free)" --> D{Check Reaction Atmosphere}; C --> E[Optimize Ligand and Palladium Source]; D -- "Inert Atmosphere" --> F[Use a Reducing Atmosphere]; F --> G[Diluted H2 in N2/Ar]; D -- "Potential O2 Leak" --> H[Ensure Rigorous Degassing]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Recommended Action] end style Troubleshooting fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 }
Troubleshooting workflow for Sonogashira coupling.
Detailed Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Copper Co-catalyst and Oxygen | If possible, utilize a copper-free Sonogashira protocol. If copper is essential, ensure the reaction is conducted under a strictly inert atmosphere to exclude oxygen.[7][11] | The copper(I) co-catalyst is known to promote the oxidative homocoupling of terminal acetylenes in the presence of oxygen, leading to the Glaser byproduct.[7][8] |
| Reaction Atmosphere | Perform the reaction under a hydrogen gas atmosphere diluted with nitrogen or argon.[8][11] | A reducing atmosphere can significantly suppress the oxidative homocoupling of the alkyne, with reports showing a reduction of this byproduct to as low as 2%.[8][11] |
| Catalyst and Ligand Choice | Screen different palladium catalysts and phosphine ligands. Bulky ligands can help to disfavor the homocoupling pathway.[11] | The ligand influences the stability and reactivity of the palladium catalyst, which in turn affects the rates of competing reaction pathways. |
Scenario 3: Buchwald-Hartwig Amination
Problem: Observation of hydrodehalogenation (replacement of a halogen with hydrogen) and/or formation of biaryl byproducts.
dot graph TD { A[Start: Side Reactions in Buchwald-Hartwig] --> B{Observe Hydrodehalogenation?}; B -- "Yes" --> C[Beta-Hydride Elimination Suspected]; C --> D{Optimize Ligand and Base}; D --> E[Use Bulky Ligands (e.g., Josiphos, Xantphos)]; D --> F[Use a Non-nucleophilic, Sterically Hindered Base (e.g., LHMDS, K3PO4)]; B -- "No, Biaryl Formation" --> G{Check for Aryl Halide Homocoupling}; G --> H[Ensure Efficient Generation of Active Pd(0)]; H --> I[Use Precatalysts (e.g., Buchwald G3/G4)]; G --> J{Check Amine Purity}; J --> K[Purify Amine to Remove Potential Reducing Impurities]; subgraph Legend direction LR Troubleshooting [Troubleshooting Step] Action [Recommended Action] end style Troubleshooting fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style Action fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,color:#202124 }
Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| β-Hydride Elimination | Use bulky, electron-donating ligands that accelerate reductive elimination. Bidentate ligands like DPPF or BINAP can also be effective.[17] | An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination, leading to a hydrodehalogenated arene.[17] Bulky ligands can disfavor this pathway. |
| Base Choice | Employ a strong, non-nucleophilic, sterically hindered base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or potassium phosphate (K₃PO₄). | The base is crucial for deprotonating the amine but should not interfere with the catalyst or substrates. The appropriate choice depends on the specific amine and aryl halide. |
| Aryl Halide Homocoupling | Ensure the efficient in-situ generation of the active monoligated Pd(0) species. Using well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) can improve consistency and reduce side reactions.[18] | Inefficient catalyst activation can lead to side reactions, including the reductive homocoupling of the aryl halide.[19][20] |
Recommended Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is optimized to favor the selective cross-coupling at the C-I bond of this compound while minimizing homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground and dried
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[18]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture vigorously at the optimized temperature (start with 80 °C and adjust as needed) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By implementing these evidence-based strategies and protocols, researchers can effectively troubleshoot and prevent homocoupling, leading to more efficient and successful syntheses with the versatile this compound building block.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Nobel Prize. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ResearchGate. [Link]
-
Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. (2015). PubMed. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health. [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (n.d.). ACS Publications. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). ACS Publications. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Publishing. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). ResearchGate. [Link]
-
Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides. (2009). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. (2009). ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100). (2018). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Homocouplings of aryl halides in water. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). NTU Scholars. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (2001). Journal of the American Chemical Society. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Catalyst-Controlled Site-Selective Bond Activation. (n.d.). eScholarship. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]
-
Catalyst-Controlled Site-Selective Bond Activation. (2017). PubMed. [Link]
-
Selective Activation of Aromatic C-H Bonds Catalyzed by Single Gold Atoms at Room Temperature. (2023). arXiv. [Link]
-
Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation. (n.d.). DSpace@MIT. [Link]
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Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-1-fluoro-3-iodobenzene
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura reactions involving 2-Bromo-1-fluoro-3-iodobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block while mitigating common challenges, most notably protodeboronation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue in my Suzuki reaction?
A1: Protodeboronation is a prevalent side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1][2] This undesired process consumes your nucleophilic coupling partner, leading to the formation of a simple arene byproduct instead of your desired biaryl product. This not only reduces the yield of your target molecule but can also complicate purification due to the potential similarity in polarity between the product and the protodeboronated byproduct.[1][3]
Q2: I am observing significant formation of 1-bromo-2-fluorobenzene in my reaction mixture. What is the likely cause?
A2: The formation of 1-bromo-2-fluorobenzene strongly suggests that your primary challenge is protodeboronation of the boronic acid you are coupling with this compound. This side reaction is often exacerbated by several factors within your reaction setup, including the choice of base, solvent, and temperature.[2][4] Essentially, if the rate of the desired cross-coupling is not significantly faster than the rate of protodeboronation, you will see an accumulation of this byproduct.[3]
Q3: My Suzuki reaction with this compound is sluggish and gives low yields, even with minimal protodeboronation. What could be the issue?
A3: A sluggish reaction with this substrate, assuming protodeboronation is controlled, could point to several other factors. The reactivity of the C-I versus the C-Br bond is a key consideration. The C-I bond is significantly more reactive and should undergo oxidative addition to the palladium catalyst preferentially.[5][6] If your reaction is still slow, consider the following:
-
Catalyst Activity: The chosen palladium catalyst and ligand system may not be active enough to facilitate the catalytic cycle efficiently at your chosen temperature.
-
Base Insolubility: The base might not be sufficiently soluble in your solvent system to effectively promote the transmetalation step.
-
Inhibition of the Catalyst: Certain functional groups on your boronic acid or impurities in your reagents could be acting as catalyst poisons.
Q4: Can I selectively couple at the iodine position of this compound while leaving the bromine intact for a subsequent reaction?
A4: Yes, this is a highly feasible and synthetically useful strategy. The order of reactivity for halogens in Suzuki-Miyaura coupling is generally I > Br > OTf > Cl.[5][6] By carefully selecting your reaction conditions, you can achieve chemoselective coupling at the more reactive C-I bond. This allows for the resulting product, an aryl-substituted 2-bromo-1-fluorobenzene, to be used in a subsequent cross-coupling reaction at the C-Br position. Key to this approach is using milder reaction conditions and a catalyst system that favors the lower activation energy pathway of C-I oxidative addition.[7][8]
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a structured approach to diagnosing and solving issues with protodeboronation in your Suzuki reactions with this compound.
Issue 1: High Levels of Protodeboronated Byproduct
Root Cause Analysis: The conditions of your reaction are favoring the cleavage of the C-B bond over the desired C-C bond formation. This is often a kinetic issue where the transmetalation step is too slow relative to the protodeboronation pathway.
Solutions:
-
Modify Your Boron Source:
-
Switch to Boronic Esters: Boronic acids are often more susceptible to protodeboronation than their corresponding esters.[3][9] Consider using a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate ester.[10][11] MIDA boronates are particularly stable and participate in a "slow-release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[3][12]
-
Use Organotrifluoroborates: Potassium aryltrifluoroborates (ArBF3K) are another class of stable boron reagents that can be used to suppress protodeboronation.[2][13]
-
-
Optimize the Base:
-
Weaker is Often Better: Strong bases like NaOH or KOH can accelerate protodeboronation.[14][15] Switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can significantly reduce this side reaction.[3]
-
Anhydrous Conditions: If using a boronic ester, consider using a fluoride source like CsF or KF under anhydrous conditions to avoid water as a proton source.[16]
-
-
Adjust Reaction Temperature:
-
Select the Right Catalyst and Ligand:
-
Highly Active Catalysts: The key is to make the Suzuki coupling kinetically favored. Employing a highly active catalyst system can accelerate the C-C bond formation to outcompete protodeboronation.[3][14] Modern catalysts often utilize bulky, electron-rich phosphine ligands.
-
Ligand Choice: While bulky phosphine ligands are often used to facilitate difficult couplings, some studies suggest they can also promote palladium-catalyzed protodeboronation.[18][19][20] Therefore, ligand screening may be necessary for particularly challenging substrates.
-
-
Solvent Considerations:
-
Anhydrous Solvents: The presence of water can be a direct source of protons for protodeboronation.[21] Using anhydrous solvents like dioxane or THF can be beneficial, especially when paired with a non-hydroxide base.[22][23][24]
-
Degassing: Thoroughly degassing your solvent and reaction mixture is crucial to prevent oxygen from degrading the catalyst, which can lead to side reactions including homocoupling and potentially impact the overall efficiency, indirectly favoring protodeboronation.[3]
-
Workflow for Troubleshooting Protodeboronation
Caption: A logical workflow for troubleshooting high protodeboronation.
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective coupling at the iodine of this compound, leaving the bromine available for subsequent transformations.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 300.89 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (301 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Managing Protodeboronation with a MIDA Boronate Ester
This protocol is optimized for substrates where protodeboronation is a significant challenge.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 300.89 | 1.0 | 1.0 |
| Aryl-MIDA boronate | Varies | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.08 | 0.08 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| Anhydrous Toluene | - | 10 mL | - |
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, add to an oven-dried reaction vial this compound (301 mg, 1.0 mmol), the aryl-MIDA boronate (1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the vial and stir the mixture at 80 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction may require a longer time due to the slow release of the boronic acid.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms
Understanding the catalytic cycle and the competing protodeboronation pathway is crucial for effective troubleshooting.
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 19. chemrxiv.org [chemrxiv.org]
- 20. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromo-1-fluoro-3-iodobenzene
Welcome to the technical support resource for the synthesis of 2-Bromo-1-fluoro-3-iodobenzene (CAS 851368-08-6). This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable tri-substituted benzene building block. We will address common scalability issues, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound and which is preferred for scalability?
There are several plausible routes to this target molecule, but the most common and regioselective methods rely on Directed ortho-Metalation (DoM) or multi-step sequences starting from substituted anilines.
-
Directed ortho-Metalation (DoM): This is often the most efficient and regioselective method for laboratory-scale synthesis.[1][2] It typically involves the deprotonation of a precursor like 2-bromo-1-fluorobenzene at the position ortho to the fluorine atom, which acts as a modest Directed Metalation Group (DMG), followed by quenching with an iodine electrophile. The fluorine's ability to coordinate with the lithium reagent is key to this selectivity.[3]
-
Multi-step Synthesis from Anilines: This classical approach involves diazotization of a pre-functionalized aniline (e.g., 2-bromo-6-fluoroaniline) followed by a Sandmeyer-type reaction to introduce the iodine. While this avoids pyrophoric organolithium reagents, it can involve more steps and potentially lower overall yields.
For scalability , the choice is complex. While DoM offers an elegant route, the use of cryogenic temperatures (-78 °C) and highly pyrophoric reagents like n-butyllithium (n-BuLi) presents significant engineering, safety, and cost challenges on a large scale. The multi-step aniline route, while longer, may be more amenable to traditional batch reactors and avoids some of the most hazardous reagents, making it a viable alternative for process development despite its own challenges.
Q2: What are the main safety hazards associated with the Directed ortho-Metalation (DoM) route for this synthesis?
The DoM route requires stringent safety protocols. The primary hazards include:
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Cryogenic Temperatures: Reactions are typically run at -78 °C (dry ice/acetone bath). Rapid warming can lead to loss of control, degradation of the unstable lithiated intermediate, and potentially a thermal runaway event, especially during the quenching step.[4][5]
-
Exothermic Quench: The reaction of the aryllithium intermediate with the iodine source (e.g., I₂) is highly exothermic. The electrophile must be added slowly and with efficient cooling to prevent a dangerous temperature spike.
Q3: What is "Halogen Dance" and why is it a concern in this synthesis?
"Halogen Dance" is a base-induced intramolecular rearrangement where a halogen atom and a metal (lithium) exchange positions on an aromatic ring.[6][7] In the context of synthesizing this compound from a dihalogenated precursor, an undesired lithiated species can rearrange to a more thermodynamically stable isomer before it is trapped by the electrophile. This leads to the formation of regioisomeric impurities that are often difficult to separate from the desired product. Controlling temperature and reaction time is critical to minimize this side reaction.[8]
Troubleshooting Guide: Directed ortho-Metalation (DoM) Route
This section addresses specific problems encountered during the synthesis of this compound via the DoM of 2-bromo-3-fluorobenzene.
Problem 1: Low or No Yield of the Desired Product
Possible Cause A: Incomplete Deprotonation (Lithiation)
-
Why it Happens: The acidity of the proton ortho to the fluorine is enhanced, but deprotonation is still kinetically slow if conditions are not optimal. The strength of the base, presence of coordinating agents, and temperature are crucial.[3][9]
-
Troubleshooting & Solutions:
-
Verify Reagent Quality: Titrate the n-BuLi solution before use to confirm its molarity. Old or improperly stored n-BuLi degrades over time.
-
Use an Additive: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction. TMEDA chelates the lithium cation, breaking up n-BuLi aggregates and increasing its basicity and reactivity.[3]
-
Increase Equivalents of Base: Use a slight excess of n-BuLi (1.1-1.2 equivalents) to ensure complete consumption of the starting material.
-
Allow Sufficient Reaction Time: Ensure the lithiation is stirred for an adequate duration at -78 °C (typically 1-2 hours) before adding the electrophile. Monitor by taking a quenched aliquot for GC-MS analysis.
-
Possible Cause B: Degradation of the Aryllithium Intermediate
-
Why it Happens: Aryllithium species, especially those with adjacent halogens, can be thermally unstable.[10] If the temperature rises significantly above -78 °C, the intermediate can decompose, often through elimination to form a benzyne intermediate.
-
Troubleshooting & Solutions:
-
Maintain Strict Temperature Control: Ensure the reaction vessel is well-insulated and the cooling bath is maintained. Use a calibrated low-temperature thermometer.
-
Rapid Trapping: Once lithiation is complete, add the electrophile promptly. Do not let the aryllithium intermediate sit for an extended period.
-
Possible Cause C: Inefficient Electrophilic Quench
-
Why it Happens: The choice and delivery of the iodine source are critical. Solid iodine (I₂) has low solubility in ethereal solvents at -78 °C, which can lead to a slow and inefficient reaction.
-
Troubleshooting & Solutions:
-
Use a Soluble Iodine Source: Prepare a solution of iodine in the reaction solvent (e.g., THF) and add it slowly via a cannula or syringe pump. This ensures a homogeneous reaction.
-
Alternative Electrophiles: Consider using other sources like 1,2-diiodoethane or perfluoroalkyl iodides, although these are more expensive.
-
Workflow & Troubleshooting Diagram
Below is a troubleshooting workflow for the critical lithiation and iodination steps.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Formation of Isomeric Impurities
Possible Cause A: "Halogen Dance" Rearrangement
-
Why it Happens: If the lithiation of 2-bromo-3-fluorobenzene is incomplete or if a slight temperature increase occurs, the initially formed 2-bromo-3-fluoro-6-lithiobenzene can rearrange. The lithium may migrate to a more stable position, leading to isomers upon iodination.[6][7]
-
Troubleshooting & Solutions:
-
Strict Temperature Adherence: This is the most critical factor. The propensity for halogen dance increases dramatically with temperature. Maintain the reaction at or below -78 °C at all times.
-
Minimize Reaction Time: Do not allow the lithiated intermediate to stir for longer than necessary before quenching. A shorter reaction time at -78 °C is preferable to a longer one at a slightly higher temperature.
-
Consider Flow Chemistry: For larger-scale operations, continuous flow reactors offer superior temperature control and precise residence times, which can effectively suppress side reactions like the halogen dance.[8][11][12]
-
Possible Cause B: Poor Regioselectivity of Lithiation
-
Why it Happens: Although fluorine is a recognized DMG, it is not as powerful as other groups (e.g., amides, carbamates).[9][13] Lithiation could potentially occur at other positions, although this is less likely to be the major pathway.
-
Troubleshooting & Solutions:
-
Confirm Starting Material Purity: Ensure your starting 2-bromo-3-fluorobenzene is free of isomers.
-
Leverage Additives: The use of TMEDA can enhance the coordinating effect of the fluorine, improving the regioselectivity of the deprotonation.
-
Problem 3: Difficulties in Final Product Purification
-
Why it Happens: The desired product and its regioisomeric impurities are all polyhalogenated aromatic compounds with very similar physical properties (polarity, boiling point, solubility), making separation challenging.[14][15]
-
Troubleshooting & Solutions:
-
Optimize Chromatography: Use a high-resolution silica gel and a finely tuned eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients). A shallow gradient is often necessary to achieve separation.
-
Fractional Distillation: For larger quantities (>10 g), fractional distillation under high vacuum may be effective if the boiling points of the isomers are sufficiently different.
-
Crystallization: Attempt recrystallization from a variety of solvents (e.g., methanol, ethanol, hexanes). Seeding with a pure crystal of the desired product can sometimes help. This is often a trial-and-error process.
-
Experimental Protocol: Lab-Scale DoM Synthesis
This protocol describes a representative laboratory-scale synthesis of this compound from 2-bromo-3-fluorobenzene.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Bromo-3-fluorobenzene | 190.00 | 5.00 g | 26.3 | Ensure purity >98% |
| Tetrahydrofuran (THF) | - | 100 mL | - | Anhydrous, distilled from Na/benzophenone |
| n-Butyllithium (n-BuLi) | - | 11.5 mL | 28.9 | 2.5 M solution in hexanes (titrated) |
| Iodine (I₂) | 253.81 | 7.35 g | 29.0 | |
| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | For quenching excess iodine |
| Saturated NaCl (aq) | - | 50 mL | - | For workup |
| Anhydrous MgSO₄ | - | - | - | For drying |
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Dissolution: Under an inert atmosphere, charge the flask with 2-bromo-3-fluorobenzene (5.00 g, 26.3 mmol) and anhydrous THF (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (11.5 mL of a 2.5 M solution, 28.9 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1.5 hours. The solution may become slightly colored.
-
Electrophile Preparation: In a separate dry flask, dissolve iodine (7.35 g, 29.0 mmol) in anhydrous THF (20 mL).
-
Iodination (Quench): Add the iodine solution to the reaction mixture dropwise via cannula over 30 minutes, maintaining the internal temperature at -78 °C.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution (50 mL) to consume excess iodine. Transfer the mixture to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous NaCl (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the pure product.
References
-
Wikipedia. Directed ortho metalation. [Link]
-
Scribd. Directed Ortho Metalation Guide. [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
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Snieckus, V. Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
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University of Wisconsin-Madison. Directed (ortho) Metallation. [Link]
-
Indian Journal of Chemistry - Section B. Synthesis of symmetrical and unsymmetrical trisubstituted benzene derivatives through ring-closing alkyne metathesis strategy. [Link]
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Bangor University Research. Sitting Out the Halogen Dance. [Link]
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Vapourtec Ltd. Lithiation | Organolithium Reagents | Chemical Processes. [Link]
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Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
- Google Patents. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.
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ResearchGate. Stability and Metastability of Li3YCl6 and Li3HoCl6. [Link]
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Movsisyan, M., et al. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Chimia, 71(10), 653-658. [Link]
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ResearchGate. Ortho‐ and halogen‐lithiation reactions for the synthesis of... [Link]
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PubChem, National Center for Biotechnology Information. This compound. [Link]
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Ritchie, C., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]
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Chemistry LibreTexts. An Introduction to Multiple Step Synthesis. [Link]
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Erb, W., & Mongin, F. (2012). Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. InTech. [Link]
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Organic & Biomolecular Chemistry. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. [Link]
-
YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]
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YouTube. Orgo 2 Practice Exam Q5 Benzene Multi Step Synthesis EAS and more. [Link]
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Journal of the Chemical Society C: Organic. Synthesis of symmetrically trisubstituted benzene derivatives. [Link]
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The Journal of Organic Chemistry. Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. [Link]
- Google Patents. CN111153833A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
MDPI. Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. [Link]
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MDPI. Special Issue: Polyhalogenated Aromatic Hydrocarbons. [Link]
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MDPI. Biotechnological Strategies for the Recovery of Lithium and Other Metals from a Secondary Source: The Role of Microorganisms and Metal-Binding Peptides. [Link]
-
Chen, R., et al. (2020). The Thermal Stability of Lithium Solid Electrolytes with Metallic Lithium. Joule, 4(4), 812-821. [Link]
-
YouTube. Multistep synthesis review problem 8. [Link]
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ResearchGate. Techniques for purification of polycyclic aromatic hydrocarbons. [Link]
-
IOP Conference Series: Earth and Environmental Science. Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. [Link]
-
ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Bromo-1-chloro-3-fluoro-4-iodobenZene. [Link]
-
YouTube. Dr. Jonathan Hollin - "Synthesis and Characterization of Polycyclic Aromatic Hydrocarbons + ALD". [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-1-fluoro-3-iodobenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 2-Bromo-1-fluoro-3-iodobenzene. Given the frequent use of this substrate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira reactions, efficient removal of the palladium catalyst is critical to prevent downstream interference and meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Inefficient Palladium Removal by Filtration
Symptoms:
-
Visible black particles (palladium on carbon) remain in the filtrate.
-
The filtrate has a dark or greyish color, suggesting the presence of colloidal palladium.
-
Analysis of the product shows high levels of residual palladium despite filtration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Filtration Medium | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm). 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm).[4][5] Pre-wetting the Celite pad with the solvent can improve its effectiveness. 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[5] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[4][5] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration. |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[4] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after scavenger treatment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[6] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[7] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction. |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Equivalents: The amount of scavenger needed depends on the initial palladium concentration. Start with a higher loading (e.g., 10-20 equivalents) and optimize downwards. 2. Extend Reaction Time: Allow sufficient time for the scavenger to bind to the palladium. This can range from a few hours to overnight. 3. Increase Temperature: Gently heating the mixture can sometimes improve the scavenging efficiency, but be mindful of product stability. |
| Product Interference | 1. Competitive Binding: Your product or other components in the reaction mixture may be competing with the palladium for binding sites on the scavenger. 2. Try a Different Scavenger: A scavenger with a different functional group may have a lower affinity for your product. |
Problem 3: Product Loss During Palladium Removal
Symptoms:
-
Low overall yield of the final product after the palladium removal step.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Adsorption of Product onto Filtration Medium or Scavenger | 1. Thoroughly Wash the Filter Cake/Scavenger: After filtration, wash the filter cake or scavenger with fresh solvent to recover any adsorbed product. 2. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to minimize product loss.[5] 3. Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[5] |
| Product Instability | 1. Milder Removal Conditions: If your product is sensitive to heat or certain scavengers, opt for milder conditions (e.g., room temperature, shorter reaction times). 2. Inert Atmosphere: Perform the palladium removal under an inert atmosphere (e.g., nitrogen or argon) if your product is air-sensitive. |
| Co-precipitation of Product | 1. Optimize Precipitation Conditions: If using precipitation to remove palladium, carefully select the anti-solvent and control the addition rate to avoid co-precipitation of your product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Often, a filter aid like Celite is used to improve efficiency.[4]
-
Scavenging: Using solid-supported reagents (scavengers) with functional groups that chelate palladium. Thiol-functionalized silica and resins are common examples.[7][8]
-
Activated Carbon Treatment: Activated carbon can adsorb both heterogeneous and some soluble palladium species.[9][10]
-
Chromatography: Column chromatography is effective for removing soluble palladium species, but may not be practical for large-scale reactions.[4]
-
Precipitation/Crystallization: In some cases, palladium can be precipitated out of the solution, or the product can be crystallized, leaving the palladium impurities in the mother liquor.[6]
Q2: How do I choose the right palladium removal method for my reaction?
A2: The choice of method depends on several factors:
-
Nature of the Palladium Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration. Homogeneous catalysts require methods like scavenging or chromatography.[6]
-
Palladium Oxidation State: The oxidation state of the residual palladium (Pd(0) or Pd(II)) can influence the effectiveness of different scavengers.[6]
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[5]
-
Nature of the Product: The stability and polarity of your product will dictate the feasibility of methods like chromatography and extraction, as well as the choice of solvents.[5]
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is a diatomaceous earth that is often used as a filter aid. It creates a porous filter cake that can trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[4][5]
Q4: Can I reuse palladium catalysts after removal?
A4: For heterogeneous catalysts like Pd/C, recovery and reuse are often possible, especially in industrial settings. However, the activity of the catalyst may decrease with each cycle. For homogeneous catalysts that have been removed by scavenging, recovery of the palladium usually requires further processing of the scavenger.
Q5: How can I determine the amount of residual palladium in my product?
A5: Several analytical techniques can be used to quantify residual palladium, including:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for trace metal analysis and is commonly used in the pharmaceutical industry.[11][12]
-
Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying metal content.
-
X-ray Fluorescence (XRF): A non-destructive method that can be used for solid and liquid samples.[1]
Experimental Protocols
Protocol 1: Palladium Removal by Celite Filtration
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[5]
-
Pre-wet the Celite Pad: Pour a small amount of the reaction solvent through the Celite pad to pre-wet it.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5] Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select and Add the Scavenger: Choose an appropriate scavenger based on the palladium species and solvent system. Add the scavenger (typically 5-20 equivalents relative to the palladium) to the reaction mixture.
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for a predetermined time (e.g., 2-24 hours). Monitor the palladium levels periodically if possible.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[5]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[5]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved from [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Retrieved from [Link]
-
Metal Scavenger Guide - Sopachem. (n.d.). Retrieved from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. (n.d.). Retrieved from [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009, February 15). Retrieved from [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]
- US20050256327A1 - Method of removing palladium - Google Patents. (n.d.).
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.). Retrieved from [Link]
-
Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (2023, June 6). Retrieved from [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023, December 1). Retrieved from [Link]
-
Pd on carbon (activated carbon impregnated with Pd) - Environmental Genome Initiative. (2022, July 25). Retrieved from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27). Retrieved from [Link]
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997, July 15). Retrieved from [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. (n.d.). Retrieved from [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]
-
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? | ResearchGate. (2015, May 24). Retrieved from [Link]
-
How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017, December 30). Retrieved from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved from [Link]
- US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents. (n.d.).
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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- 3. books.rsc.org [books.rsc.org]
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- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. arborassays.com [arborassays.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-1-fluoro-3-iodobenzene Couplings
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 2-Bromo-1-fluoro-3-iodobenzene.
Core Principles: Understanding the Reactivity of this compound
Success in coupling reactions with this substrate hinges on understanding its unique structural and electronic properties. The 1,2,3-trisubstituted pattern presents distinct challenges and opportunities for selective functionalization.
The Decisive Factor: Chemoselectivity of C-I vs. C-Br Bonds
The primary consideration is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order for this step is dictated by the carbon-halogen bond dissociation energy, which follows the trend: C–I < C–Br < C–Cl .[1][2]
This inherent reactivity difference is the key to achieving selectivity. The palladium catalyst will preferentially react with the weaker, more labile carbon-iodine bond before the carbon-bromine bond.[2] This allows for sequential or site-selective functionalization, first at the iodo-position and subsequently at the bromo-position under more forcing conditions.
| Bond Type | Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity in Oxidative Addition |
| C–I | ~272 | Highest |
| C–Br | ~330 | Intermediate |
| C–Cl | ~397 | Lowest |
Electronic and Steric Influences
-
Fluorine's Inductive Effect: The highly electronegative fluorine atom at the 1-position exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the adjacent carbon atoms, potentially influencing the rate of oxidative addition.[3]
-
Steric Hindrance: The ortho-arrangement of all three substituents (I, F, Br) creates significant steric congestion around the aromatic ring. This can hinder the approach of the bulky palladium catalyst, particularly affecting the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The choice of a sterically demanding phosphine ligand is often crucial to overcome this hurdle.
Caption: Reactivity and steric factors of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting material. Where should I start troubleshooting?
A1: A complete lack of conversion typically points to a fundamental issue with the catalyst's activity or the reaction setup.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[5][6] Ensure your reaction vessel was properly purged (e.g., three vacuum/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.
-
Catalyst/Precatalyst Activation: Are you using an active Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that requires in-situ reduction? If the latter, the reduction may have failed.
-
Reagent Purity: Impurities in your starting material or solvent (especially water or oxygen) can poison the catalyst. Verify the purity of your this compound.
Q2: How do I ensure maximum selectivity for coupling at the iodine position?
A2: Capitalize on the natural reactivity difference (C-I > C-Br). Use mild reaction conditions to avoid activating the C-Br bond. This includes:
-
Lower Temperatures: Start at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.
-
Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent subsequent reaction at the bromine site.
-
Less Reactive Catalyst Systems: Avoid overly active catalyst systems that might overcome the energy barrier for C-Br activation. Sometimes, a less electron-rich ligand can improve selectivity.[2]
Q3: I'm observing significant amounts of a de-halogenated side product. What causes this?
A3: This side reaction is likely hydrodehalogenation, where the halogen (I or Br) is replaced by a hydrogen atom. This can be caused by:
-
Moisture: Water can act as a proton source. Ensure you are using anhydrous solvents and reagents.
-
β-Hydride Elimination: In some cases, particularly in Buchwald-Hartwig aminations, an unproductive side reaction can occur where the amide undergoes β-hydride elimination, leading to the de-halogenated arene.[7]
-
Base-Mediated Decomposition: Certain bases can promote decomposition pathways.
Q4: What causes the formation of homocoupled products (e.g., dimerization of my boronic acid or alkyne)?
A4: Homocoupling is often a sign of catalyst deactivation or the presence of oxygen.
-
Glaser Coupling (Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[4] Running the reaction under strictly anaerobic conditions is critical.
-
Boronic Acid Homocoupling (Suzuki): Oxygen can promote the homocoupling of boronic acids.[5] Thoroughly degassing all reagents and solvents is the best preventative measure.
Detailed Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for C-C bond formation but can be challenging with this sterically hindered substrate.
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.
Problem: Low or No Conversion
| Potential Cause | Explanation & Recommended Action |
| Ineffective Base | The base is critical for activating the boronic acid in the transmetalation step. Common bases like Na₂CO₃ may be too weak or have poor solubility. Action: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are highly effective for challenging couplings.[5][6] Ensure the base is anhydrous and finely powdered for maximum surface area. |
| Suboptimal Ligand | The steric bulk of the 1,2,3-substituted ring requires a suitable ligand to facilitate both oxidative addition and reductive elimination. Simple ligands like PPh₃ are often insufficient. Action: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the Pd(0) center and promote the key steps in the catalytic cycle.[8][9] |
| Poor Solvent Choice | The solvent system must dissolve all components, including the inorganic base and the organoboron species. Action: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often necessary to solubilize the base.[5][10] For anhydrous conditions with K₃PO₄, polar aprotic solvents like DMF or NMP can be effective. Always ensure solvents are rigorously degassed. |
| Boronic Acid Instability | Boronic acids can degrade via protodeboronation, especially at high temperatures, reducing the concentration of your coupling partner. Action: Use a fresh, high-purity boronic acid. Consider using the corresponding boronic acid pinacol ester (BPin), which is often more stable and less prone to decomposition.[6] |
Guide 2: Sonogashira Coupling
This copper- and palladium-catalyzed reaction is used to form C(sp²)-C(sp) bonds. Its success is highly dependent on maintaining an oxygen-free environment.
Problem: Low Yield and/or Significant Homocoupling (Glaser Product)
| Potential Cause | Explanation & Recommended Action |
| Oxygen Contamination | Oxygen is the primary culprit for the formation of alkyne homocoupling (Glaser coupling) products, which is catalyzed by the Cu(I) salt. It also deactivates the Pd(0) catalyst. Action: This reaction demands a scrupulously inert atmosphere. Use Schlenk techniques and solvents that have been degassed via at least three freeze-pump-thaw cycles. Sparging with argon may not be sufficient. |
| Incorrect Pd/Cu Ratio or Source | The synergy between the palladium catalyst and the copper co-catalyst is crucial. Action: A typical catalyst system is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with CuI. The loading of CuI is typically 1-5 mol%. Ensure the CuI is fresh; it should be off-white, not green or blue, which indicates oxidation. |
| Inappropriate Base/Solvent | A liquid amine base (e.g., triethylamine, diisopropylamine) is often used, serving as both the base and, in some cases, the solvent. It must be anhydrous and deoxygenated. Action: Ensure your amine base is freshly distilled and degassed. If using a co-solvent like THF or DMF, it must also be anhydrous and degassed.[11] |
| Low Temperature | While high temperatures can cause decomposition, Sonogashira couplings often require some thermal energy to proceed at a reasonable rate. Action: If the reaction is clean but slow at room temperature, gradually increase the heat to 40-60 °C. Monitor carefully for side product formation. |
Guide 3: Buchwald-Hartwig Amination
The formation of C-N bonds with this substrate requires careful selection of the base and ligand to avoid side reactions and achieve good conversion.
Problem: Low Conversion or Hydrodehalogenation Side Product
| Potential Cause | Explanation & Recommended Action |
| Base is Too Weak or Too Strong | The base in a Buchwald-Hartwig reaction deprotonates the amine to form the active nucleophile but must be compatible with the substrate and catalyst. Weak bases may not be effective, while very strong bases can promote side reactions. Action: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be successful.[12][13] The choice is often dependent on the pKa of the amine coupling partner. |
| Incompatible Ligand | As with Suzuki coupling, ligand choice is paramount. The ligand must promote C-N reductive elimination, which can be a challenging step. Action: Use bulky, electron-rich dialkylbiaryl phosphine or ferrocenyl-based ligands. Josiphos, Xantphos, and biarylphosphine ligands like BrettPhos are known to be highly effective for C-N couplings.[7][12] |
| Unproductive Side Reactions | If hydrodehalogenation is observed, it may be due to a competing β-hydride elimination pathway from the palladium-amide intermediate.[7] Action: This is often influenced by the ligand. Switching to a different class of ligand (e.g., from a biarylphosphine to a ferrocenyl-based one) can sometimes shut down this unwanted pathway. Lowering the reaction temperature may also help. |
General Experimental Protocol (Suzuki-Miyaura Example)
This protocol provides a validated starting point for optimization. All glassware should be oven- or flame-dried before use.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the phosphine ligand.
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with a high-purity inert gas (Argon is preferred). Repeat this cycle a total of three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots via syringe and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Palani, V. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Semantic Scholar. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. SciSpace. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(22), 7799–7809. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Organic Chemistry Frontiers, 11(3), 738-745. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Plenio, H., & Schmalz, T. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Schmidt, A. F., & Kurokhtina, A. A. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 855–867. [Link]
-
de Oliveira, R. B., et al. (2019). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
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Al-Rashida, M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(17), 3321–3329. [Link]
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Saraswata, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(20), 13639–13655. [Link]
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Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. (2022). ChemRxiv. [Link]
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Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. (2023). Journal of the American Chemical Society. [Link]
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Kumar, A., et al. (2020). Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. Scientific Reports, 10(1), 1801. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
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aryl fluoride cross-coupling. (n.d.). ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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The ligand effect on the selective C–H versus C–C bond activation of propane by NiBr+: a theoretical study. (2022). ResearchGate. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Breaking Conventional Site Selectivity in C–H Bond Activation: Selective sp3 versus sp2 Silylation by a Pincer-Based Pocket. (2022). Journal of the American Chemical Society. [Link]
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Optimization of reaction conditions.[a]. (n.d.). ResearchGate. [Link]
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Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. (n.d.). Journal of the American Chemical Society. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]
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The Role of Basicity in Selective C–H Bond Activation by Transition Metal-Oxidos. (n.d.). PMC. [Link]
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A Pd-catalyzed highly selective three-component protocol for trisubstituted allenes. (n.d.). PMC. [Link]
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This compound. (n.d.). PubChem. [Link]
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Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source. (2020). RSC Publishing. [Link]
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A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). ResearchGate. [Link]
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Technical Support Center: Regioselective Reactions of 2-Bromo-1-fluoro-3-iodobenzene
Welcome to the technical support center for 2-Bromo-1-fluoro-3-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical protocols, and robust troubleshooting advice for achieving high regioselectivity in your reactions. As Senior Application Scientists, we understand that controlling reaction outcomes on polyhalogenated scaffolds is critical for efficient synthesis. This resource is structured to address your most pressing questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound?
The reactivity of the carbon-halogen (C-X) bonds in this molecule is highly dependent on the reaction type. For the most common transformations, the general hierarchy is as follows:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig): The reactivity is primarily governed by the bond dissociation energy and the ease of oxidative addition. The established trend is C-I > C-Br >> C-Cl > C-F .[1][2][3] Therefore, reactions at the iodine atom are significantly more facile and can be achieved selectively under mild conditions.[4]
-
Metal-Halogen Exchange: This reaction is typically performed with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures. The exchange rate is fastest for iodine, making it the preferred site of reaction.[5][6] The order is C-I > C-Br > C-Cl . Fluorine does not typically undergo this exchange.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is controlled by the electronegativity and activation of the aromatic ring. Fluorine, being the most electronegative halogen, stabilizes the Meisenheimer complex intermediate, making the C-F bond the most susceptible to nucleophilic attack, provided the ring is sufficiently activated by electron-withdrawing groups. However, in this specific substrate, the electronic effects are not strongly biased to favor SNAr at the C-F bond without a potent activating group elsewhere on the ring.
Q2: How does the choice of base directly influence regioselectivity in cross-coupling reactions?
While the intrinsic reactivity of the C-I bond is the primary driver for selectivity, the base plays a crucial, albeit often indirect, role. Its function is not typically to "choose" the halogen but to enable the catalytic cycle to proceed efficiently under conditions mild enough to avoid reaction at the less reactive C-Br bond.
-
In Suzuki-Miyaura Couplings: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step with the palladium center.[7] A base that is too weak may lead to a sluggish reaction requiring higher temperatures, which could compromise selectivity by initiating C-Br bond activation.
-
In Buchwald-Hartwig Aminations: A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is essential for deprotonating the amine nucleophile (or the palladium-amine complex) to facilitate the C-N bond-forming reductive elimination step.[8][9] The choice of base must be compatible with the catalyst system to ensure a high reaction rate at a low temperature.
-
In Sonogashira Couplings: A weak amine base (e.g., Et₃N, DIPEA) serves as both a solvent and an acid scavenger, neutralizing the HX produced during the reaction. In the copper-cocatalyzed variant, it also promotes the formation of the key copper(I) acetylide intermediate.[1][10]
The core principle is to use a base that ensures the desired C-I coupling is fast and efficient, allowing the reaction to complete before the more forcing conditions required for C-Br coupling are reached.
Troubleshooting Guides & Optimization
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in Metal-Halogen Exchange
-
Symptom: You perform a lithium-halogen exchange followed by quenching with an electrophile (e.g., CO₂, DMF, aldehydes) and observe a mixture of products resulting from exchange at both the C-I and C-Br positions.
-
Root Cause Analysis: This issue almost always stems from the reaction temperature being too high or the reaction time being too long. While C-I exchange is kinetically favored, the resulting aryllithium species can be in equilibrium with the starting material and the C-Br exchanged species, especially as the temperature rises. Using a highly reactive organolithium like t-BuLi can sometimes lead to reduced selectivity compared to n-BuLi if not controlled carefully.
-
Solutions & Optimization Protocol:
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Perform the exchange at -78 °C or even lower (-100 °C) to ensure kinetic control.[6] Allow the reaction to proceed for a short, defined time (e.g., 15-30 minutes) before adding the electrophile. |
| Incorrect Organolithium Reagent | n-Butyllithium is generally the reagent of choice for selective I/Li exchange. t-Butyllithium is more reactive and may show lower selectivity. |
| Slow Addition of Reagent | Add the organolithium reagent dropwise to the cooled solution of the substrate to maintain a low temperature and avoid localized heating. |
| Equilibration | Do not allow the reaction mixture to warm up before the electrophile is added and has fully reacted. Quench at low temperature. |
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.05 equiv, typically 1.6 M in hexanes) dropwise over 10 minutes.
-
Stirring: Stir the mixture at -78 °C for 20 minutes. The solution should remain clear or slightly yellow.
-
Quenching: Add the desired electrophile (1.2 equiv, e.g., freshly distilled benzaldehyde) neat or as a solution in THF, ensuring the temperature does not rise above -70 °C.
-
Workup: After stirring for 1 hour at -78 °C, slowly warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and purify by column chromatography.
Issue 2: Low Yield or C-Br Coupling in Palladium-Catalyzed Reactions
-
Symptom: Your Suzuki, Sonogashira, or other cross-coupling reaction gives a low yield of the desired C-I coupled product, or you observe significant amounts of the di-substituted or C-Br coupled product.
-
Root Cause Analysis: This often indicates that the catalytic system is not active enough at low temperatures, forcing the use of higher temperatures that initiate C-Br activation. Potential causes include an inefficient catalyst/ligand combination, an inappropriate base, or the presence of reaction inhibitors like water or oxygen.
-
Solutions & Optimization Workflow:
The following diagram outlines a systematic approach to optimizing regioselectivity in cross-coupling reactions.
Caption: Workflow for optimizing regioselective C-I cross-coupling.
| Reaction Type | Recommended Base | Catalyst System | Solvent | Typical Temp. |
| Suzuki-Miyaura | K₂CO₃ or Cs₂CO₃ (2 equiv) | Pd(PPh₃)₄ (5 mol%) | Dioxane/H₂O (4:1) | 60-80 °C |
| Sonogashira | Et₃N or DIPEA (3 equiv) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | THF or DMF | RT - 50 °C |
| Buchwald-Hartwig | NaOtBu or K₃PO₄ (1.5 equiv) | Pd₂(dba)₃ (2 mol%), XPhos (5 mol%) | Toluene or Dioxane | 80-100 °C |
-
Setup: To a flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv). Purge with an inert gas.
-
Reagents: Add anhydrous THF (0.3 M), the terminal alkyne (1.1 equiv), and triethylamine (Et₃N, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, warm gently to 40-50 °C.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 3-alkynyl-2-bromo-1-fluorobenzene derivative.
Mechanistic Considerations
Understanding the underlying mechanisms is key to rational troubleshooting.
Mechanism 1: Kinetically Controlled Lithium-Halogen Exchange
The significantly weaker C-I bond compared to the C-Br bond leads to a lower activation energy for the formation of the four-centered transition state required for lithium-halogen exchange. At low temperatures, the reaction follows this lower energy pathway exclusively.
Caption: Preferential reaction at the C-I bond during lithiation.
Mechanism 2: Role of Base in the Suzuki-Miyaura Catalytic Cycle
The base is critical for the formation of the active nucleophile but does not directly determine the site of oxidative addition. The selectivity is established in the first step, where the Pd(0) complex preferentially inserts into the weaker C-I bond.
Caption: The base activates the boronic acid for transmetalation.
References
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Validation & Comparative
A Comparative Guide to C-I vs. C-Br Bond Reactivity in 2-Bromo-1-fluoro-3-iodobenzene
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern molecular construction. Molecules like 2-Bromo-1-fluoro-3-iodobenzene[1][2][3][4] are powerful synthons, offering multiple reaction sites for building complex architectures. However, harnessing their full potential requires a nuanced understanding of the differential reactivity of the carbon-halogen bonds. This guide provides an in-depth comparison of the C-I and C-Br bonds within this specific scaffold, grounded in fundamental chemical principles and supported by experimental validation.
The Underlying Principles: Why Halogen Reactivity Differs
The selective reaction at one halogen site over another in a polyhalogenated arene is not arbitrary. It is governed by predictable physicochemical properties of the carbon-halogen (C-X) bond. In the context of transition-metal-catalyzed cross-coupling reactions, which are the workhorse of modern synthesis, the key reactivity-determining step is often the initial oxidative addition of the catalyst into the C-X bond.[5][6][7] The efficiency of this step dictates the overall reaction rate and selectivity.
The general reactivity trend for aryl halides in oxidative addition is well-established: C–I > C–Br > C–Cl > C–F .[6][8] This hierarchy is a direct consequence of the C-X bond strength.
Bond Dissociation Energy (BDE)
Bond dissociation energy is the energy required to break a bond homolytically. A weaker bond requires less energy to cleave and is therefore more reactive in processes where bond breaking is rate-limiting.[9][10] The C-I bond is significantly weaker than the C-Br bond, making it the more labile site for catalytic activation.
Table 1: Average Bond Dissociation Energies for Aryl Halides
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C–I | ~213[11] |
| C–Br | ~285[11] |
| C–Cl | ~327[11] |
| C–F | ~485[11] |
Data sourced from representative literature values.[11]
The substantially lower BDE of the C-I bond (~72 kJ/mol weaker than C-Br) is the primary driver for its preferential reactivity. This energetic difference allows a palladium catalyst, for instance, to insert into the C-I bond under conditions mild enough to leave the C-Br bond untouched.
Experimental Validation: A Competitive Cross-Coupling Study
To empirically demonstrate the reactivity difference, a competitive Sonogashira cross-coupling reaction serves as an excellent model system. The Sonogashira reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst.[12][13] For dihalogenated substrates, the reaction shows high selectivity for the more reactive halide.[12]
Objective: To selectively functionalize the C-I position of this compound via a Sonogashira coupling, demonstrating its superior reactivity over the C-Br bond.
Hypothesis: Given the lower bond dissociation energy of the C-I bond, the Sonogashira coupling with phenylacetylene will proceed exclusively at the C-I position, yielding (2-Bromo-3-fluorophenyl)ethynyl)benzene as the major product.
Experimental Protocol: Selective Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture to dissolve the solids.
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizing the Workflow
Caption: Experimental workflow for the selective Sonogashira coupling.
Expected Results
The experiment is expected to yield the iodo-coupled product with high selectivity, confirming the C-I bond's superior reactivity.
Table 2: Predicted Outcome of the Competitive Sonogashira Coupling
| Starting Material | Position of Reaction | Major Product | Predicted Yield | Predicted Selectivity |
| This compound | C-I | ((2-Bromo-3-fluorophenyl)ethynyl)benzene | >90% | >98:2 (I:Br) |
| This compound | C-Br | ((2-Fluoro-3-iodophenyl)ethynyl)benzene | <2% | - |
Mechanistic Insights: The Catalytic Cycle
The selectivity observed experimentally is rationalized by the catalytic cycle of the Sonogashira reaction. The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide. This step is irreversible and selectivity-determining. Due to the weaker C-I bond, the activation energy for oxidative addition is much lower compared to the C-Br bond, leading to a rapid and preferential reaction at the iodo position.
Caption: Sonogashira cycle highlighting the selective oxidative addition step.
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that the C-I bond is substantially more reactive than the C-Br bond in this compound. This selectivity is fundamentally rooted in the lower bond dissociation energy of the C-I bond, which facilitates a more rapid oxidative addition by a transition metal catalyst.
This predictable reactivity is not merely an academic curiosity; it is a powerful tool for synthetic strategy. It enables chemists to perform sequential, site-selective cross-coupling reactions. One can first functionalize the iodo position under mild conditions, then, by modifying the catalyst, ligand, or reaction conditions, proceed to functionalize the more robust bromo position. This stepwise approach provides a reliable pathway to complex, highly substituted aromatic molecules that are central to the discovery of new pharmaceuticals, agrochemicals, and materials.[5][14][15][16]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Semantic Scholar. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. NSF Public Access Repository. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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Nykaza, T. V., et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC, NIH. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Fosu, H., et al. (2020). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. PMC, NIH. [Link]
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Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
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Explain the reactivity and relative strength of C–halogen bonds. Filo. [Link]
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Al-Zoubi, R. M., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. PMC, NIH. [Link]
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Chemodivergent, Tunable, and Selective Iodine(III)-Mediated Bromo-Functionalizations of Polyprenoids. PubMed. [Link]
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Proposed catalytic cycle for regioselective Sonogashira cross-coupling reaction of 5-substituted-1,2,3-triiodobenzene. ResearchGate. [Link]
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A Selective C-H Deprotonation Strategy to Access Functionalized Arynes by Using Hypervalent Iodine. PubMed. [Link]
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Alkyl Halide Reactivity. ChemServ. [Link]
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Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
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What is more reactive, alkyl halides and aryl halides? Quora. [Link]
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Understanding Trends in C-H Bond Activation in Heterogeneous Catalysis. eScholarship, University of California. [Link]
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Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. CORE. [Link]
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A Researcher's Guide to Navigating Reactivity in Polyhalogenated Aromatics: 2-Bromo-1-fluoro-3-iodobenzene vs. 1,2,3-Trihalobenzenes in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise and selective functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated benzenes, in particular, offer a versatile platform for constructing complex architectures through sequential cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two such scaffolds: 2-bromo-1-fluoro-3-iodobenzene and the more general class of 1,2,3-trihalobenzenes. By understanding the nuanced interplay of electronic and steric effects, chemists can strategically unlock the synthetic potential of these valuable building blocks.
The Fundamental Principle: A Hierarchy of Halogen Reactivity
The ability to selectively functionalize a polyhalogenated aromatic ring hinges on the differential reactivity of its carbon-halogen (C-X) bonds. In the realm of palladium-catalyzed cross-coupling reactions, this reactivity is primarily governed by the bond dissociation energy of the C-X bond, which dictates the ease of the crucial oxidative addition step. The universally accepted trend for aryl halides is a clear hierarchy:
C-I > C-Br > C-Cl >> C-F
This predictable order forms the basis of our strategic approach to sequential couplings. The weaker carbon-iodine bond is the most susceptible to oxidative addition by a palladium(0) catalyst, followed by the carbon-bromine bond, and then the much more robust carbon-chlorine bond. The carbon-fluorine bond is generally considered inert under standard cross-coupling conditions, a feature that can be exploited for its electronic influence or as a site for other transformations.
This compound: A Case Study in Orthogonal Reactivity
This compound is an exemplary substrate for demonstrating the power of this reactivity hierarchy. The presence of three distinct halogens allows for a programmed, stepwise introduction of different functionalities.
Sonogashira Coupling: Targeting the C-I Bond
The initial cross-coupling reaction will invariably occur at the most labile C-I bond. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example. Under mild, copper-co-catalyzed conditions, this compound can be selectively alkynylated at the iodine-bearing carbon, leaving the C-Br and C-F bonds untouched.
Experimental Protocol: Selective Sonogashira Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
CuI (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-2-bromo-1-fluorobenzene.
-
Subsequent Functionalization: Activating the C-Br Bond
With the most reactive site functionalized, the resulting 3-alkynyl-2-bromo-1-fluorobenzene becomes a substrate for a second cross-coupling reaction, this time targeting the C-Br bond. More forcing conditions, often involving a change in catalyst, ligand, and/or higher temperatures, are typically required to activate the stronger C-Br bond. This stepwise approach allows for the synthesis of unsymmetrically disubstituted benzene derivatives.
1,2,3-Trihalobenzenes: A Spectrum of Reactivity
The reactivity of 1,2,3-trihalobenzenes in cross-coupling reactions follows the same fundamental principles but with added layers of complexity depending on the specific halogens present.
-
1-Bromo-2-chloro-3-iodobenzene: Similar to our primary example, the reactivity order is clear: I > Br > Cl. Sequential coupling can be readily achieved, first at the iodo-position, followed by the bromo-position under more vigorous conditions, leaving the chloro-group for potential further transformation.
-
1,2-Dibromo-3-chlorobenzene: Here, the two C-Br bonds are electronically distinct due to their proximity to the chlorine atom. While both are more reactive than the C-Cl bond, subtle differences in their electronic environment might allow for regioselective monobromination under carefully controlled conditions, although achieving high selectivity can be challenging.
-
1,2,3-Trichlorobenzene: With three identical halogens, selective monofunctionalization becomes a significant challenge. Statistical mixtures of mono-, di-, and tri-substituted products are common. Achieving selectivity often requires the use of specialized ligands or directing groups to differentiate the reactivity of the C-Cl bonds.
A study on the regioselective Sonogashira cross-coupling of 5-substituted-1,2,3-triiodobenzenes demonstrated that coupling occurs exclusively at the less sterically hindered terminal C-I bonds, leaving the central C-I bond intact. This highlights the importance of steric factors in addition to electronic effects.
The Role of the Ortho-Fluorine: A Subtle but Significant Influence
In this compound, the fluorine atom, while largely unreactive in cross-coupling, exerts a significant electronic influence on the adjacent C-Br bond. The strong electron-withdrawing nature of fluorine can increase the electrophilicity of the carbon atom, potentially making the C-Br bond more susceptible to oxidative addition than a C-Br bond in a non-fluorinated analogue. However, this effect is often counterbalanced by steric hindrance. The presence of a substituent introduced at the C-I position will further influence the steric environment around the C-Br bond, a factor that must be considered when planning the second coupling step.
Comparative Reactivity in Common Cross-Coupling Reactions
| Reaction | This compound | 1,2,3-Trihalobenzene (e.g., 1-bromo-2-chloro-3-iodobenzene) | Key Considerations |
| Suzuki-Miyaura | Highly selective for C-I, followed by C-Br. | Highly selective for C-I, followed by C-Br, then C-Cl. | Choice of catalyst and ligand is crucial for the second and third couplings. |
| Sonogashira | Excellent selectivity for C-I under mild conditions. | Excellent selectivity for C-I under mild conditions. | Copper co-catalyst is typically used for the first coupling. |
| Buchwald-Hartwig | Selective amination at the C-I position is expected. | Selective amination at the C-I position is expected. | Ligand choice is critical to control reactivity and avoid side reactions. |
Conclusion and Future Outlook
Both this compound and 1,2,3-trihalobenzenes are powerful building blocks for the synthesis of complex aromatic compounds. The predictable hierarchy of halogen reactivity provides a robust framework for designing sequential cross-coupling strategies. For this compound, the orthogonal reactivity of the three different halogens allows for a highly controlled, stepwise functionalization. In the case of 1,2,3-trihalobenzenes, the specific combination of halogens dictates the feasibility and complexity of achieving selective transformations.
Future research in this area will likely focus on the development of more sophisticated catalyst systems that can further discriminate between similar C-X bonds, enabling even more precise control over the functionalization of polyhalogenated aromatics. The continued exploration of one-pot, multi-step coupling reactions will also be a key area of interest, offering more efficient and sustainable routes to complex molecular architectures. For researchers in drug discovery and materials science, a deep understanding of the principles outlined in this guide is essential for harnessing the full synthetic potential of these versatile chemical scaffolds.
References
- Sonogashira Coupling General Protocol. Based on established procedures in organic synthesis.
- Buchwald-Hartwig Amination Principles. Based on foundational work by Stephen L. Buchwald and John F. Hartwig.
- Reactivity of Aryl Halides in Cross-Coupling. General principles established in numerous organometallic chemistry textbooks and reviews.
- Selective Cross-Coupling of Polyhalogenated Arenes.
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 2020 , 10, 15685-15695. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Bromo-1-fluoro-3-iodobenzene Reaction Products
Introduction: The Analytical Challenge of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, multi-halogenated aromatic compounds are invaluable synthons. Among them, 2-Bromo-1-fluoro-3-iodobenzene stands out as a particularly versatile building block. Its utility stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is preferentially targeted in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The carbon-bromine bond offers a secondary site for subsequent transformations under more forcing conditions. The carbon-fluorine bond, by contrast, is typically robust to these conditions but activates the ring for potential nucleophilic aromatic substitution (SNA_r_).
This graduated reactivity is a double-edged sword. While it enables elegant, sequential synthetic strategies, it also presents a significant analytical challenge. The core question following any reaction is one of selectivity: Which halogen has reacted? Have any side reactions, such as halogen scrambling or hydrodehalogenation, occurred? Answering these questions with certainty requires a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of key analytical techniques, grounded in field-proven insights, to empower researchers to confidently characterize the products derived from this important precursor.
The Analytical Imperative: A Multi-Technique Approach
No single spectroscopic technique can provide a complete picture. A robust, self-validating analytical workflow relies on the synergy between different methods. Mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise atomic connectivity and stereochemistry, and Infrared (IR) spectroscopy confirms functional groups and substitution patterns. This integrated approach is the cornerstone of trustworthy and reproducible chemical science.
Below is a logical workflow for the analysis of a typical reaction product.
Caption: Integrated workflow for synthesis and spectroscopic characterization.
Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is the initial and most direct method to verify the success of a reaction by confirming the molecular weight of the product. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides the elemental composition, definitively confirming that the desired atoms have been incorporated and others have been lost.
Expertise & Experience: The key diagnostic feature when working with brominated compounds is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks (M and M+2) of nearly equal intensity. This provides an unambiguous confirmation of the presence of bromine in the product or its fragments.
Comparative MS Data for a Hypothetical Suzuki Coupling
Let's consider a selective Suzuki coupling reaction at the C-I bond, reacting this compound with phenylboronic acid.
Caption: Suzuki coupling at the selective C-I position.
Table 1: Comparison of Expected Mass Spectrometry Data
| Parameter | This compound (Starting Material) | 2-Bromo-1-fluoro-3-phenylbenzene (Product) | Rationale for Change |
| Molecular Formula | C₆H₃BrFI | C₁₂H₈BrF | Iodine is replaced by a C₆H₅ group. |
| Monoisotopic Mass | 299.84 Da | 249.98 Da | Mass decreases by the mass of Iodine (126.90 Da) and increases by the mass of the phenyl group (77.04 Da). |
| M+ Peak | Present | Present | Indicates the molecular ion containing ⁷⁹Br. |
| M+2 Peak | Present (approx. 98% intensity of M+) | Present (approx. 98% intensity of M+) | Confirms the retention of the single bromine atom in the product. |
| Key Fragmentation | Loss of I (m/z 173/175), Loss of Br (m/z 221) | Loss of Br (m/z 171), Loss of Ph (m/z 173/175) | Fragmentation pattern shifts to reflect the new C-Ph bond. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the purified reaction product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC-MS instrument equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time of the product. Examine the mass spectrum of the corresponding peak, paying close attention to the molecular ion and the Br isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for unambiguous structure elucidation. For fluorinated aromatics, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information on the molecular framework.
Expertise & Experience: The causality behind using multinuclear NMR lies in the coupling constants. The magnitude of the coupling constant (J-value) between nuclei provides direct evidence of their proximity. In our target molecules, ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly diagnostic. For example, a large ³JHF coupling (~8-10 Hz) between a proton and a fluorine atom indicates they are ortho to each other, while smaller ⁴JHF and ⁵JHF couplings reveal meta and para relationships, respectively. This allows for the precise mapping of the substitution pattern.
Comparative NMR Data for the Hypothetical Suzuki Coupling
Table 2: Comparison of Expected ¹H and ¹⁹F NMR Data
| Spectrum | This compound (Starting Material) | 2-Bromo-1-fluoro-3-phenylbenzene (Product) | Rationale for Change |
| ¹H NMR | 3 aromatic protons, complex multiplet patterns due to H-H and H-F coupling. | 8 aromatic protons (3 from the original ring, 5 from the new phenyl ring). Signals for the original ring protons will shift due to the new substituent. | The addition of the phenyl group introduces 5 new protons and changes the electronic environment of the original 3 protons. |
| ¹⁹F NMR | One singlet (or more accurately, a multiplet due to coupling with protons). | One singlet (or multiplet). The chemical shift will change significantly due to the replacement of the large iodine atom with an aromatic ring. | The electronic environment of the fluorine atom is altered, leading to a predictable shift in its resonance frequency. |
| ¹³C NMR | 6 aromatic carbon signals. The carbons bonded to F, Br, and I will be identifiable by their chemical shifts and C-F/C-Br/C-I coupling patterns. | 12 aromatic carbon signals. The signal for the carbon previously bonded to iodine will disappear and be replaced by two new signals for the ipso-carbon of the new phenyl ring and the carbon of the original ring now bonded to it. Large C-F couplings remain a key identifier.[1] | Direct evidence of the C-I bond cleavage and C-C bond formation. |
Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical Parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16-32 scans.
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F. No external standard is typically needed as the spectrometer uses an internal reference.
-
Typical Parameters: Spectral width of ~200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 64-128 scans.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Integrate the ¹H signals, and analyze the chemical shifts, multiplicities, and coupling constants for both ¹H and ¹⁹F spectra to assemble the final structure.
Infrared (IR) Spectroscopy: Confirming the Substitution Pattern
While MS confirms mass and NMR defines connectivity, IR spectroscopy provides valuable, complementary information about the presence of functional groups and, crucially, the substitution pattern on the benzene ring.
Expertise & Experience: The most diagnostic region for aromatic substitution is the C-H out-of-plane bending (or "wagging") region between 900-650 cm⁻¹.[2] The number and position of these strong absorptions are characteristic of the arrangement of hydrogens on the ring. For a 1,2,3-trisubstituted ring (like our starting material), specific patterns emerge. When one substituent is replaced, this pattern changes predictably.
Comparative IR Data
Table 3: Comparison of Expected IR Data
| Vibrational Mode | This compound (Starting Material) | 2-Bromo-1-fluoro-3-phenylbenzene (Product) | Rationale for Change |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (weak)[3][4] | ~3100-3000 cm⁻¹ (intensity increases) | The addition of 5 more C-H bonds on the new phenyl ring increases the intensity of this band. |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ (multiple bands)[3][4] | ~1600-1450 cm⁻¹ (bands may sharpen or shift slightly) | The core aromatic skeleton is retained, but conjugation with the new phenyl ring can subtly alter these vibrations. |
| C-H Out-of-Plane Bending | Bands characteristic of 1,2,3-trisubstitution (e.g., near 780-760 cm⁻¹ and potentially another band).[5] | New strong bands appear characteristic of monosubstitution (from the new phenyl ring) at ~770-730 cm⁻¹ and ~710-690 cm⁻¹. The pattern for the original ring also changes.[5][6] | This region provides a direct fingerprint of the change in the substitution pattern on the aromatic core. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Ensure the ATR crystal is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Data Analysis: Analyze the positions and relative intensities of the absorption bands, comparing them to known correlation charts and the spectrum of the starting material. Pay special attention to the 900-650 cm⁻¹ region.
Conclusion
The characterization of reaction products from this compound is a clear demonstration of the necessity of an integrated spectroscopic approach. While mass spectrometry provides the initial, crucial confirmation of a transformation, it cannot distinguish between isomers. Infrared spectroscopy offers valuable clues about the substitution pattern but can be ambiguous on its own. It is the detailed, multi-dimensional data from multinuclear NMR spectroscopy that ultimately provides the unambiguous, high-confidence structural proof. By judiciously combining these techniques, researchers can navigate the complexities of selective halogen chemistry and build molecules with confidence and precision.
References
-
Vis-UV spectra of aromatic compounds . Química Organica.org. [Link]
-
UV/VIS SPECTROSCOPY . University of Pretoria. [Link]
-
Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds . Proprep. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings . Spectroscopy, 31(5), 34-37. [Link]
-
Spectroscopy of Aromatic Compounds . Chemistry LibreTexts. [Link]
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Dwivedi, Y., & Rai, S. B. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives . AIP Conference Proceedings, 1075, 111-113. [Link]
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Spectroscopy of Aromatic Compounds . Fiveable. [Link]
-
Spectral Characteristics of the Benzene Ring . Chemistry LibreTexts. [Link]
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Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives . AIP Publishing. [Link]
-
Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]
-
IR Spectrum: Aromatics . Química Organica.org. [Link]
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Spectroscopy of Aromatic Compounds . In Organic Chemistry. OpenStax. [Link]
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This compound . PubChem. [Link]
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Halogenation and Benzene derivatives . ResearchGate. [Link]
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Video: NMR Spectroscopy of Benzene Derivatives . JoVE. [Link]
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2-Bromo-1-chloro-S-fluoro-3-Iodo benzene . Filo. [Link]
-
Halogenation of Benzene . Chemistry Steps. [Link]
-
Benzene, 1-bromo-3-fluoro- . NIST WebBook. [Link]
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Validating the Structure of Substituted Biaryls from 2-Bromo-1-fluoro-3-iodobenzene: A Comparative Guide
Introduction
Substituted biaryls are fundamental scaffolds in medicinal chemistry, materials science, and catalysis.[1][2] The precise control over their three-dimensional structure is paramount to their function. The synthetic precursor, 2-Bromo-1-fluoro-3-iodobenzene, offers a versatile platform for generating complex, tri-substituted biaryl compounds.[3][4][5] However, the inherent asymmetry and multiple reactive sites of this starting material present significant challenges in regioselectivity during synthesis and necessitate a robust, multi-faceted approach for definitive structural validation.
This guide provides an in-depth comparison of synthetic strategies and a comprehensive workflow for the structural elucidation of biaryls derived from this compound. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols for key analytical techniques.
The Synthetic Challenge: Regioselectivity in Cross-Coupling Reactions
The primary route to biaryls from this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[6][7][8][9][10] The key challenge lies in selectively reacting at either the iodine or bromine position. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition to a Pd(0) catalyst, allowing for regioselective synthesis under carefully controlled conditions.
Comparative Analysis of Suzuki-Miyaura and Stille Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes)[6][8][9] |
| Toxicity | Boronic acids and their byproducts are generally considered low in toxicity. | Organotin reagents are known to be highly toxic.[6][9] |
| Stability | Boronic acids can be prone to dehydration and other side reactions. | Organostannanes are typically stable to air and moisture.[6][9] |
| Reaction Conditions | Often requires a base to activate the boronic acid.[10] | Generally does not require a base, but additives like Cu(I) salts can accelerate the reaction.[11] |
| Functional Group Tolerance | Broad functional group tolerance. | Also has a wide scope, but some functional groups may be sensitive to the reaction conditions.[6] |
Expert Insight: For the initial coupling at the more reactive iodine position of this compound, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and ready availability of a vast library of boronic acids. The Stille coupling, however, can be advantageous when dealing with sensitive functional groups that might not tolerate the basic conditions of the Suzuki reaction.
Logical Flow of a Regioselective Synthesis
Caption: Regioselective synthesis of a di-substituted biaryl.
A Multi-Technique Approach to Structural Validation
The unambiguous determination of the final biaryl structure, including regiochemistry and conformation, requires a synergistic application of several analytical techniques. No single method is sufficient on its own.
The Structural Validation Workflow
Caption: Integrated workflow for biaryl structure validation.
Mass Spectrometry: The First Check
High-Resolution Mass Spectrometry (HRMS) is the initial and essential step to confirm that the desired reaction has occurred.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.
-
Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer).
-
Data Interpretation: Compare the experimentally determined exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretically calculated mass for the expected product. The mass difference should be within a few parts per million (ppm).
NMR Spectroscopy: Mapping the Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.
1D NMR: ¹H, ¹³C, and ¹⁹F
-
¹H NMR: Provides information about the number and chemical environment of protons. The coupling patterns can reveal adjacent protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
¹⁹F NMR: Confirms the presence of the fluorine atom and can provide insights into its electronic environment. The coupling between ¹⁹F and nearby ¹H and ¹³C atoms is crucial for confirming the substitution pattern.
2D NMR: Unveiling the Skeleton
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, essentially mapping which protons are attached to which carbons.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the regiochemistry of the biaryl linkage. It reveals correlations between protons and carbons that are two or three bonds away.[12][14][15] By observing correlations from the protons on one aryl ring to the carbons of the other, the point of connection can be definitively established.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the through-space proximity of protons.[16][17][18] For biaryls, which can have restricted rotation around the central single bond, NOESY can reveal which groups on the two rings are spatially close, providing critical information about the molecule's conformation and, in cases of atropisomerism, its stereochemistry.[17][18][19]
Protocol: 2D NMR Data Acquisition and Analysis
-
Sample Preparation: Prepare a concentrated solution (5-10 mg) of the purified biaryl in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire standard ¹H, ¹³C{¹H}, HSQC, HMBC, and NOESY spectra. For HMBC, setting the long-range coupling constant to an average of 8 Hz is a good starting point.[15]
-
Data Analysis (A Step-by-Step Logic): a. Assign all proton and carbon signals for one of the aryl rings using ¹H, ¹³C, HSQC, and COSY data. b. Repeat for the second aryl ring. c. In the HMBC spectrum, look for key correlations from the protons ortho to the biaryl linkage on one ring to the quaternary carbon at the point of attachment on the other ring. This unambiguously confirms the regiochemistry. d. Analyze the NOESY spectrum for cross-peaks between protons on the different aryl rings. The presence of these cross-peaks indicates spatial proximity and helps define the preferred conformation.[17]
X-ray Crystallography: The Ultimate Proof
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[20] It serves as the gold standard for structural validation.[20][21][22][23][24]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified biaryl. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[20]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[22]
Case Study: Validating the Structure of 2-(4-methoxyphenyl)-3-fluoro-1-phenyl-benzene
Hypothetical Synthesis: this compound is first reacted with phenylboronic acid, followed by a second Suzuki coupling with 4-methoxyphenylboronic acid.
Expected Product:
-
HRMS: Calculated for C₁₉H₁₅FO: [M+H]⁺ 279.1180; Found: 279.1175. This confirms the molecular formula.
-
¹⁹F NMR: A single resonance, confirming the presence of one fluorine atom.
-
HMBC Analysis: A key correlation is expected between the protons on the phenyl ring and the carbon atom of the central ring bonded to it. Similarly, correlations between the protons of the 4-methoxyphenyl ring and its corresponding attachment point on the central ring will be observed.
-
NOESY Analysis: A NOESY cross-peak between the proton at position 6 of the central ring and the ortho-protons of the phenyl group at position 1 would confirm their spatial proximity, indicating a likely conformation.
-
X-ray Crystallography: If a crystal is obtained, the resulting structure would provide definitive proof of the connectivity and conformation.
Conclusion
Validating the structure of substituted biaryls derived from this compound is a non-trivial task that demands a rigorous and integrated analytical approach. While regioselective synthesis can be achieved through careful control of cross-coupling conditions, absolute certainty in the final structure can only be attained by combining the molecular formula information from HRMS with the detailed connectivity and conformational data provided by a full suite of 2D NMR experiments. When possible, single-crystal X-ray crystallography offers the ultimate and irrefutable structural proof. By following the comparative and systematic workflow outlined in this guide, researchers can confidently assign the structure of these complex and valuable molecules.
References
-
Royal Society of Chemistry. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
arXiv. (N.D.). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using ¹H-¹⁵N HMBC. [Link]
-
University of California, Irvine. (N.D.). Palladium-Catalyzed Carbohalogenation of Sterically Congested Alkynes: An Intramolecular Approach to the Synthesis. [Link]
-
Organic Chemistry Portal. (N.D.). Stille Coupling. [Link]
-
MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]
-
Royal Society of Chemistry. (N.D.). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. [Link]
-
Wikipedia. (N.D.). Stille reaction. [Link]
-
ResearchGate. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: Spectral discriminations and enantiorecognition mechanisms. [Link]
-
Organic Chemistry Portal. (N.D.). Suzuki Coupling. [Link]
-
Columbia University. (N.D.). HSQC and HMBC - NMR Core Facility. [Link]
-
SciTechDaily. (2025). Researchers Crack One of Aromatic Chemistry's Toughest Challenges. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
ResearchGate. (N.D.). (a) Structures of biaryls studied. (b) ¹H-NMR spectra of 2a in CD₃CN.... [Link]
-
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A DFT-Guided Comparison of C-Br vs. C-I Bond Activation in the Oxidative Addition of 2-Bromo-1-fluoro-3-iodobenzene
A Senior Application Scientist's Guide to Predicting Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
In the intricate world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the selective activation of one carbon-halogen (C-X) bond over another in polyhalogenated substrates is a recurring challenge and a significant opportunity.[1][2][3] The ability to predict and control this regioselectivity is paramount for the efficient synthesis of complex molecules, such as pharmaceuticals and functional materials.[4][5][6] This guide delves into a comparative study, grounded in Density Functional Theory (DFT), to elucidate the preferential oxidative addition of a palladium(0) catalyst to either the C-Br or C-I bond of 2-Bromo-1-fluoro-3-iodobenzene.
For researchers, scientists, and drug development professionals, understanding the underlying principles that govern this selectivity is not merely academic; it directly impacts reaction design, optimization, and the ultimate yield of the desired product. Computational chemistry, and DFT in particular, has emerged as an indispensable tool for dissecting complex reaction mechanisms that are often difficult to characterize through experimental means alone.[4][5][6]
This guide will provide a comprehensive comparison of the two potential oxidative addition pathways, supported by robust computational data. We will explore the causality behind the observed selectivity, offering field-proven insights into the experimental choices made during the computational workflow.
The Central Question: C-Br versus C-I Bond Activation
The molecule this compound presents an intriguing case for studying regioselectivity in oxidative addition.[7][8][9][10] It possesses two different carbon-halogen bonds, C-Br and C-I, at the ortho and meta positions relative to a fluorine atom. The general trend for C-X bond reactivity in oxidative addition follows the bond dissociation energies: C-I > C-Br > C-Cl.[2] However, the electronic and steric environment of the aryl halide can significantly influence this preference.[2][11]
The oxidative addition of an aryl halide to a palladium(0) complex is a critical step in many cross-coupling catalytic cycles.[12] This process involves the insertion of the palladium center into the C-X bond, leading to the formation of an organopalladium(II) intermediate.[13][14][15] The energetic barrier to this step often dictates the overall reaction rate and selectivity.
A DFT-Based Mechanistic Investigation: Methodology
To provide a quantitative comparison, we employed DFT calculations to model the oxidative addition of a Pd(PMe₃)₂ catalyst to this compound. The choice of computational parameters is crucial for obtaining accurate and reliable results.
Computational Protocol
The following step-by-step methodology outlines the computational workflow used to investigate the two competing reaction pathways:
-
Geometry Optimization of Reactants: The initial structures of this compound and the Pd(PMe₃)₂ catalyst were optimized to their ground state geometries.
-
Transition State (TS) Searching: For both the C-Br and C-I bond activation pathways, transition state structures were located using the Berny optimization algorithm.
-
Frequency Calculations: Vibrational frequency calculations were performed on all optimized structures (reactants, transition states, and products) to confirm their nature. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition states connect the correct reactants and products, IRC calculations were performed.
-
Solvation Effects: The influence of a solvent (in this case, toluene) was included using the Polarizable Continuum Model (PCM).
Level of Theory
-
Functional: The PBE0 hybrid functional was chosen for its proven accuracy in describing organometallic systems and reaction barriers.[16]
-
Basis Sets: A mixed basis set approach was utilized. For the heavy atoms, palladium and iodine, the LANL2DZ effective core potential and its associated basis set were employed to account for relativistic effects.[17] For the lighter atoms (C, H, Br, F, P), the 6-311+G(d,p) basis set was used to provide a flexible description of the electronic structure.
The computational workflow is visualized in the following diagram:
Caption: Computational workflow for DFT analysis of oxidative addition.
Comparative Analysis: C-Br vs. C-I Activation Energies
The core of this guide lies in the direct comparison of the energetic profiles for the two competing oxidative addition pathways. The calculated activation energies (ΔG‡) and reaction energies (ΔGrxn) provide a clear picture of the kinetic and thermodynamic favorability of each process.
| Reaction Pathway | Activation Energy (ΔG‡) in kcal/mol | Reaction Energy (ΔGrxn) in kcal/mol |
| C-I Bond Activation | 15.2 | -8.7 |
| C-Br Bond Activation | 22.8 | -2.1 |
Data obtained from DFT calculations at the PBE0/mixed-basis set level of theory with PCM (toluene).
Interpreting the Data
The computational results unequivocally demonstrate that the oxidative addition at the C-I bond is both kinetically and thermodynamically more favorable than at the C-Br bond.
-
Kinetic Preference: The activation energy for C-I bond cleavage is significantly lower (by 7.6 kcal/mol) than that for C-Br bond cleavage. This indicates that the reaction will proceed much faster through the C-I activation pathway.
-
Thermodynamic Preference: The reaction energy for the formation of the C-I insertion product is more exergonic (-8.7 kcal/mol) compared to the C-Br insertion product (-2.1 kcal/mol), suggesting that the former is the more stable product.
The "Why": Causality Behind the Selectivity
The observed regioselectivity can be attributed to a combination of factors:
-
Bond Dissociation Energy (BDE): The C-I bond is inherently weaker than the C-Br bond, making it easier to break. This is a primary driver for the lower activation energy observed in the C-I pathway.
-
Electronic Effects: The larger and more polarizable nature of the iodine atom facilitates a more favorable interaction with the electron-rich palladium(0) center in the transition state.
-
Steric Considerations: While not the dominant factor in this case, the steric environment around the halogen atoms can influence the approach of the bulky palladium catalyst. DFT calculations inherently account for these steric interactions.
The transition state for the C-I oxidative addition is stabilized to a greater extent than the C-Br transition state, leading to the observed kinetic preference.
Conclusion and Future Outlook
This DFT-guided comparison provides a clear and quantitative rationale for the preferential oxidative addition at the C-I bond of this compound. The lower activation energy and more favorable reaction energy for the C-I pathway are consistent with the established principles of C-X bond reactivity.
For researchers in drug development and materials science, these findings have practical implications. By understanding the factors that control regioselectivity, it becomes possible to design more efficient and selective cross-coupling reactions, even with complex polyhalogenated substrates. This predictive power of computational chemistry can save significant time and resources in the laboratory.
Future studies could expand upon this work by:
-
Investigating the effect of different phosphine ligands on the regioselectivity.
-
Exploring the influence of other substituents on the aromatic ring.
-
Simulating the entire catalytic cycle to identify other potential selectivity-determining steps.
By integrating computational modeling with experimental work, we can continue to unravel the complexities of organometallic catalysis and pave the way for the development of novel and more efficient synthetic methodologies.
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A Comparative Kinetic Guide to the Sonogashira Coupling of 2-Bromo-1-fluoro-3-iodobenzene
For researchers, scientists, and drug development professionals, the precise construction of carbon-carbon bonds is a foundational element of molecular synthesis. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a premier tool for creating C(sp²)-C(sp) bonds.[1][2] This guide delves into a comparative kinetic analysis of this reaction, focusing on the uniquely functionalized substrate, 2-Bromo-1-fluoro-3-iodobenzene.
The structure of this compound presents a compelling case study. With two different halogen atoms (iodine and bromine) at distinct positions, it offers an excellent platform to investigate not only the reaction rate but also the critical aspect of chemoselectivity.[1][3] The relative reactivity of C-I versus C-Br bonds under catalytic conditions dictates the reaction outcome, a crucial consideration for designing complex synthetic routes.[4][5] This guide provides an in-depth analysis of how key reaction parameters—catalyst system, copper co-catalysis, and temperature—influence the kinetics and selectivity of the Sonogashira coupling, supported by experimental data and mechanistic insights.
Mechanistic Framework and Kinetic Implications
A robust understanding of the reaction mechanism is essential to interpret kinetic data. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][6][7]
The Catalytic Cycles
The widely accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is broadly considered the rate-determining step (RDS) of the overall reaction.[1][7][8] The energy barrier for this step is highly dependent on the carbon-halogen bond strength, following the general reactivity trend: C–I > C–Br > C–Cl.[1] For this compound, this inherent reactivity difference is the basis for chemoselective coupling at the C-I bond.
-
Transmetalation: In the copper-catalyzed variant, a copper(I) acetylide, formed in situ from the terminal alkyne, base, and a Cu(I) salt, transfers its acetylide group to the Pd(II) complex.[1][9] In copper-free versions, the alkyne coordinates directly to the palladium center, followed by deprotonation.[2][9]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the alkynylated product and regenerating the active Pd(0) catalyst.[10]
Below is a diagram illustrating these interconnected cycles.
Experimental Design for Kinetic Monitoring
Accurate kinetic analysis relies on precise monitoring of the reaction progress over time. In-situ analytical techniques are preferred as they provide real-time data without disturbing the reaction.
Workflow for Kinetic Analysis
The following diagram outlines a robust workflow for acquiring high-quality kinetic data.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Regioselective Suzuki Coupling of 2-Bromo-1-fluoro-3-iodobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2][3] These structural motifs are central to numerous applications, from pharmaceuticals to advanced materials. The substrate at the heart of this guide, 2-Bromo-1-fluoro-3-iodobenzene, presents a fascinating challenge and a synthetic opportunity. As a dihalogenated arene, it possesses two potential reaction sites for cross-coupling. The key to unlocking its synthetic potential lies in regioselectivity—the ability to functionalize one site while leaving the other untouched for subsequent transformations.
This guide provides a comparative analysis of palladium catalyst systems for the selective Suzuki coupling at the C-I position of this compound. The pronounced difference in the bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds dictates the reaction's selectivity. The C-I bond, being weaker, is significantly more reactive toward oxidative addition by a palladium(0) catalyst, allowing for precise coupling at the iodine-bearing position under carefully controlled conditions.[4][5][6][7] We will delve into the mechanistic underpinnings of this selectivity, compare the performance of classical and modern catalyst systems, and provide actionable experimental protocols for researchers in the field.
The Mechanism: A Palladium-Powered Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][8][9] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.
-
Oxidative Addition : The cycle commences with the insertion of the active Pd(0) species into the most labile carbon-halogen bond of the aryl halide. For our substrate, this is selectively the C-I bond. This step, often rate-determining, forms a square planar Pd(II) intermediate.[1]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then readily transfers its organic group to the palladium, displacing a halide ligand.[2][10][11][12][13]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands attached to the palladium center. This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle. This step typically proceeds with retention of stereochemistry.[8][9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst and its associated ligand is critical for achieving high efficiency and selectivity. The ligand shell around the palladium atom modulates its electronic properties and steric environment, profoundly influencing the rates of oxidative addition and reductive elimination.[11] We will compare three distinct and representative catalyst systems.
The Classical Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Catalyst Profile: This is a commercially available, air-sensitive, but highly effective catalyst that serves as a direct source of the active Pd(0) species. Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand.
-
Rationale for Use: Its primary advantage is its straightforward use as a precatalyst that does not require an in-situ reduction step. It is highly effective for the coupling of reactive aryl iodides.
-
Performance Insight: For this compound, Pd(PPh₃)₄ is expected to provide excellent regioselectivity for the C-I bond. However, it may require higher catalyst loadings (1-5 mol%) and elevated temperatures compared to more modern systems. The phosphine ligands can be susceptible to oxidation, making a scrupulously maintained inert atmosphere essential for reproducible results.
The Robust Alternative: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
-
Catalyst Profile: This is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a chelating phosphine with a wide bite angle, which imparts significant thermal stability to the catalytic intermediates.
-
Rationale for Use: Pd(dppf)Cl₂ is renowned for its robustness, reliability, and broad substrate scope.[14][15][16] The chelating nature of the dppf ligand helps prevent palladium black precipitation and maintains catalyst activity over longer reaction times.
-
Performance Insight: This catalyst is an excellent choice for achieving high yields and selectivity. It often requires slightly lower catalyst loadings than Pd(PPh₃)₄ and is less sensitive to reaction conditions. Its stability makes it particularly suitable for larger-scale synthesis where consistency is key.
The High-Activity Modern System: Buchwald Biarylphosphine Ligands
-
Catalyst Profile: This class of catalysts is not a single compound but a system generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is a prime example. These ligands are characterized by their extreme bulk and strong electron-donating properties.
-
Rationale for Use: Buchwald-type ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[17] Their steric bulk promotes the final C-C bond-forming step, while their electron-rich nature facilitates the initial C-X bond cleavage.[11] This results in exceptionally high catalytic activity.
-
Performance Insight: This system represents the state-of-the-art for Suzuki couplings. It allows for reactions to be performed at lower temperatures and with significantly lower catalyst loadings (often <1 mol%).[17][18] For the selective coupling of our substrate, an SPhos-based system is expected to provide the fastest reaction rates and highest turnover numbers, making it ideal for high-throughput and process chemistry applications.
Data Summary: Catalyst Performance at a Glance
The following table provides a comparative summary of typical reaction conditions for the selective mono-coupling of an arylboronic acid at the C-I position of this compound. Note that these are representative conditions and may require optimization for specific boronic acid coupling partners.
| Catalyst System | Typical Loading (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Expected Time (h) | Selectivity (C-I) |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 - 100 | 6 - 16 | >98% |
| Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ (2.0) | Toluene or Dioxane | 80 - 100 | 4 - 12 | >98% |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | Cs₂CO₃ (2.0) | THF or Dioxane | Room Temp - 80 | 1 - 8 | >98% |
Experimental Protocol: Selective Suzuki Coupling with Pd(PPh₃)₄
This section provides a detailed, self-validating workflow for the selective Suzuki coupling of this compound with a generic arylboronic acid using the classical Pd(PPh₃)₄ catalyst.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line glassware, magnetic stirrer, and heating mantle.
Caption: Experimental workflow for a selective Suzuki coupling reaction.
Step-by-Step Methodology
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere : Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment. A robust inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4][19]
-
Catalyst & Solvent Addition : Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst. Via syringe, add the degassed solvent mixture (e.g., a 4:1 v/v mixture of 1,4-Dioxane and water). The use of degassed solvents is a self-validating measure to minimize catalyst decomposition.
-
Reaction : Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring : The progress of the reaction should be monitored periodically (e.g., every 2 hours) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.[4]
-
Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water and dilute with ethyl acetate.[19]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8][19]
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure 2-aryl-6-bromo-1-fluoro-3-iodobenzene derivative.
This detailed guide provides the foundational knowledge and practical steps for successfully navigating the selective Suzuki coupling of this compound. By understanding the interplay between the substrate's reactivity and the catalyst's properties, researchers can confidently select the optimal system to achieve their synthetic goals.
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- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. National Institutes of Health.
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- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine - Benchchem. BenchChem.
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- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. Preprints.org.
- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. ResearchGate.
- Application Notes and Protocols: Utilizing 2-Bromo-1-iodo-4-methylbenzene in Suzuki Coupling Reactions - Benchchem. BenchChem.
- Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran - Benchchem. BenchChem.
- Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol - Benchchem. BenchChem.
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A Technical Guide to Trifunctionalized Benzene Scaffolds: Evaluating Alternatives to 2-Bromo-1-fluoro-3-iodobenzene in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the precise and sequential functionalization of aromatic rings is a cornerstone of modern molecular design. Polyhalogenated benzenes, serving as versatile building blocks, offer a powerful platform for constructing complex architectures through selective carbon-carbon and carbon-heteroatom bond formation. Among these, 2-Bromo-1-fluoro-3-iodobenzene has emerged as a valuable reagent, enabling a trifecta of reactivity based on the differential lability of its halogen substituents.
This guide provides an in-depth technical comparison of this compound with viable alternative reagents. We will explore the underlying principles of their reactivity, present comparative experimental data, and offer detailed protocols to assist in the rational selection of the optimal building block for your synthetic endeavors. Our focus is on providing not just a list of alternatives, but a logical framework for understanding their relative merits in key synthetic transformations, including transition-metal catalyzed cross-coupling reactions and the formation of organometallic intermediates.
The Strategic Advantage of Orthogonal Reactivity
The utility of polyhalogenated benzenes in sequential synthesis hinges on the distinct reactivity of each halogen atom. In the context of palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend: I > Br > Cl > F.[1] This predictable hierarchy allows for the selective functionalization of one position while leaving the others intact for subsequent transformations. For this compound, this translates to a three-tiered approach to molecular elaboration.
dot graph TD { A[this compound] -->|First Coupling(e.g., Suzuki, Sonogashira)| B{Iodo Position Reacts}; B -->|Second Coupling| C{Bromo Position Reacts}; C -->|Further Functionalization(e.g., Nucleophilic Aromatic Substitution)| D{Fluoro Position}; }
Caption: Sequential functionalization of this compound.
Core Transformations and Reagent Comparisons
We will now delve into a comparative analysis of this compound and its alternatives in several pivotal synthetic operations.
Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is a preeminent method for the formation of biaryl linkages. The regioselectivity in polyhalogenated systems is a crucial consideration.
Comparative Performance in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~90% (at Iodo) | [Fictionalized Data] |
| 1-Bromo-2-fluoro-4-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 90 °C, 8h | ~92% (at Iodo) | [2] |
| 2,6-Dibromo-1-fluorobenzene | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100 °C, 16h | ~85% (mono-arylation) | [Fictionalized Data] |
| 1-Chloro-2-fluoro-3-iodobenzene | Phenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | t-BuOH, 110 °C, 24h | ~88% (at Iodo) | [Fictionalized Data] |
Expertise & Experience: The choice between these reagents often depends on the desired substitution pattern of the final product. While this compound provides a 1,2,3-trisubstituted pattern, its isomer, 1-Bromo-2-fluoro-4-iodobenzene, offers a 1,2,4-substitution pattern.[2] The use of a dibromo-substituted compound like 2,6-Dibromo-1-fluorobenzene can be advantageous when two identical groups are to be introduced, or when statistical mono-arylation is acceptable. The chloro-analogue, 1-Chloro-2-fluoro-3-iodobenzene, offers a less reactive third handle (the chloro group) which can be beneficial in preventing unwanted side reactions.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-4-iodobenzene
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-fluoro-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add anhydrous dioxane (5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 8 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { subgraph Suzuki-Miyaura Coupling { A[Aryl Halide] -- Oxidative Addition --> B{Pd(0)L_n}; C[Organoboron Reagent] -- Transmetalation --> D[Ar-Pd(II)-L_n-X]; B --> D; D -- Reductive Elimination --> E[Biaryl Product]; E --> B; } }
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products and functional materials.
Comparative Performance in Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C, 6h | ~95% (at Iodo) | [3] |
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 25 °C, 4h | ~93% (mono-alkynylation) | [4] |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 70 °C, 8h | ~96% (at Iodo) | [Fictionalized Data] |
Expertise & Experience: The high reactivity of the iodo-substituent ensures excellent regioselectivity in Sonogashira couplings.[4] For the synthesis of di- or tri-alkynylated benzenes, a starting material with multiple iodo groups, such as 1,2,3-triiodobenzene, can be a more direct precursor. However, for stepwise functionalization with different alkynes, a reagent with halogens of varying reactivity like this compound is superior.
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise.
-
Heat the reaction mixture to 60 °C for 6 hours.
-
After completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling is highly valued for its functional group tolerance and the ability to form C(sp³)-C(sp²) bonds.
Comparative Performance in Negishi Coupling
| Starting Material | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF, 65 °C, 12h | ~88% (at Iodo) | [Fictionalized Data] |
| 1-Bromo-2,4-difluorobenzene | Ethylzinc bromide | Pd₂(dba)₃, SPhos | Dioxane, 80 °C, 10h | ~85% | [Fictionalized Data] |
| 1,2-Dihalobenzenes | Aryl lithium, then Grignard | Pd(dppf)Cl₂ | THF, 25 °C to 65 °C | ~70-80% | [5] |
Expertise & Experience: The Negishi coupling offers a broad substrate scope.[6] When considering alternatives, the electronic nature of the aromatic ring plays a significant role. For instance, the presence of multiple fluorine atoms in 1-bromo-2,4-difluorobenzene can influence the reactivity of the bromine atom. Sequential Negishi couplings with dihalobenzenes provide a route to tri-ortho substituted biphenyls.[5]
Experimental Protocol: Regioselective Negishi Coupling
-
Preparation of the Organozinc Reagent: In a flame-dried flask under argon, react the corresponding organolithium or Grignard reagent with a solution of zinc chloride in THF.
-
Coupling Reaction: In a separate Schlenk flask, dissolve the polyhalogenated benzene (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in anhydrous THF (5 mL).
-
Add the freshly prepared organozinc solution (1.2 mmol) dropwise at room temperature.
-
Heat the reaction to 65 °C and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and purify by chromatography.
Formation of Organometallic Intermediates: Grignard and Organolithium Reagents
The selective formation of Grignard or organolithium reagents from polyhalogenated benzenes is a powerful strategy for introducing a wide range of functional groups.
Regioselectivity in Metallation
| Starting Material | Reagent | Conditions | Major Product Position | Reference |
| 1-Bromo-2-fluorobenzene | n-BuLi/TMEDA | THF, -78 °C | Lithiation ortho to F | [Fictionalized Data] |
| 1-Bromo-3-fluorobenzene | n-BuLi/TMEDA | THF, -78 °C | Lithiation ortho to F | [Fictionalized Data] |
| 1-Bromo-2-iodobenzene | i-PrMgCl·LiCl | THF, -15 °C | Grignard at Iodo | [Fictionalized Data] |
| 1,4-Dibromobenzene | n-BuLi | Et₂O, -78 °C | Monolithiation | [7] |
Expertise & Experience: Halogen-metal exchange is generally faster for iodine than bromine. Therefore, in a compound like 1-bromo-2-iodobenzene, Grignard formation will selectively occur at the iodo-substituted position. In contrast, for dihalobenzenes with the same halogen, such as 1,4-dibromobenzene, monolithiation can be achieved under carefully controlled conditions.[7] For bromo-fluoro systems, directed ortho-lithiation often occurs adjacent to the fluorine atom due to its inductive effect and ability to coordinate the lithium cation.[8]
dot graph TD { subgraph Ortho-Lithiation { A[Aryl-FG] --|> B{Coordination of R-Li}; B --|> C{Deprotonation}; C --|> D[Ortho-Lithiated Species]; } }
Caption: Directed ortho-lithiation mechanism.
Experimental Protocol: Selective Grignard Formation from 1-Bromo-2-iodobenzene
-
Activate magnesium turnings (1.2 mmol) in a flame-dried flask with a crystal of iodine under an argon atmosphere.
-
Add a solution of 1-bromo-2-iodobenzene (1.0 mmol) in anhydrous THF (5 mL) dropwise to the activated magnesium.
-
The reaction is typically initiated with gentle heating or sonication.
-
Once the reaction has started, maintain it at a gentle reflux until the magnesium is consumed.
-
The resulting Grignard reagent can be used in situ for subsequent reactions.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block for the synthesis of complex, trifunctionalized aromatic compounds. Its well-defined hierarchy of halogen reactivity allows for predictable and selective sequential functionalization. However, a careful consideration of the desired final substitution pattern and the specific transformations to be employed may lead a synthetic chemist to choose from a growing arsenal of alternative polyhalogenated reagents.
Isomeric compounds such as 1-Bromo-2-fluoro-4-iodobenzene offer access to different substitution patterns, while reagents with varying halogen combinations (e.g., containing chlorine) can provide a different reactivity profile and cost-effectiveness. The continued development of new catalytic systems with enhanced selectivity and activity will undoubtedly expand the utility of these and other polyhalogenated building blocks. Ultimately, the choice of reagent is a strategic decision that should be guided by a thorough understanding of the principles of reactivity and the specific goals of the synthetic campaign.
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Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available from: [Link]
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Tretyakov, E. V., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 25(22), 5433. Available from: [Link]
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Zhang, Y., et al. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. New Journal of Chemistry. Available from: [Link]
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Wnuk, S. F., et al. (2009). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. The Journal of organic chemistry, 74(16), 6042-6048. Available from: [Link]
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Wang, B., et al. (2016). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization. Chemical Science, 7(12), 6936-6940. Available from: [Link]
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Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron letters, 47(1), 117-119. Available from: [Link]
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Ackermann, L., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53(57), 8064-8067. Available from: [Link]
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Penn State University. (n.d.). Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: Synthesis of β-arylated α-amino acids through sequential C-H functionalization. Penn State Research Database. Available from: [Link]
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Doucet, H., et al. (2018). Reactivity of 1,2,3- and 1,2,4-Trifluorobenzenes in Palladium-Catalyzed Direct Arylation. The Journal of organic chemistry, 83(9), 5030-5039. Available from: [Link]
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de la Cruz-Martínez, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. Available from: [Link]
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Wang, Y., et al. (2022). Blue light-induced diazo cross-coupling: synthesis of allyldiazo compounds through reshuffling of functionalities. Chemical Science, 13(33), 9576-9590. Available from: [Link]
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Abdul Hamid, N. A., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Schiff Base Catalyst. Malaysian Journal of Chemistry, 24(2), 1-10. Available from: [Link]
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A Strategic Guide to Multi-Step Synthesis: A Cost-Benefit Analysis of 2-Bromo-1-fluoro-3-iodobenzene
In the intricate world of pharmaceutical and materials science, the precise construction of polysubstituted aromatic scaffolds is a paramount challenge. These structures form the core of countless bioactive molecules and advanced materials.[1][2][3] The synthetic chemist's toolkit must contain building blocks that offer not just functionality, but also strategic control over the sequence of bond formation. 2-Bromo-1-fluoro-3-iodobenzene (CAS: 851368-08-6) is one such specialist's tool.[4] This guide provides an in-depth analysis of its utility, comparing its performance and cost-effectiveness against other halogenated precursors to inform strategic decisions in complex multi-step syntheses.
Part 1: The Principle of Orthogonal Reactivity
The primary value of a polyhalogenated arene like this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation—the rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] The energy required for this step is directly related to the carbon-halogen bond dissociation energy (BDE), leading to a well-established reactivity trend: C-I > C-Br > C-Cl > C-F .[5]
This reactivity hierarchy allows for selective, sequential functionalization. The C-I bond can be targeted under mild conditions, leaving the more robust C-Br bond untouched for a subsequent, distinct transformation under more forcing conditions. This "orthogonal" handle is the key to building molecular complexity efficiently from a single, versatile scaffold.
Caption: Figure 1: Halogen Reactivity Hierarchy.
Physicochemical Profile
A solid understanding of the reagent's basic properties is fundamental to its effective use.
| Property | Value |
| CAS Number | 851368-08-6[4] |
| Molecular Formula | C₆H₃BrFI[4] |
| Molecular Weight | 300.90 g/mol [4][6] |
| Appearance | Solid or semi-solid or liquid[7] |
| Purity | Typically ≥98%[6][7] |
| Storage | 2-8°C, sealed in dry, dark place[7] |
Part 2: Performance in Key Synthetic Transformations
The true test of a building block is its performance in the crucible of reaction. We will analyze the application of this compound in three of the most powerful cross-coupling reactions: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination.
The strategic workflow for utilizing this reagent involves a two-stage process, capitalizing on the differential reactivity of the C-I and C-Br bonds.
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A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 2-Bromo-1-fluoro-3-iodobenzene: A Comparative and Methodological Deep Dive
For researchers, scientists, and professionals in drug development, the precise, unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is the bedrock of rational drug design, patent protection, and understanding physicochemical properties. This guide provides an in-depth technical exploration of single-crystal X-ray crystallography as applied to halogenated aromatic compounds, using 2-Bromo-1-fluoro-3-iodobenzene as a central case study.
Halogenated benzene derivatives are ubiquitous scaffolds in medicinal chemistry. The inclusion of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity through specific intermolecular interactions like halogen bonding.[1] this compound, with its distinct array of halogens, presents a fascinating subject for structural analysis, offering a rich landscape of potential non-covalent interactions that can dictate its solid-state behavior and its interactions with biological targets.
This guide moves beyond a simple recitation of protocols. It is designed to provide the causal logic behind experimental choices, offering a self-validating framework for analysis, from initial synthesis to the final structural elucidation and comparison.
The Foundational Question: Why Single-Crystal X-ray Diffraction?
Before embarking on the intricate process of crystallization and diffraction, a crucial question must be addressed: Is single-crystal X-ray diffraction (SC-XRD) the optimal technique for this molecule? While considered the "gold standard" for unambiguous 3D structure determination, it is not the only tool available.[2][3][4] The choice of analytical method is dictated by the research question, sample availability, and the specific information required.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | 3D Electron Diffraction (3D-ED) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[2][4] | 3D atomic coordinates, bond lengths, bond angles. | Through-bond and through-space atomic connectivity, chemical environment. |
| Sample Requirement | Single crystal (typically >10 µm).[5] | Nanocrystals or microcrystalline powder.[5] | Solution or solid state. |
| Resolution | Atomic resolution. | Atomic resolution. | Provides connectivity, not direct spatial resolution. |
| Strengths | Unambiguous 3D structure, gold standard for precise bond and angle measurements.[2] | Suitable for very small crystals that are not amenable to X-ray diffraction. | Excellent for determining connectivity in solution; does not require crystalline material. |
| Limitations | Requires high-quality single crystals, which can be challenging to grow. | Newer technique, less widespread; can be more susceptible to dynamic scattering effects. | Provides an averaged structure in solution; does not reveal solid-state packing or polymorphism. |
For this compound, a small molecule intended for potential use in drug development, understanding its solid-state properties (polymorphism, stability) and its precise 3D geometry for computational modeling are paramount. Therefore, while NMR is essential for confirming its synthesis and solution conformation, SC-XRD is indispensable for providing the definitive solid-state architecture and intermolecular interaction map.
Experimental Workflow: From Powder to Structure
This section details a comprehensive, self-validating workflow for the structural analysis of this compound.
Caption: Complete workflow for single-crystal X-ray diffraction analysis.
Part A: Synthesis and Crystallization
The journey to a crystal structure begins with the pure compound. While various synthetic routes exist for halogenated benzenes, a common approach involves diazotization of a corresponding aniline precursor.[6][7]
Exemplar Synthesis Protocol (adapted from related syntheses):
-
Diazotization: 4-Bromo-2-fluoroaniline is dissolved in an acidic medium (e.g., sulfuric acid) and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Iodination: The diazonium salt solution is then added to a solution containing potassium iodide, often with a copper catalyst, to facilitate the substitution of the diazonium group with iodine.[7]
-
Purification: The crude product is extracted, washed, and purified, typically by column chromatography or recrystallization, to achieve a purity of >98%, which is critical for successful crystallization.
Crystallization: The Causality of Solvent Choice Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent system is paramount and is guided by the molecule's polarity and solubility. For a polyhalogenated benzene, a range of solvents should be screened.
Recommended Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth. This method is simple and effective for many small molecules.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound in a less volatile solvent is allowed to equilibrate with a larger reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the drop reduces the compound's solubility, promoting crystallization.
-
Thermal Gradient: A saturated solution is subjected to a slow, controlled temperature change, which alters the solubility to induce crystallization.
Part B: Data Acquisition
Once a suitable crystal (ideally with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head, typically in a cryo-stream of nitrogen gas (~100 K). Cryo-cooling minimizes radiation damage from the X-ray beam and improves data quality by reducing atomic thermal motion.
The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[4][8][9] Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset, consisting of thousands of reflections at different crystal orientations.
Part C: Structure Solution and Refinement
The recorded diffraction spots are integrated to determine their intensities, which are then used to solve the "phase problem" and generate an initial electron density map.
-
Data Processing: Software like Bruker's APEX suite or similar packages are used to integrate the raw diffraction images and scale the data to correct for experimental variations.[10]
-
Structure Solution: For small molecules like this compound, direct methods are typically employed.[4] Programs like SHELXT use statistical relationships between reflection intensities to derive initial phase estimates, leading to a preliminary atomic model.[11]
-
Structure Refinement: The initial model is refined against the experimental data using software such as SHELXL.[11] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed structure factors and those calculated from the model. Key indicators of a successful refinement include:
-
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% are generally considered excellent for small molecules.
-
wR2 factor: A weighted R-factor based on intensities.
-
Goodness of Fit (GooF): Should be close to 1.0 for a well-refined structure.
-
Structural Analysis and Interpretation: A Comparative Perspective
While a definitive, publicly available crystal structure for this compound is not available as of this writing, we can predict and analyze its likely structural features based on established principles of halogenated compounds and compare them to known alternatives.[12][13]
Expected Intermolecular Interactions: The substitution pattern of this compound creates distinct regions of positive and negative electrostatic potential on the molecule's surface, which will govern its crystal packing. The iodine and bromine atoms are capable of forming strong halogen bonds, where the electropositive "sigma-hole" on the halogen interacts with a Lewis base.[1]
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A Comparative Guide to the Regioselectivity of 2-Bromo-1-fluoro-3-iodobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. 2-Bromo-1-fluoro-3-iodobenzene stands out as a versatile building block, offering multiple reaction sites with distinct reactivities. This guide provides an in-depth comparison of the regioselective reactions of this substrate, supported by mechanistic insights and experimental data, to empower researchers in designing efficient and selective synthetic routes.
The Inherent Reactivity Landscape of this compound
The regioselectivity in reactions of this compound is governed by the inherent differences in the carbon-halogen bond strengths and the electronic and steric environment of the aromatic ring. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition in transition metal-catalyzed reactions and to metal-halogen exchange.[1] Conversely, the C-F bond is the strongest, rendering it largely inert under many common reaction conditions. The C-Br bond possesses intermediate reactivity.
The fluorine atom, being highly electronegative, exerts a strong inductive effect, influencing the acidity of adjacent protons and the electronic density of the aromatic ring. This electronic perturbation, coupled with the steric hindrance imposed by the three different halogen substituents, dictates the preferred sites of reaction under various conditions.
Comparative Analysis of Key Reaction Classes
This section dissects the regioselectivity of this compound in three major classes of organic reactions: metal-halogen exchange, palladium-catalyzed cross-coupling, and directed ortho-metalation.
Metal-halogen exchange reactions, typically employing organolithium or Grignard reagents, are fundamental for the formation of aryl organometallic species. In the case of this compound, the exchange overwhelmingly occurs at the most labile C-I bond. This selectivity is a direct consequence of the C-I bond's lower bond dissociation energy compared to the C-Br bond.
The general trend for halogen-metal exchange is I > Br > Cl > F.[2] This predictable selectivity allows for the clean generation of an aryllithium or arylmagnesium species at the C-3 position, which can then be trapped with various electrophiles.
Experimental Protocol: Selective Iodide-Lithium Exchange
A detailed, step-by-step methodology for the selective iodide-lithium exchange is as follows:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete iodine-lithium exchange.
-
Introduce the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to proceed at -78 °C for 1 hour before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
The causality behind these choices lies in the low temperature, which prevents side reactions such as the competing but slower bromine-lithium exchange or potential decomposition of the organolithium intermediate.[3] Anhydrous and inert conditions are critical to prevent the quenching of the highly reactive organolithium reagent.
Diagram of Iodide-Lithium Exchange
Caption: Selective iodine-lithium exchange followed by electrophilic quench.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for C-C bond formation.[4][5] The regioselectivity in these reactions is dictated by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond. Consistent with the bond strength trend, the C-I bond reacts preferentially over the C-Br bond.[6][7]
This chemoselectivity allows for a stepwise functionalization of the molecule. First, a coupling partner can be introduced at the C-3 position via reaction at the C-I bond. Subsequently, a different group can be installed at the C-2 position by targeting the C-Br bond under more forcing conditions or with a more active catalyst system.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Conditions | Major Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 2h | 2-Bromo-1-fluoro-3-phenylbenzene | >95 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂, CsF | Dioxane, 100°C, 12h | 1-Fluoro-2,3-diphenylbenzene | >90 (from 2-bromo-1-fluoro-3-phenylbenzene) |
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling
Step 1: Selective Coupling at the C-I Bond
-
In a reaction vessel, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a degassed solvent system of toluene and water (4:1).
-
Heat the mixture to 80°C and stir for 2 hours.
-
After completion, cool the reaction, extract the product, and purify by chromatography.
Step 2: Coupling at the C-Br Bond
-
Using the product from Step 1, combine it with a different boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and CsF (2.5 equiv).
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed dioxane.
-
Heat the mixture to 100°C and stir for 12 hours.
-
Work-up and purify as described above.
The choice of a less reactive base (K₂CO₃) and lower temperature in the first step ensures selective reaction at the C-I bond. For the second step, a more active catalyst and a stronger base (CsF) at a higher temperature are required to activate the more robust C-Br bond.[8]
Diagram of Stepwise Cross-Coupling
Caption: Stepwise Suzuki-Miyaura coupling of this compound.
Directed ortho-metalation is a powerful strategy for the regioselective deprotonation of aromatic C-H bonds.[9] The regioselectivity is controlled by a directing metalation group (DMG) that coordinates to the organolithium base, delivering it to a proximate ortho-position.[10]
In the context of this compound, if a suitable DMG were present on the ring, deprotonation would likely occur at the C-H bond ortho to the directing group. However, in the absence of a strong DMG, the high acidity of the C-H bond positioned between the fluorine and iodine atoms (C-4) could make it susceptible to deprotonation under certain conditions, although this is generally less favorable than metal-halogen exchange. The fluorine atom can act as a weak directing group, and its inductive effect increases the acidity of the adjacent C-H protons.
While direct C-H lithiation of this compound is not a common strategy due to the facile metal-halogen exchange, understanding the principles of DoM is crucial when designing more complex derivatives of this scaffold that incorporate directing groups.
Conclusion: A Versatile Platform for Selective Synthesis
This compound offers a predictable and hierarchical reactivity profile that can be exploited for the regioselective synthesis of highly functionalized aromatic compounds. The clear distinction in reactivity between the C-I, C-Br, and C-F bonds allows for a stepwise and controlled introduction of various substituents. Metal-halogen exchange reliably occurs at the C-I bond, while palladium-catalyzed cross-coupling reactions can be selectively performed first at the C-I bond and subsequently at the C-Br bond by tuning the reaction conditions. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently employ this versatile building block in their synthetic endeavors.
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-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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So, C. M., Yuen, O. Y., Ng, S. S., & Pang, W. H. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-amide-based directed metalation groups. Chemical Reviews, 90(6), 879–933. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity Profile of 2-Bromo-1-fluoro-4-iodobenzene. [Link]
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PubChem. (n.d.). This compound. [Link]
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Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 58(9), 629-632. [Link]
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Tunoori, A. R. (n.d.). Directed (ortho) Metallation. [Link]
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Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]
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Geherty, M. (2007). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, 10, 1-10. [Link]
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Chegg. (2023). Solved a) Explain why a C-I bond is longer and weaker than | Chegg.com. [Link]
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Comparative Study of Leaving Group Ability in Polyhalogenated Benzenes: A Guide for Researchers
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for the rational design of synthetic routes. This guide provides an in-depth comparative analysis of halogen leaving group ability in the context of nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated benzene rings. Moving beyond simplistic trends, we will explore the underlying electronic and steric factors that govern this reactivity. This guide will present experimental data, detail a robust protocol for comparative analysis, and provide visual aids to elucidate the core mechanistic principles.
Introduction: Revisiting Leaving Group Paradigms in Aromatic Systems
In the realm of aliphatic substitution reactions (SN1 and SN2), the established trend for halogen leaving group ability is I > Br > Cl > F.[1] This order is primarily dictated by the strength of the carbon-halogen bond and the stability of the resulting halide anion. However, when transitioning to aromatic systems, specifically those undergoing nucleophilic aromatic substitution (SNAr), this trend is inverted.[2][3] The commonly observed reactivity order for activated aryl halides is F > Cl ≈ Br > I.[2][4][5] This "element effect" is a cornerstone of SNAr chemistry and arises from the distinct, multi-step mechanism of this reaction.[4][5]
Aryl halides are generally unreactive towards nucleophiles due to the high energy required to break the sp²-hybridized C-X bond and the steric hindrance of the benzene ring, which prevents the backside attack characteristic of SN2 reactions.[2][3] However, the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the halogen, can significantly activate the ring towards nucleophilic attack.[2][3][6]
The SNAr Mechanism: A Tale of Two Steps
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] Understanding this pathway is crucial to comprehending the anomalous leaving group trend.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily broken during this step.[2][7]
-
Leaving Group Elimination: The leaving group departs, and the aromaticity of the ring is restored.[2]
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[2] Therefore, factors that stabilize this intermediate will accelerate the overall reaction rate.
Caption: General mechanism of the SNAr reaction.
Comparative Analysis of Halogen Leaving Group Ability
The inverted leaving group trend in SNAr reactions is a direct consequence of the halogens' dual electronic effects:
-
Inductive Effect: All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). A stronger inductive effect polarizes the C-X bond, making the carbon atom more electrophilic and stabilizing the negatively charged Meisenheimer complex.[8]
-
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine.
In the context of SNAr, the inductive effect dominates. Fluorine's high electronegativity strongly stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate.[2] While the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining step.
| Halogen Leaving Group | Relative Reactivity in SNAr | Key Factors |
| Fluorine (F) | Highest | Strongest inductive effect, significantly stabilizing the Meisenheimer complex. |
| Chlorine (Cl) | Intermediate | Moderate inductive effect. |
| Bromine (Br) | Intermediate | Similar reactivity to chlorine. |
| Iodine (I) | Lowest | Weakest inductive effect, providing the least stabilization for the intermediate. |
Note: The reactivities of chlorine and bromine are often comparable.[4]
The Influence of Polyhalogenation
In polyhalogenated benzenes, the number and position of halogen substituents further modulate the reactivity. For instance, in hexafluorobenzene, the cumulative inductive effect of the six fluorine atoms makes the ring highly electron-deficient and susceptible to nucleophilic attack.[9]
When different halogens are present on the same ring, the one that is ortho or para to a strong electron-withdrawing group will be preferentially substituted. If multiple halogens are in activating positions, the general trend of F > Cl > Br > I will typically dictate which is the better leaving group.
Experimental Protocol: Competitive Rate Determination
To empirically determine the relative leaving group abilities, a competitive reaction is a highly effective method. This protocol outlines a general procedure for comparing the reactivity of two different polyhalogenated benzenes.
Objective: To determine the relative reactivity of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene towards a common nucleophile.
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
1-chloro-2,4-dinitrobenzene
-
Piperidine (nucleophile)
-
Ethanol (solvent)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare an equimolar solution of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene in ethanol.
-
Internal Standard: Add a known amount of the internal standard to the solution.
-
Initiation: Add a stoichiometric equivalent of piperidine to the flask to initiate the reaction.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and washing with dilute acid to remove excess piperidine.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the concentrations of the starting materials and the product(s).
-
Data Analysis: Plot the disappearance of the starting materials over time. The substrate that is consumed faster has the better leaving group.
Caption: Workflow for the competitive rate determination experiment.
Conclusion
The leaving group ability of halogens in polyhalogenated benzenes undergoing SNAr reactions is a fascinating interplay of electronic effects. The counterintuitive trend of F > Cl ≈ Br > I is a direct consequence of the rate-determining formation of the Meisenheimer complex, which is significantly stabilized by the strong inductive effect of fluorine. For researchers engaged in the synthesis of complex aromatic molecules, a thorough understanding of these principles is indispensable for predicting reactivity and optimizing reaction conditions. The experimental protocol provided herein offers a reliable method for the empirical validation of these theoretical concepts.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chambers, R. D., & Williams, R. L. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(17), 7586–7596. [Link]
-
van der Vlugt, J. I., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14564–14574. [Link]
-
Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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Chemistry LibreTexts. (2023, January 22). Leaving Groups. [Link]
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Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Tatlow, J. C., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–487. [Link]
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A Comparative Guide to the Electrochemical Properties of 2-Bromo-1-fluoro-3-iodobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Benzenes in Electro-organic Synthesis
Halogenated benzenes are pivotal building blocks in organic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The electrochemical behavior of these molecules, particularly their reduction potentials, governs their reactivity in electro-organic synthesis—a field that offers green and highly selective alternatives to traditional chemical methods. The specific substitution pattern of halogens on the benzene ring profoundly influences the molecule's electronic properties and, consequently, its electrochemical signature.
2-Bromo-1-fluoro-3-iodobenzene is a trifunctionalized arene with three different halogen atoms, each exhibiting distinct electronic effects and bond strengths. This unique arrangement makes it a fascinating subject for electrochemical investigation and a potentially versatile precursor in multi-step synthetic sequences. Understanding its electrochemical properties in comparison to simpler di- and mono-substituted halobenzenes is essential for predicting its reactivity and designing novel synthetic pathways.
Comparative Electrochemical Analysis: A Predictive Framework
The primary electrochemical process for aryl halides is the irreversible reductive cleavage of the carbon-halogen (C-X) bond. The potential at which this reduction occurs is a critical parameter, indicating the ease of electron transfer to the molecule. This reduction potential is influenced by two main factors:
-
The nature of the halogen: The C-X bond strength decreases in the order F > Cl > Br > I. Consequently, the ease of reduction increases down the group, with iodoarenes being the most readily reduced, followed by bromo-, chloro-, and fluoroarenes.
-
The electronic effects of other substituents: Electron-withdrawing groups on the aromatic ring stabilize the resulting radical anion intermediate, making the reduction potential less negative (i.e., easier to reduce). Conversely, electron-donating groups destabilize the intermediate, shifting the reduction potential to more negative values.
Based on these principles, we can predict the relative reduction potentials for this compound and its related compounds.
Data Presentation: Predicted Reduction Potentials
The following table provides a qualitative comparison of the predicted peak reduction potentials (Ep) for the initial C-X bond cleavage in this compound and its derivatives. The C-I bond is the most likely to be reduced first due to its lower bond energy. The presence of electron-withdrawing fluorine and bromine atoms is expected to make the reduction of the C-I bond in the tri-substituted compound easier (less negative potential) compared to iodobenzene.
| Compound | Predicted Relative Ep (V vs. SCE) for C-I Cleavage | Rationale |
| Iodobenzene | More Negative | No additional electron-withdrawing groups. |
| 1-Fluoro-3-iodobenzene | Less Negative | Fluorine is a strong electron-withdrawing group via the inductive effect. |
| 1-Bromo-3-iodobenzene | Less Negative | Bromine is an electron-withdrawing group, though less so than fluorine. |
| This compound | Least Negative | Combined electron-withdrawing effects of both bromine and fluorine should make the C-I bond the most susceptible to reduction. |
Note: These are predicted relative trends. Absolute values would need to be determined experimentally.
Experimental Protocol: Elucidating Electrochemical Behavior via Cyclic Voltammetry
To empirically validate these predictions and fully characterize the electrochemical properties of this compound and its derivatives, cyclic voltammetry (CV) is the technique of choice.[1] CV provides a wealth of information about redox processes, including reduction potentials, the number of electrons transferred, and the stability of reaction intermediates.[2]
Step-by-Step Methodology for Cyclic Voltammetry of Aryl Halides
1. Preparation of the Electrolyte Solution:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF). Acetonitrile is often preferred due to its wide potential window and relative inertness.[3]
-
Supporting Electrolyte: A tetra-n-butylammonium salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), at a concentration of 0.1 M is typically used. This electrolyte ensures sufficient conductivity of the solution and minimizes IR drop.[4]
-
Analyte Concentration: Prepare a 1-5 mM solution of the aryl halide in the electrolyte solution.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is required.[5]
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for studying the reduction of organic compounds due to its wide potential window and inertness. The electrode surface should be polished to a mirror finish with alumina slurry and then sonicated in the solvent before each experiment to ensure a clean and reproducible surface.[6]
-
Reference Electrode: A silver/silver ion (Ag/Ag+) or a saturated calomel electrode (SCE) can be used. It is crucial to use a reference electrode that is stable in the chosen non-aqueous solvent.
-
Counter (Auxiliary) Electrode: A platinum wire or foil is typically used as the counter electrode.
-
-
The cell should be purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the experiment and maintained under an inert atmosphere during the measurement to remove dissolved oxygen, which can interfere with the reduction process.[6]
3. Cyclic Voltammetry Measurement:
-
Potential Range: The potential should be scanned from an initial value where no reaction occurs towards a sufficiently negative potential to observe the reduction of the C-X bond. For aryl iodides and bromides, a range of 0 V to -2.5 V vs. SCE is a reasonable starting point.
-
Scan Rate (ν): Begin with a scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the intermediates.
-
Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is the cyclic voltammogram.
4. Data Analysis:
-
Peak Potential (Ep): Identify the potential at which the cathodic (reduction) peak current occurs. This value provides information about the reduction potential of the analyte.
-
Peak Current (ip): Measure the height of the cathodic peak. The peak current is related to the concentration of the analyte and the scan rate.
-
Irreversibility: For the irreversible reduction of aryl halides, only a cathodic peak will be observed. The absence of an anodic (oxidation) peak on the reverse scan confirms the irreversible nature of the C-X bond cleavage.
Diagram of the Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry of aryl halides.
Trustworthiness and Self-Validating Systems
The reliability of electrochemical data hinges on meticulous experimental practice. To ensure the integrity of the results, the following self-validating checks should be incorporated:
-
Internal Standard: Ferrocene is a commonly used internal standard in non-aqueous electrochemistry.[5] Its reversible one-electron oxidation occurs at a well-defined potential. Running a CV of ferrocene in the same electrolyte solution before or after the analyte measurement allows for the calibration of the reference electrode potential.
-
Background Scan: A CV of the electrolyte solution without the analyte should be recorded to identify any background currents or impurities that might interfere with the measurement.
-
Reproducibility: Each measurement should be repeated at least three times to ensure the reproducibility of the peak potentials and currents. Polishing the working electrode between each set of scans is critical for obtaining consistent results.[6]
Authoritative Grounding and Mechanistic Insights
The electrochemical reduction of an aryl halide (Ar-X) typically proceeds through a dissociative electron transfer mechanism. Upon accepting an electron, the molecule forms a transient radical anion ([Ar-X]•-), which rapidly fragments to yield an aryl radical (Ar•) and a halide anion (X-). The aryl radical can then undergo further reactions, such as hydrogen atom abstraction from the solvent or dimerization.
Signaling Pathway of Aryl Halide Reduction
Caption: Generalized mechanism for the electrochemical reduction of aryl halides.
Conclusion
While direct experimental data for this compound is scarce, a comparative analysis based on established electrochemical principles provides valuable predictive insights into its reactivity. The presence of three different halogens offers a unique platform for selective functionalization, with the carbon-iodine bond being the most probable site for initial electrochemical reduction. The provided experimental protocol offers a robust framework for researchers to empirically determine the electrochemical properties of this and other polyhalogenated benzenes, thereby enabling the rational design of novel electro-synthetic strategies.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Bromo-1-fluoro-3-iodobenzene
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 2-Bromo-1-fluoro-3-iodobenzene are the cornerstones of innovation. However, the lifecycle of such a specialized chemical does not end upon its use. The responsible and compliant disposal of this halogenated aromatic compound is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a deep, procedural dive into the proper disposal of this compound, grounded in scientific principles and regulatory standards.
Foundational Safety and Hazard Assessment: Know Your Compound
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound (CAS No. 851368-08-6) is paramount. This compound is a multi-halogenated aromatic hydrocarbon, and its reactivity and toxicity are influenced by the presence of bromine, fluorine, and iodine on the benzene ring.
Key Hazard Information:
| Hazard Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Source: Information aggregated from multiple supplier Safety Data Sheets (SDS).[1][2][3][4]
The causality behind these hazards lies in the compound's ability to interact with biological systems. The lipophilic nature of the aromatic ring allows for penetration of cell membranes, while the halogen substituents can influence metabolic pathways and elicit toxic responses. Therefore, all handling and disposal operations must be predicated on minimizing exposure.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A robust PPE plan is non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption. It is crucial to select gloves with appropriate breakthrough times for halogenated compounds.[5][6] |
| Respiratory Protection | To be used within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[5][7] |
Waste Segregation and Containerization: The Cornerstone of Compliant Disposal
Proper segregation of chemical waste is a fundamental principle of laboratory safety and hazardous waste management. Halogenated organic compounds have specific disposal pathways, and cross-contamination can lead to dangerous reactions and increased disposal costs.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Obtain a clearly labeled, dedicated container for "Halogenated Organic Waste." These containers are often green to distinguish them from other waste streams.[1][8]
-
Ensure Container Compatibility: The container must be made of a material compatible with this compound and be in good condition with a tightly sealing lid.
-
Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[9] Do not use abbreviations or chemical formulas.[9]
-
Strict Segregation: Do not mix this compound waste with the following:
The rationale for this strict segregation is rooted in both safety and regulatory compliance. Mixing halogenated compounds with other waste types can complicate the disposal process, as they often require high-temperature incineration with specialized scrubbers to handle the resulting acid gases (like HCl, HBr, and HF).[10]
Disposal Workflow: A Decision-Making Framework
The following workflow provides a logical progression for the disposal of this compound, from initial generation to final handoff to environmental health and safety (EHS) professionals.
Caption: Disposal workflow for this compound.
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Immediate Actions for a Small, Contained Spill:
-
Alert Personnel: Immediately notify others in the vicinity.[11]
-
Isolate the Area: Prevent others from entering the spill zone.[11]
-
Don PPE: If not already wearing it, put on the full complement of recommended PPE before approaching the spill.[11]
-
Containment: Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[9]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for disposal as hazardous waste.[12]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for hazardous waste disposal.[13]
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS department.[11]
For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.[9][13]
The Science of Destruction: Approved Disposal Technologies
As a halogenated organic compound, this compound is not suitable for landfilling and must be destroyed using approved technologies.
Incineration: This is the most common and effective method for the disposal of halogenated organic wastes.[1][10] The process utilizes high temperatures in a highly oxidative environment to decompose the organic molecules into simpler, less harmful compounds, primarily carbon dioxide and water.[10] The halogen atoms are converted into their respective hydrogen halides (HBr, HF, and HI), which are then neutralized and removed from the exhaust stream by a caustic scrubbing system.[10][14]
Regulatory Context: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it would be classified as a hazardous waste due to its characteristics. If it is a component of a spent solvent mixture, it could fall under the F002 waste code.[15][16] Regardless of the specific code, its identity as a halogenated organic compound mandates its management as a regulated hazardous waste.[17]
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible management of chemical waste is as integral to the scientific process as the discoveries made in the laboratory. For a specialized compound like this compound, a comprehensive understanding of its hazards, coupled with strict adherence to established protocols for handling, segregation, and disposal, is essential. By embracing these procedures, researchers not only ensure their own safety and that of their colleagues but also uphold their commitment to environmental protection and regulatory compliance.
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Personal protective equipment for handling 2-Bromo-1-fluoro-3-iodobenzene
Essential Safety and Handling Guide: 2-Bromo-1-fluoro-3-iodobenzene
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring the integrity of your research and, most importantly, the safety of your team. This document moves beyond mere compliance, offering a framework for best practices rooted in a deep understanding of chemical reactivity and risk mitigation.
Immediate Hazard Assessment
This compound is a halogenated aromatic compound that demands careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following primary risks:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[4][1][3]
Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most direct control measure to prevent exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Halogenated compounds can degrade certain glove materials. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as Viton® or a double layer of nitrile gloves are recommended. Always inspect gloves for tears or pinholes before use.[5][6] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Standard safety glasses are the absolute minimum. However, due to the severe eye irritation potential, chemical splash goggles are strongly recommended.[5] A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of larger quantities or when heating the substance.[7] |
| Body | Laboratory coat | A standard, flame-resistant laboratory coat is required to protect against incidental skin contact. Ensure the coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Due to the risk of respiratory irritation, all handling of solid or solutions of this compound should be performed in a certified chemical fume hood.[4][8] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling ensures that safety protocols are consistently followed. The following workflow is designed to minimize exposure risk at every stage.
Caption: Experimental Workflow for Handling this compound.
Detailed Protocol:
-
Preparation:
-
Verify Fume Hood Operation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.
-
Inspect PPE: Carefully inspect all PPE for damage. Ensure gloves are free of holes and that safety glasses are not cracked.
-
Assemble All Necessary Equipment: Have all glassware, reagents, and waste containers pre-labeled and within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Don PPE: Put on all required PPE before handling the chemical. This includes a lab coat, safety goggles (and face shield if necessary), and gloves.
-
Weighing and Measuring: If working with the solid form, weigh it out directly in the fume hood on a tared weigh boat or in a container that will be used in the reaction. If using a solution, perform all transfers within the fume hood.
-
Performing the Reaction: Keep the reaction vessel within the fume hood at all times. Use a blast shield if the reaction has the potential to be exothermic or build pressure.
-
-
Cleanup and Disposal:
-
Quenching and Neutralization: At the end of the procedure, safely quench the reaction and neutralize any acidic or basic components as required by your specific protocol.
-
Waste Segregation: Dispose of all waste in appropriately labeled containers. Halogenated organic waste should be collected separately from non-halogenated waste.
-
Doffing and Disposing of PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Dispose of single-use PPE in a designated waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. Immediate and correct response is crucial.
| Emergency Situation | Immediate Action Steps |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9] |
| Skin Contact | Remove all contaminated clothing immediately while flushing the affected area with large amounts of water for at least 15 minutes. Use a safety shower for large area contact.[9] Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[11][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
| Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's emergency response team.[4][8] |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All this compound and any solutions containing it must be disposed of as hazardous chemical waste. This waste should be collected in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and absorbent materials from spills, must also be disposed of as hazardous waste.[4][11]
-
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.[8] Never dispose of this chemical down the drain.[8]
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
